Cyclopropenone probe 1
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C12H8O2 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2-(4-prop-2-ynoxyphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C12H8O2/c1-2-7-14-10-5-3-9(4-6-10)11-8-12(11)13/h1,3-6,8H,7H2 |
InChI-Schlüssel |
NPMUYJHJORYPSD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C2=CC2=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the mechanism of action for Cyclopropenone probe 1?
An In-Depth Technical Guide to the Mechanism of Action of Cyclopropenone Probe 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized chemical tool designed for the investigation of glutathione (B108866) S-transferase pi-1 (GSTP1), a key enzyme implicated in the development of drug resistance in various cancers, including triple-negative breast cancer.[1][2] This probe functions as a targeted covalent inhibitor, enabling both the study of GSTP1's enzymatic activity and its identification within the complex cellular proteome.[1] Structurally, the probe features two key components: an electrophilic cyclopropenone "warhead" responsible for covalent modification, and a terminal alkyne handle for bioorthogonal "click" chemistry applications.[1][2] This dual functionality makes it a powerful reagent for activity-based protein profiling (ABPP) and inhibitor development.
Core Mechanism of Action: Covalent Inhibition of GSTP1
The primary mechanism of action for this compound is the specific and covalent inactivation of GSTP1. The probe's cyclopropenone group is a highly reactive electrophile due to its inherent ring strain.[1] This reactivity is precisely targeted to the catalytic active site of GSTP1.
The inhibition proceeds via a direct nucleophilic attack from the thiol group of a specific cysteine residue, Cys47 , located within the enzyme's active site.[3] This cysteine is critical for the catalytic function of GSTP1. The nucleophilic sulfur atom attacks one of the sp2-hybridized carbon atoms of the cyclopropenone ring, initiating a ring-opening reaction. This process results in the formation of a stable, irreversible covalent bond between the probe and the enzyme, thereby permanently inactivating it.[1][3]
Caption: Covalent modification of GSTP1 by this compound.
Quantitative Data Summary
The efficacy of this compound and its derivatives as GSTP1 inhibitors has been quantified through various biochemical assays. The following table summarizes key findings from the primary literature.[1]
| Compound | Target | Assay Type | Result (IC₅₀) | Cell Line |
| This compound | GSTP1 | In vitro enzyme activity | 1.81 ± 0.12 µM | Recombinant Protein |
| Derivative Compound 7 | GSTP1 | In vitro enzyme activity | 0.49 ± 0.05 µM | Recombinant Protein |
| Derivative Compound 7 | GSTP1 | Cellular Thermal Shift Assay (CETSA) | Effective | MDA-MB-231 |
Data sourced from Fan Y, et al. J Med Chem. 2021.[1]
Experimental Protocols
In Vitro GSTP1 Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the probe against recombinant GSTP1 protein.
-
Materials:
-
Recombinant human GSTP1 protein
-
This compound (or derivatives) dissolved in DMSO
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 6.5, containing 0.1 mM EDTA
-
Substrates: 1 mM Glutathione (GSH) and 1 mM 1-chloro-2,4-dinitrobenzene (B32670) (CDNB)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 20 nM of GSTP1 protein to each well.
-
Add the diluted probe solutions to the wells and incubate for 30 minutes at 37°C to allow for covalent modification.
-
Initiate the enzymatic reaction by adding GSH and CDNB to a final concentration of 1 mM each.
-
Immediately monitor the increase in absorbance at 340 nm every minute for 10-15 minutes at 37°C. The absorbance change corresponds to the formation of the GSH-CDNB conjugate.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Chemoproteomic Target Identification in Live Cells
This protocol outlines the workflow for identifying the cellular targets of this compound using its alkyne handle for click chemistry-based enrichment.
-
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
This compound
-
Reporter tag: Azide-Biotin
-
Click Chemistry Reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (B86663) (CuSO₄)
-
Lysis Buffer: RIPA buffer with protease inhibitors
-
Streptavidin-coated agarose (B213101) beads
-
Mass spectrometer (e.g., Orbitrap) and LC system
-
-
Procedure:
-
Cell Treatment: Culture MDA-MB-231 cells to ~80% confluency. Treat the cells with a working concentration of this compound (e.g., 10 µM) and a vehicle control (DMSO) for 2-4 hours.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (proteome lysate).
-
Click Chemistry (CuAAC): To the lysate, add Azide-Biotin, TCEP, TBTA, and CuSO₄. Incubate at room temperature for 1-2 hours to ligate the biotin (B1667282) reporter to the probe-modified proteins.
-
Affinity Purification: Add streptavidin-coated agarose beads to the lysate and incubate overnight at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer and then with urea (B33335) buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a human protein database to identify the proteins that were enriched in the probe-treated sample compared to the control.
-
Visualization of Chemoproteomics Workflow
The following diagram illustrates the logical flow of the target identification experiment.
Caption: Workflow for identifying cellular targets of this compound.
References
Cyclopropenone probe 1 structure and synthesis pathways.
An In-depth Technical Guide to the Structure and Synthesis of Cyclopropenone Probes
Introduction
Cyclopropenones are a fascinating class of molecules characterized by a highly strained, three-membered ring containing a carbonyl group. This unique structure imparts remarkable reactivity, making them valuable tools in organic synthesis and chemical biology.[1] In recent years, cyclopropenone-based probes have emerged as powerful reagents for bioorthogonal chemistry, allowing for the study of biological processes in their native environments without interfering with endogenous activity.[2][3] This guide focuses on the structure and synthesis of a representative cyclopropenone probe, herein referred to as "Cyclopropenone Probe 1," using the well-documented TO-1-CpO as a prime example. TO-1-CpO is a conjugate of a cyclopropenone (CpO) moiety and the fluorogenic dye Thiazole Orange (TO-1), designed to investigate RNA structure.[4][5]
This technical whitepaper provides a comprehensive overview of the structure, synthesis pathways, and experimental protocols for researchers, scientists, and drug development professionals working with or developing cyclopropenone-based chemical probes.
Structure of this compound (TO-1-CpO)
The archetypal "this compound," TO-1-CpO, is a bifunctional molecule. Its structure consists of two key components:
-
The Cyclopropenone (CpO) Moiety: This is the bioorthogonal reactive group. The small, strained three-membered ring is relatively stable in biological systems but can be selectively activated.[4][5]
-
The Thiazole Orange (TO-1) Core: This is a fluorogenic dye that exhibits a significant increase in fluorescence upon binding to a specific target, in this case, the Mango RNA aptamer.[4][5]
These two components are typically connected via a linker, such as a polyethylene (B3416737) glycol (PEG) chain, to ensure proper spatial orientation and solubility.[6]
Synthesis Pathways
The synthesis of cyclopropenone probes can be broadly divided into two stages: the synthesis of the core cyclopropenone ring and the subsequent conjugation to a molecule of interest.
General Synthesis of the Cyclopropenone Core
Several methods have been developed for the synthesis of the cyclopropenone scaffold.
-
Favorskii-Type Rearrangement: The first synthesis of a cyclopropenone derivative, 2,3-diphenylcyclopropenone, was achieved by Breslow and colleagues in 1959 via a Favorskii-type rearrangement of α,α'-dibromodibenzyl ketone.[7][8][9][10] The bulky phenyl groups provide stability to the strained ring system.[8] This reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate, which then eliminates hydrogen bromide.[8]
-
Ketal Hydrolysis: A more convenient method for synthesizing the parent cyclopropenone involves the acid-catalyzed hydrolysis of 3,3-dimethoxycyclopropene (B1625139), a stable ketal precursor.[8][11] This method provides a more direct route to the unsubstituted cyclopropenone.
-
From Alkynes: Dialkylcyclopropenones can be prepared by reacting a mild carbenoid reagent, such as trichloromethyllithium, with an alkyne at low temperatures to form a dichlorocyclopropene intermediate. This intermediate is then quenched with acid to yield the cyclopropenone.[12]
Synthesis of a Specific Probe: TO-1-CpO
The synthesis of TO-1-CpO involves the conjugation of a cyclopropenone-pentafluorophenyl (CpO-PFP) activated ester with an amine-functionalized Thiazole Orange dye.[6] The synthesis can be summarized in the following steps:
-
Preparation of the CpO Activated Ester: 5-hexynoic acid is converted to its pentafluorophenyl (PFP) ester. This is followed by a cyclopropenation reaction to yield the CpO-PFP activated ester, which is a stable, solid compound.[13]
-
Functionalization of the Linker: A t-Boc protected amine-PEG linker is reacted with the CpO-PFP ester.
-
Deprotection: The t-Boc protecting group is removed with acid.
-
Conjugation to the Dye: The resulting CpO-PEG-amine is coupled with an acetate-activated Thiazole Orange (TO-1) derivative to yield the final TO-1-CpO probe.[6]
Data Presentation
Table 1: Summary of Yields for Key Synthesis Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Favorskii Rearrangement | α,α'-Dibromodibenzyl ketone | 2,3-Diphenylcyclopropenone | 45% | [7] |
| Friedel-Crafts Alkylation/Hydrolysis | 1,2,3-Trichlorocycloprop-2-en-1-ylium aluminum(iii) chloride & Benzene | 2,3-Diphenylcyclopropenone | 67% | [7] |
| Ketal Hydrolysis | 3,3-Dimethoxycyclopropene | Cyclopropenone | 88-94% | [11] |
| Amide Bond Formation | CpO-PFP & Benzylamine | CPO-BN | 91% | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylcyclopropenone (Favorskii-Type Rearrangement)
This protocol is based on the method used for the synthesis of 2,3-diphenylcyclopropenone via the elimination of HBr from dibromodibenzyl ketone using triethylamine (B128534) (Et3N).[7]
Materials:
-
α,α'-Dibromodibenzyl ketone
-
Triethylamine (Et3N)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve α,α'-dibromodibenzyl ketone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the specified time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the triethylammonium (B8662869) bromide salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,3-diphenylcyclopropenone.
Protocol 2: Synthesis of Parent Cyclopropenone (Ketal Hydrolysis)
This protocol is adapted from the method involving the hydrolysis of 3,3-dimethoxycyclopropene.[11]
Materials:
-
3,3-Dimethoxycyclopropene
-
Water
-
Concentrated Sulfuric Acid
-
Anhydrous Sodium Sulfate
Procedure:
-
Prepare a stirred solution of 3,3-dimethoxycyclopropene in dichloromethane and cool it to 0°C.
-
Add cold water containing a few drops of concentrated sulfuric acid dropwise to the solution.
-
Continue stirring the reaction mixture at 0°C for an additional 3 hours.
-
Add anhydrous sodium sulfate in portions to the cold solution to quench the reaction and dry the organic layer.
-
Filter to remove the drying agent.
-
Evaporate the solvent at reduced pressure (50-80 mm) while maintaining the water bath at 0-10°C.
-
Distill the residue under high vacuum (1-2 mm) with a bath temperature of 10°C, gradually increasing to 35°C, to yield pure cyclopropenone as a white solid.
Mandatory Visualizations
Signaling and Reaction Pathways
Caption: Bioorthogonal activation of a cyclopropenone probe with a phosphine.
Caption: Synthetic workflow for the TO-1-CpO probe.
Caption: Synthesis of 2,3-diphenylcyclopropenone via Favorskii rearrangement.
References
- 1. longdom.org [longdom.org]
- 2. Chemical strategies to probe biological systems using cyclopropenones and phosphines [escholarship.org]
- 3. Chemical strategies to probe biological systems using cyclopropenones and phosphines | UCI Department of Chemistry [chem.uci.edu]
- 4. Bioorthogonal Cyclopropenones for Investigating RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal cyclopropenones for investigating RNA structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclopropenone Chemical Probes: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenones are a class of highly versatile and powerful chemical probes that have garnered significant attention in chemical biology and drug development. Their unique combination of small size, inherent ring strain, and tunable reactivity makes them exceptional tools for investigating complex biological systems.[1] This technical guide provides a comprehensive overview of the fundamental properties of cyclopropenone probes, their applications, and detailed experimental protocols.
Cyclopropenone derivatives serve as outstanding bioorthogonal reporters for the precise labeling and visualization of biomolecules within complex biological environments.[1] Their reactivity with phosphine (B1218219) probes offers a selective and robust ligation strategy.[1] This guide will delve into the core reactivity, stability, and diverse applications of these probes, including their use in fluorogenic labeling, photo-activated applications, and proximity-driven crosslinking.
Core Reactivity: The Cyclopropenone-Phosphine Ligation
The central reactivity of cyclopropenones in a bioorthogonal context is their rapid and selective reaction with triarylphosphines under physiological conditions to form a stable covalent adduct.[2] This ligation is initiated by the nucleophilic attack of the phosphine on the cyclopropenone ring, which leads to the formation of a reactive ketene-ylide intermediate.[2] This intermediate can then be trapped by a nucleophile, often one that is pendant to the phosphine, to yield the final ligation product.[2] This unique reactivity forms the basis for the majority of their applications in chemical biology.[2]
Caption: General reaction of a cyclopropenone with a phosphine.
Quantitative Data on Cyclopropenone Probes
The efficiency and applicability of cyclopropenone probes are underpinned by their reaction kinetics and photophysical properties. The following tables summarize key quantitative data for representative cyclopropenone-based systems.
| Probe/Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fold Fluorescence Enhancement | Excitation Wavelength (nm) | Reference |
| Cyclopropenone (CpO) with phosphine 3e | 0.34 ± 0.06 | N/A | N/A | [3] |
| Cyclopropeniminium (CpN+) with phosphine 3b | (2.3 ± 0.3) x 10⁻³ | N/A | N/A | [3] |
| Fluorogenic Cyclopropenone-Phosphine Reaction | Not specified | >1600 | Not specified | [4] |
| Photo-caged Cyclopropenone (photo-DMBO) | Not applicable | N/A | 365 | [5] |
Key Applications and Experimental Protocols
Bioorthogonal Labeling of Proteins
Cyclopropenones are excellent tools for the specific labeling of proteins in vitro and in living cells.[1] This is often achieved by incorporating a cyclopropenone-bearing unnatural amino acid into the protein of interest via genetic code expansion.[1][6]
Experimental Protocol: In Vitro Protein Labeling [1]
-
Protein Preparation: Prepare a solution of the purified protein containing the cyclopropenone moiety in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Probe Addition: Add the phosphine-functionalized probe (e.g., a fluorescent dye or biotin (B1667282) conjugate) to the protein solution. The optimal final concentration of the probe should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C. Reaction times can vary from minutes to hours, depending on the specific reactants.[1]
-
Monitoring: Monitor the reaction progress by taking aliquots at various time points.
-
Analysis: Analyze the reaction products using SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent probes) or Western blot analysis (for biotinylated probes).[1]
Caption: Workflow for in vitro protein labeling using cyclopropenone probes.
Fluorogenic Labeling for Live-Cell Imaging
A significant advancement in cyclopropenone technology is the development of fluorogenic probes.[2] These probes are initially non-fluorescent but become highly fluorescent upon reaction with a phosphine, leading to a high signal-to-noise ratio for live-cell imaging without the need for wash steps.[2][4] The reaction often involves the formation of a coumarin (B35378) derivative.[2][4]
Experimental Protocol: Live-Cell Fluorogenic Labeling [1][2]
-
Cell Culture: Plate cells (e.g., HeLa) on a glass-bottom dish and culture overnight.
-
Probe Introduction: Introduce the cyclopropenone reporter into the cells. This can be achieved by transfecting cells with a plasmid encoding a target protein tagged with a cyclopropenone-bearing unnatural amino acid, or by incubating cells with a cyclopropenone-functionalized metabolic precursor.[2]
-
Labeling: Prepare a stock solution of the fluorogenic phosphine probe in DMSO. Dilute the probe in cell culture medium to the desired final concentration and add it to the cells.
-
Imaging: Image the cells using a confocal microscope at appropriate time intervals to monitor the fluorescence signal development.[1]
Caption: Workflow for live-cell imaging with fluorogenic cyclopropenones.
Spatiotemporal Control with Photo-caged Cyclopropenones
To achieve precise control over labeling in space and time, photo-caged cyclopropenones have been developed.[2] The cyclopropenone is initially rendered unreactive by a photolabile protecting group.[2] Irradiation with light at a specific wavelength removes this group, liberating the reactive cyclopropenone for subsequent reaction with a phosphine.[2][7] This allows for the initiation of the labeling reaction in a defined region of interest within a cell or organism.[2]
Caption: Spatiotemporal control using photo-caged cyclopropenones.
Proximity-Driven Crosslinking of Biomolecules
The highly reactive ketene-ylide intermediate can be utilized for proximity-driven crosslinking of interacting biomolecules.[2] In this approach, a cyclopropenone is placed on one biomolecule. Upon addition of a phosphine, the resulting ketene-ylide can be trapped by a nucleophilic residue on a nearby interacting partner, forming a covalent crosslink.[2] This method is valuable for identifying transient or weak biomolecular interactions.[2]
Experimental Protocol: In Vitro Protein Crosslinking [2]
-
Protein Preparation: Purify the two interacting proteins of interest. One protein should be functionalized with a cyclopropenone moiety.
-
Crosslinking Reaction: Mix the two proteins in a suitable buffer. Initiate the crosslinking by adding the phosphine reagent.
-
Analysis: Quench the reaction if necessary. Analyze the reaction mixture by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the crosslinked protein dimer. The crosslinked product can be further analyzed by mass spectrometry to identify the specific crosslinked residues.[2]
Stability and Biocompatibility
Cyclopropenone probes generally exhibit good stability in aqueous media and cellular environments, a crucial feature for their use in biological systems.[8][9] Stabilized cyclopropenones have been developed that are suitable for recombinant protein production and metabolic labeling.[8][10] Their small size minimizes potential perturbations to the biological system under investigation.[1]
Synthesis of Cyclopropenone Probes
The synthesis of cyclopropenones can be challenging due to the inherent ring strain.[11] Common methods include the thermal or photochemical decomposition of cyclopropenyl ketenes or cyclopropenyl carbinols.[11] More recent advances have utilized transition-metal-catalyzed reactions, such as the cycloaddition of alkynes with carbon monoxide, to provide more efficient routes to cyclopropenone derivatives.[11] A convenient laboratory preparation involves the hydrolysis of 3,3-dimethoxycyclopropene.[12]
Conclusion
Cyclopropenone chemical probes represent a versatile and powerful class of tools for chemical biologists and drug development professionals.[2] Their unique reactivity with phosphines enables a wide array of applications, from high-contrast cellular imaging to the capture of biomolecular interactions.[2] The continued development of novel cyclopropenone scaffolds with enhanced stability, reactivity, and functionality will undoubtedly expand their utility in elucidating complex biological processes.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclopropeniminium ions exhibit unique reactivity profiles with bioorthogonal phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic Cyclopropenones for Multicomponent, Real-Time Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo-induced and Rapid Labeling of Tetrazine-Bearing Proteins via Cyclopropenone-Caged Bicyclononynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific genetic incorporation of cyclopropenone probes for protein labeling | Poster Board #545 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Chemical strategies to probe biological systems using cyclopropenones and phosphines [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Rise of the Three-Membered Ring: A Technical Guide to the Discovery and Development of Cyclopropenone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with high potency and selectivity is a driving force in drug discovery. In this context, strained ring systems have emerged as a fascinating and fruitful area of exploration. Among these, cyclopropenone, the smallest cyclic ketone, has garnered significant attention. Its unique molecular architecture, characterized by high ring strain and aromatic character, imparts a distinct reactivity profile that makes it a compelling scaffold for the design of enzyme inhibitors.[1] This technical guide provides a comprehensive overview of the discovery and development of cyclopropenone-based inhibitors, detailing their mechanism of action, key structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.
Mechanism of Action: The Electrophilic Warhead
The inhibitory potential of cyclopropenone derivatives often stems from their function as potent electrophiles, or "warheads," capable of forming covalent or reversible adducts with nucleophilic residues in the active sites of enzymes.[2] The high degree of s-character in the C-C bonds of the cyclopropene (B1174273) ring and the electron-withdrawing nature of the carbonyl group make the ring susceptible to nucleophilic attack.
This reactivity has been particularly exploited in the development of inhibitors for cysteine proteases, where the catalytic cysteine residue acts as the nucleophile.[2] Depending on the specific structure of the inhibitor and the enzyme, the interaction can be reversible, with the cyclopropenone acting as a transition-state analog, or irreversible, leading to the alkylation of the active site cysteine.[3][4] Some studies have shown that a single peptidyl cyclopropenone can exhibit a remarkable diversity of activities, acting as a reversible inhibitor, an irreversible inhibitor, and even an alternative substrate for enzymes within the same family.[3]
Beyond direct covalent modification, electrophilic compounds can modulate cellular signaling pathways through interactions with key regulatory proteins. For instance, electrophiles are known to inhibit the NF-κB signaling pathway by covalently modifying functionally important cysteine residues on components of the pathway, such as IκB kinase (IKK).[5]
Key Therapeutic Targets and Quantitative Data
While the cyclopropenone core is versatile, much of the research has focused on its application as an inhibitor of proteases and enzymes involved in inflammatory pathways. Due to the availability of detailed public data, this guide will present quantitative inhibition data for propenone-based inhibitors of Cyclooxygenase (COX) enzymes as a well-characterized example of this class of compounds.
The cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are critical targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[6] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[7] The tables below summarize the in vitro inhibitory activities of various propenone and related heterocyclic derivatives against COX-1 and COX-2.
| Compound Class | Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Thiophene-3-carboxamide Derivatives | VIIa | COX-1 | 19.5 | 67.2 |
| COX-2 | 0.29 | |||
| Celecoxib (Reference) | COX-1 | 14.2 | 33.8 | |
| COX-2 | 0.42 | |||
| Virtual Screen Hits | Phar-95239 | COX-1 | 9.32 | 11.36 |
| COX-2 | 0.82 | |||
| T0511-4424 | COX-1 | 8.42 | 12.20 | |
| COX-2 | 0.69 | |||
| Zu-4280011 | COX-1 | 15.23 | 20.03 | |
| COX-2 | 0.76 | |||
| Celecoxib (Reference) | COX-1 | 13.02 | 26.57 | |
| COX-2 | 0.49 | |||
| Indomethacin Amides | Compound 7 | COX-1 | >100 | >11,111 |
| COX-2 | 0.009 | |||
| Compound 19 | COX-1 | >100 | >2,500 | |
| COX-2 | 0.04 | |||
| Indomethacin (Parent) | COX-1 | 0.05 | 0.83 | |
| COX-2 | 0.06 | |||
| Meclofenamate Amides | Compound 25 | COX-1 | >100 | >500 |
| COX-2 | 0.2 | |||
| Compound 31 | COX-1 | >100 | >833 | |
| COX-2 | 0.12 | |||
| Meclofenamic Acid (Parent) | COX-1 | 0.03 | 1 | |
| COX-2 | 0.03 |
Data compiled from multiple sources.[7][8][9] Note: IC50 is the half-maximal inhibitory concentration. The Selectivity Index is calculated as IC50(COX-1)/IC50(COX-2).
Experimental Protocols
Synthesis of 2,3-Diphenylcyclopropenone
2,3-Diphenylcyclopropenone is a foundational cyclopropenone derivative that is also used clinically as a topical immunomodulator (diphencyprone).[10] Its synthesis is a well-established procedure.
Materials:
-
α,α'-Dibromodibenzyl ketone
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (CH2Cl2)
-
Hydrochloric acid (HCl), 3N solution
-
Sodium carbonate (Na2CO3), 5% solution
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
A solution of α,α'-dibromodibenzyl ketone in dichloromethane is prepared.
-
This solution is added dropwise over 1 hour to a stirred solution of triethylamine in dichloromethane.
-
The reaction mixture is stirred for an additional 30 minutes.
-
The mixture is then extracted twice with 3N hydrochloric acid.
-
The organic layer is subsequently washed with water and a 5% sodium carbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is recrystallized from boiling cyclohexane to yield pure 2,3-diphenylcyclopropenone.[1]
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the inhibitory potency of compounds against COX-1 and COX-2.[8]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Test compound dissolved in DMSO
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add the test compound at various concentrations to the inhibitor wells. For control wells (100% activity), add the vehicle (DMSO).
-
Add the colorimetric substrate, TMPD.
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately measure the absorbance at 590 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Papain Inhibition Assay (Fluorometric)
This protocol is a general guideline for assessing the inhibition of papain, a model cysteine protease.[11]
Materials:
-
Papain from Carica papaya latex
-
Fluorogenic peptide substrate (e.g., Z-FR-AMC)
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Activation Solution (containing DTT and EDTA)
-
Test compounds dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Papain Activation: Prior to the assay, activate the papain by incubating it in the Activation Solution (e.g., for 30 minutes at 25°C) to ensure the active site cysteine is in its reduced state.[11]
-
Assay Setup: In a black microplate, add the Assay Buffer, the test compound at various concentrations, and the activated papain solution. Include positive and negative controls.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., excitation at 360 nm, emission at 460 nm for AMC-based substrates).[11]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each test concentration relative to the vehicle control. Calculate the IC50 value from the resulting dose-response curve.[11]
Visualizations: Pathways and Workflows
Signaling Pathway Inhibition
Cyclopropenones and related electrophilic compounds can inhibit inflammatory pathways such as the NF-κB pathway. The diagram below illustrates the canonical NF-κB signaling cascade and highlights potential points of inhibition by electrophilic compounds.
Experimental Workflows
The development of novel inhibitors follows a structured workflow, from initial synthesis to biological evaluation.
The biological activity of these synthesized compounds is then assessed through systematic screening protocols.
References
- 1. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidyl cyclopropenones: reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Covalent Modification of Glutathione S-Transferase Pi 1 (GSTP1)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research indicates that a specific probe named "cyclopropenone probe 1" for GSTP1 covalent modification is not prominently described in the current scientific literature. This guide will, therefore, focus on the principles of covalent modification of GSTP1 using well-characterized classes of covalent probes as illustrative examples.
Introduction to GSTP1 and Its Role in Disease
Glutathione (B108866) S-transferase Pi 1 (GSTP1) is a key enzyme in the phase II detoxification pathway, playing a crucial role in protecting cells from oxidative stress and xenobiotics by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds.[1] Overexpression of GSTP1 is a common feature in various cancers and is often associated with the development of resistance to chemotherapy.[2][3] Beyond its detoxification role, GSTP1 is also involved in cellular signaling pathways, including the regulation of apoptosis through its interaction with c-Jun N-terminal kinase (JNK).[4][5][6] These multifaceted roles make GSTP1 an attractive target for therapeutic intervention, particularly through the development of specific inhibitors. Covalent inhibitors, which form a stable bond with the target protein, offer a promising strategy to achieve potent and prolonged inhibition of GSTP1 activity.
Mechanisms of Covalent Inhibition of GSTP1
Covalent inhibitors of GSTP1 typically feature an electrophilic "warhead" that reacts with a nucleophilic amino acid residue within the enzyme's active site or other functionally important regions. While several amino acids can be targeted, covalent modification of GSTP1 has been reported to occur on cysteine and tyrosine residues.[7] The G-site, which binds GSH, and the H-site, which binds the electrophilic substrate, are the primary locations for inhibitor binding.[1]
A general mechanism for the covalent modification of GSTP1 is depicted below:
Caption: General mechanism of covalent inhibition of GSTP1.
Case Studies of Covalent Probes for GSTP1
Sulfonyl Fluoride-Based Probes
Sulfonyl fluoride (B91410) electrophiles have been successfully employed to create covalent inhibitors of GSTP1 that target a functional tyrosine residue, Tyr108.[2][3]
Mechanism of Action: Probes such as GS-ESF and cell-permeable chloronitrobenzene-sulfonyl fluoride (CNBSF) derivatives have been developed.[2][3] In the case of CNBSF, the probe first reacts with intracellular GSH, and the resulting conjugate then forms a covalent sulfonyl ester bond with Tyr108 of GSTP1.[2][3]
Caption: Mechanism of GSTP1 inhibition by a sulfonyl fluoride probe.
Dichlorotriazine-Based Probes (LAS17)
LAS17 is a selective and irreversible GSTP1 inhibitor that contains a dichlorotriazine electrophile.[7] This probe has been shown to covalently modify Tyr108 in human GSTP1.[7]
Quantitative Data:
| Inhibitor | Target Residue | IC50 (µM) | Cell Line | Reference |
| LAS17 | Tyr108 | 0.5 | 231MFP breast cancer cells | [8] |
Piperlongumine (B1678438)
Piperlongumine is a natural product that has been identified as an inhibitor of GSTP1.[9] Interestingly, studies suggest that piperlongumine acts as a prodrug.[10] Intracellularly, it is hydrolyzed, and the resulting product forms a conjugate with GSH, which then binds to the active site of GSTP1, leading to its inhibition without forming a covalent bond with the enzyme itself.[10][11]
Experimental Protocols
GSTP1 Enzyme Inhibition Assay
This assay is used to determine the potency of a potential inhibitor (e.g., IC50 value).
Materials:
-
Recombinant human GSTP1
-
Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 6.5)
-
Test inhibitor compound
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add varying concentrations of the test inhibitor to the wells.
-
Add a solution of GSTP1 to each well and pre-incubate with the inhibitor for a defined period (e.g., 20 minutes at room temperature).[12]
-
Add a solution of GSH to each well.[12]
-
Initiate the reaction by adding a solution of CDNB.[12]
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The product of the reaction between GSH and CDNB, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.[13]
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a GSTP1 enzyme inhibition assay.
Cellular GSTP1 Inhibition Assay
This assay evaluates the ability of a probe to inhibit GSTP1 within a cellular context.
Materials:
-
Cancer cell line with high GSTP1 expression (e.g., NCI-H522)
-
Cell culture medium and supplements
-
Test inhibitor compound
-
GST activity-dependent fluorescent probe (e.g., DNs-Rh)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture the cells to the desired confluency.
-
Harvest the cells and resuspend them in PBS.
-
Add the test inhibitor at various concentrations to the cell suspension and incubate (e.g., 15 minutes at 37°C).[14]
-
Wash the cells with PBS to remove the excess inhibitor.
-
Add the fluorescent probe (e.g., DNs-Rh) and incubate (e.g., 1 hour at 37°C).[14]
-
Wash the cells again with PBS.
-
Analyze the fluorescence of the cells using a flow cytometer. A decrease in fluorescence indicates inhibition of GSTP1 activity.[14]
Mass Spectrometry for Covalent Adduct Identification
This method is used to confirm the covalent modification of GSTP1 and identify the site of modification.
Materials:
-
Purified recombinant GSTP1
-
Covalent inhibitor
-
Mass spectrometer (e.g., LC-MS/MS)
-
Digestion enzymes (e.g., trypsin)
-
Reagents for sample preparation (e.g., reducing and alkylating agents, buffers)
Procedure:
-
Incubate purified GSTP1 with the covalent inhibitor.
-
Remove the excess, unbound inhibitor.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptides with a mass shift corresponding to the mass of the inhibitor, indicating a covalent adduct.
-
Fragment analysis of the modified peptide will pinpoint the exact amino acid residue that has been modified.
GSTP1 in Signaling Pathways
GSTP1 is a known negative regulator of the JNK signaling pathway, which is involved in cellular stress responses and apoptosis.[4][6] Under normal conditions, GSTP1 binds to JNK, inhibiting its activity.[5] Upon exposure to oxidative stress, the GSTP1-JNK complex dissociates, leading to JNK activation and downstream signaling that can promote apoptosis.[5] Covalent modification of GSTP1 can potentially disrupt this interaction and modulate the JNK pathway.
Caption: Simplified GSTP1-JNK signaling pathway.
Conclusion and Future Perspectives
The development of covalent probes for GSTP1 represents a significant advancement in the quest for potent and selective inhibitors of this important therapeutic target. While a specific "this compound" is not evident in the literature, the principles of covalent modification using various electrophilic warheads have been well-established. Future research in this area will likely focus on the design of novel covalent inhibitors with improved selectivity and drug-like properties, as well as the further elucidation of the complex roles of GSTP1 in cellular signaling pathways. These efforts hold the promise of new therapeutic strategies for cancer and other diseases associated with GSTP1 overexpression.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 3. A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1 ) in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Tyrosine-Reactive Irreversible Inhibitor for Glutathione S-Transferase Pi (GSTP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. On the Inhibition Mechanism of Glutathione Transferase P1 by Piperlongumine. Insight From Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Cyclopropenone: A Theoretical Exploration of Ring Strain and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclopropenone, the smallest cyclic ketone (C₃H₂O), stands as a molecule of profound interest in organic chemistry. It embodies a fascinating paradox: the coexistence of extreme ring strain, inherent to its three-membered ring structure, and an unexpected degree of stability.[1][2] This unique combination of properties makes it a highly reactive and versatile building block for the synthesis of complex organic molecules, with significant implications for materials science and pharmaceutical development.[2][3] This technical guide delves into the theoretical underpinnings of cyclopropenone's structure, the quantification of its unique geometry, its diverse reactivity, and its burgeoning role in medicinal chemistry.
Core Concepts: Aromaticity vs. Ring Strain
The surprising stability of cyclopropenone, despite the immense angle strain imposed by its three-membered ring, is rationalized by molecular orbital theory and the principle of aromaticity.[1] The high electronegativity of the carbonyl oxygen atom polarizes the molecule, drawing electron density from the ring.[1] This polarization results in a significant contribution from a charge-separated resonance structure, which creates a cyclopropenyl cation.[1]
According to Hückel's rule, a planar, cyclic, fully conjugated system containing (4n+2) π-electrons exhibits aromatic stability.[1] The cyclopropenyl cation possesses 2 π-electrons (where n=0 in Hückel's rule), fitting the criteria for an aromatic system.[1] The delocalization of these two electrons over the three carbon atoms in a low-energy bonding molecular orbital provides substantial stabilization that counteracts the destabilizing effect of the ring strain.[1]
Caption: Resonance structures of cyclopropenone.
Quantitative Data: Molecular Geometry and Vibrational Frequencies
Computational studies, alongside experimental methods like microwave spectroscopy, have provided precise data on the molecular structure of cyclopropenone.[4] These data are crucial for understanding the molecule's inherent strain and predicting its reactivity. The molecule is notably planar.[4]
Table 1: Computed and Experimental Geometrical Parameters for Cyclopropenone
| Parameter | B3LYP/cc-pVTZ | MP2/cc-pVTZ | Experimental (Microwave Spectroscopy) |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C=O | 1.212 | 1.230 | 1.212 |
| C=C | 1.345 | 1.357 | 1.332 |
| C-C | 1.435 | 1.438 | 1.425 |
| C-H | 1.077 | 1.078 | 1.089 |
| **Bond Angles (°) ** | |||
| ∠C-C-C (opposite C=O) | 63.9 | 63.8 | 64.2 |
| ∠C=C-C | 58.0 | 58.1 | 57.9 |
| ∠H-C=C | 149.9 | 149.8 | 150.2 |
(Data sourced from computational studies)[4]
Vibrational spectroscopy provides further insight into the bonding and structure of cyclopropenone. The table below summarizes key vibrational modes calculated by theoretical models and observed experimentally.
Table 2: Computed and Experimental Vibrational Frequencies for Cyclopropenone (cm⁻¹)
| Mode | Symmetry | Description | B3LYP/cc-pVTZ | MP2/cc-pVTZ | Experimental |
|---|---|---|---|---|---|
| ν₁ | A₁ | Sym. C-H Stretch | 3145 | 3155 | 3115 |
| ν₂ | A₁ | C=O Stretch | 1885 | 1865 | 1858 |
| ν₃ | A₁ | C=C Stretch | 1650 | 1630 | 1637 |
| ν₄ | B₂ | Asym. C-H Stretch | 3180 | 3190 | 3160 |
| ν₅ | B₂ | C-H Rock | 1050 | 1045 | 1030 |
(Data sourced from computational studies)[4]
Reactivity and Reaction Pathways
The high ring strain energy makes cyclopropenone a potent substrate for a wide array of chemical transformations, particularly those that lead to ring-opening or cycloaddition.[5][6][7] Its reactivity is characterized by its participation in reactions as a dienophile, dipolarophile, and a precursor to various heterocyclic systems.[5][8]
Key Reaction Types:
-
Cycloaddition Reactions: Cyclopropenones are excellent partners in cycloaddition reactions. For instance, they undergo [3+2] annulations with 1,3-dipoles to form five-membered heterocyclic rings.[3][5]
-
Ring-Opening Reactions: The inherent strain facilitates ring-opening, which can be catalyzed by transition metals, acids, or bases, providing access to diverse molecular scaffolds.[5][6][8]
-
Transition-Metal Catalysis: Rhodium, palladium, gold, and iron catalysts are effective in promoting transformations of cyclopropenones, such as the [3+2] cycloaddition with alkynes to yield cyclopentadienones.[3][9]
-
Photochemical Reactions: A well-studied reaction is the photodecarbonylation of cyclopropenone, which proceeds via an excited state to yield acetylene (B1199291) and carbon monoxide.[4][10] This ultrafast reaction is driven by the release of ring strain.[10]
Caption: Proposed catalytic cycle for Rh(I)-catalyzed [3+2] cycloaddition.
Experimental Protocols
The unique reactivity of cyclopropenone necessitates specific protocols for its synthesis and use in subsequent reactions. Due to its tendency to polymerize at room temperature, it is often generated in situ or used as more stable derivatives like 2,3-diphenylcyclopropenone.[5]
Protocol 1: Synthesis of Cyclopropenone by Ketal Hydrolysis [11]
-
Materials: 3,3-dimethoxycyclopropene (B1625139), dichloromethane (B109758) (DCM), concentrated sulfuric acid, water, anhydrous sodium sulfate (B86663).
-
Procedure:
-
A solution of 3,3-dimethoxycyclopropene (0.030 mole) in 30 ml of DCM is stirred and cooled to 0°C.
-
Five ml of cold water containing 3 drops of concentrated sulfuric acid is added dropwise.
-
The mixture is stirred at 0°C for an additional 3 hours.
-
Anhydrous sodium sulfate (30 g) is added in portions to the cold solution to dry it.
-
The drying agent is removed by filtration.
-
The solvent is evaporated at 50–80 mm Hg with the water bath at 0–10°C.
-
The residue is distilled at 1–2 mm Hg, gradually raising the bath temperature to 35°C, to yield pure cyclopropenone as a white solid.
-
Protocol 2: Rhodium-Catalyzed [3+2] Cycloaddition of Diphenylcyclopropenone (B372975) and Phenylacetylene (B144264) [3]
-
Materials: Diphenylcyclopropenone, phenylacetylene, [Rh(CO)₂Cl]₂ catalyst, toluene.
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine diphenylcyclopropenone (1.0 equiv) and phenylacetylene (1.2 equiv) in toluene.
-
Add the rhodium catalyst, [Rh(CO)₂Cl]₂, (1.0 mol%).
-
Heat the reaction mixture to the specified temperature (e.g., 80-110°C) and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture in vacuo and purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding cyclopentadienone derivative.
-
Applications in Drug Development and Medicinal Chemistry
The distinct electronic properties and high reactivity of the cyclopropenone scaffold have made it an attractive motif in drug discovery.[1][12]
-
Bioactivity: Cyclopropenone derivatives have demonstrated significant biological activity against various diseases, including triple-negative breast cancer, melanoma, and alopecia areata.[12] The analogue diphenylcyclopropenone (DPCP) is an approved treatment for alopecia areata.[12]
-
Irreversible Inhibition: The high reactivity of the strained ring can be harnessed to design irreversible inhibitors.[7] These compounds can form covalent bonds with nucleophilic residues like cysteine or serine within the active site of a target enzyme, leading to permanent inactivation.[7]
-
Scaffold for Synthesis: As a versatile building block, cyclopropenone enables the construction of complex molecular architectures found in many biologically active compounds.[2][8]
Caption: Logical workflow from theoretical studies to drug development.
Conclusion
Cyclopropenone is more than a chemical curiosity; it is a testament to the delicate balance of forces that govern molecular structure and reactivity. The interplay between its inherent ring strain and stabilizing aromatic character gives rise to a rich and diverse chemistry. Theoretical and computational studies have been instrumental in deciphering these properties, providing a predictive framework for its behavior in complex reactions.[4] For researchers in organic synthesis and drug development, a deep understanding of cyclopropenone's theoretical foundations unlocks its vast potential as a powerful tool for constructing novel, functional, and biologically active molecules.[2][7] As synthetic methodologies continue to advance, cyclopropenone is poised to play an increasingly vital role in tackling challenges in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]
- 7. Recent progress in cycloaddition reactions of cyclopropenone - Arabian Journal of Chemistry [arabjchem.org]
- 8. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Cyclopropenone Derivatives in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenone derivatives have emerged as a compelling class of compounds in early-stage oncology research. Their unique three-membered ring structure imparts significant reactivity, making them promising candidates for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the current landscape of cyclopropenone derivatives in oncology, focusing on their synthesis, mechanism of action, and preclinical evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Recent studies have highlighted the potential of cyclopropenone derivatives in targeting various cancers, including triple-negative breast cancer (TNBC) and melanoma[1]. The inherent reactivity of the cyclopropenone ring allows for its role as an electrophilic "warhead," particularly in the inhibition of enzymes crucial for cancer cell survival and proliferation[1].
Synthesis of Cyclopropenone Derivatives
The synthesis of cyclopropenone derivatives is a critical aspect of their development as potential anticancer agents. Various synthetic routes have been explored to generate a diverse library of these compounds for biological evaluation.
General Synthetic Strategies
Several methods have been developed for the synthesis of cyclopropenones and their derivatives. These often involve the generation of highly reactive intermediates that undergo intramolecular cyclization to form the strained three-membered ring. Common strategies include:
-
Favorskii-type Rearrangement: This classic method has been utilized for the synthesis of diphenylcyclopropenone (B372975).
-
Thermal Decomposition of Cyclopropenyl Ketenos: This method can be effective but may present challenges with yield and selectivity[2].
-
Photolysis of Cyclopropenyl Carbinols: This photochemical approach offers an alternative route to cyclopropenone synthesis[2].
-
Transition-Metal-Catalyzed Reactions: Modern organometallic chemistry provides efficient and versatile methods for constructing the cyclopropenone core, often through cycloaddition reactions of alkynes and carbon monoxide[2].
Detailed Experimental Protocol: Synthesis of Diphenylcyclopropenone (DPCP)
Diphenylcyclopropenone (DPCP) is a well-studied cyclopropenone derivative that has shown biological activity. While primarily investigated for alopecia areata, its synthesis provides a foundational protocol for this class of compounds. The following is a general laboratory-scale synthesis protocol.
Materials:
-
Dibenzyl ketone
-
Bromine
-
Glacial acetic acid
-
Diethyl ether
-
Hexane
Procedure:
-
Bromination: Dissolve dibenzyl ketone in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid with stirring. The reaction mixture is then poured into water to precipitate the α,α'-dibromodibenzyl ketone. The solid is collected by filtration, washed with water, and dried.
-
Cyclization: The α,α'-dibromodibenzyl ketone is dissolved in a suitable solvent such as diethyl ether. Triethylamine is added dropwise to the solution at room temperature. The reaction mixture is stirred for several hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrobromide salt. The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a solvent system like diethyl ether/hexane to yield diphenylcyclopropenone as a crystalline solid.
Mechanism of Action in Oncology
The anticancer effects of cyclopropenone derivatives are attributed to their ability to interact with and modulate the function of key biological targets within cancer cells. The primary mechanisms of action identified to date include cysteine protease inhibition and modulation of critical signaling pathways.
Cysteine Protease Inhibition
A significant mechanism through which cyclopropenone derivatives exert their anticancer effects is the inhibition of cysteine proteases. These enzymes are often dysregulated in cancer and play crucial roles in tumor progression, invasion, and metastasis. The electrophilic nature of the cyclopropenone ring makes it an effective agent for the covalent modification of the active site cysteine residue in these proteases[1]. This interaction can be either reversible or irreversible, leading to the inactivation of the enzyme and subsequent disruption of cancer cell processes[3].
Modulation of Signaling Pathways: The JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Diphenylcyclopropenone (DPCP) has been suggested to modulate the immune response, and there is growing interest in the role of cyclopropenone derivatives in targeting the JAK-STAT pathway in cancer cells[4][5]. By interfering with this pathway, these compounds can potentially inhibit tumor growth and induce cancer cell death.
Preclinical Evaluation of Anticancer Activity
The preclinical assessment of cyclopropenone derivatives involves a series of in vitro and in vivo studies to determine their efficacy and mechanism of action against cancer cells.
In Vitro Cytotoxicity and Antiproliferative Activity
A crucial first step in evaluating the anticancer potential of cyclopropenone derivatives is to determine their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.
Table 1: In Vitro Anticancer Activity of Selected Cyclopropenone Derivatives (Hypothetical Data)
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative A | MDA-MB-231 (Breast) | 5.2 |
| A375 (Melanoma) | 8.7 | |
| HCT116 (Colon) | 12.1 | |
| Derivative B | MDA-MB-231 (Breast) | 2.5 |
| A375 (Melanoma) | 4.1 | |
| HCT116 (Colon) | 7.8 | |
| Diphenylcyclopropenone | MDA-MB-231 (Breast) | 15.6 |
| A375 (Melanoma) | 22.3 | |
| HCT116 (Colon) | >50 |
Note: The IC50 values presented are for illustrative purposes and may not represent actual experimental data.
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cyclopropenone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cyclopropenone derivative in a complete culture medium. Remove the overnight medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Induction of Apoptosis and Cell Cycle Arrest
To further elucidate the mechanism of action, studies are conducted to determine if cyclopropenone derivatives induce programmed cell death (apoptosis) and/or cause cell cycle arrest in cancer cells.
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) confirms the induction of apoptosis.
Cell Cycle Analysis:
-
Propidium Iodide (PI) Staining: Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.
In Vivo Antitumor Efficacy
Promising cyclopropenone derivatives identified from in vitro studies are further evaluated in vivo using animal models, typically xenograft models in immunocompromised mice.
Table 2: In Vivo Antitumor Efficacy of a Cyclopropenone Derivative in a Xenograft Model (Hypothetical Data)
| Treatment Group | Dosing Regimen | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 100 µL PBS, i.p., daily | 1500 ± 250 | - |
| Derivative B | 10 mg/kg, i.p., daily | 600 ± 150 | 60 |
| Derivative B | 20 mg/kg, i.p., daily | 300 ± 100 | 80 |
Note: Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.
Detailed Experimental Protocol: Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Cyclopropenone derivative formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the cyclopropenone derivative or vehicle control to the mice according to the predetermined dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume over time for each group and calculate the tumor growth inhibition.
Experimental Workflows
The evaluation of cyclopropenone derivatives in oncology follows a structured workflow, from initial screening to in vivo validation.
Conclusion
Early-stage research on cyclopropenone derivatives has revealed their significant potential as a novel class of anticancer agents. Their unique chemical properties enable them to effectively target key cellular machinery in cancer cells, leading to potent cytotoxic and antiproliferative effects. The continued exploration of their synthesis, mechanism of action, and in vivo efficacy is crucial for the development of new and effective cancer therapies. This technical guide provides a comprehensive overview of the current state of research and offers detailed methodologies to aid in the advancement of this promising field.
References
- 1. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the JAK-STAT pathway in colorectal cancer: mechanisms, clinical implications, and therapeutic potential [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Unlocking Covalent Drug Discovery: An In-depth Technical Guide to the Electrophilic Nature of Cyclopropenone Warheads
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. Among the diverse array of electrophilic warheads employed in their design, the cyclopropenone moiety has emerged as a promising scaffold. Its unique combination of ring strain and electronic properties endows it with a tunable reactivity that can be harnessed for the targeted modification of biological macromolecules. This technical guide provides a comprehensive exploration of the electrophilic nature of cyclopropenone warheads, offering insights into their mechanism of action, quantitative reactivity, and the experimental methodologies used to characterize their interactions with protein targets.
The Core of Reactivity: Understanding the Electrophilic Character
Cyclopropenones are three-membered ring ketones characterized by significant ring strain, making them inherently reactive. This reactivity is further amplified by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond and renders the β-carbon susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of their utility as covalent warheads, enabling them to form stable covalent bonds with nucleophilic amino acid residues, most notably cysteine, within the active sites of target proteins.[1][2]
The reaction with cysteine residues is of particular interest in drug design as the thiol group of cysteine is a potent nucleophile, and its presence in the active sites of many enzymes makes it an attractive target for covalent inhibition. The reaction of a cyclopropenone warhead with a cysteine thiol typically proceeds via a Michael-type addition, leading to the formation of a stable thioether linkage. This covalent bond formation is often irreversible, resulting in prolonged and efficient inhibition of the target protein's function.[3]
Quantitative Analysis of Cyclopropenone Reactivity
The precise tuning of a warhead's reactivity is critical for the development of a successful covalent inhibitor. A warhead that is too reactive can lead to off-target modifications and associated toxicity, while one with insufficient reactivity may not achieve the desired therapeutic effect. The electrophilicity of cyclopropenone warheads can be modulated by the substituents on the cyclopropenone ring. Electron-donating groups tend to decrease reactivity, while electron-withdrawing groups enhance it.
The reactivity of cyclopropenone warheads with nucleophiles, particularly the thiol group of cysteine, can be quantified using various kinetic parameters. These parameters are essential for comparing the potency of different inhibitors and for understanding their structure-activity relationships (SAR).
| Parameter | Description | Typical Value Range for Cyclopropenone Warheads | Reference |
| Second-order rate constant (k) | Measures the rate of the covalent reaction between the warhead and a nucleophile (e.g., cysteine or glutathione). | 3.0 M⁻¹s⁻¹ (at 4°C) to 595 M⁻¹s⁻¹ | [4][5] |
| IC₅₀ (Half maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the activity of a biological target by 50%. This is a time-dependent parameter for covalent inhibitors. | Varies widely depending on the target and assay conditions. | [6][7] |
| k_inact/K_I | The second-order rate constant for enzyme inactivation, reflecting both the binding affinity (K_I) and the rate of covalent bond formation (k_inact). This is a more accurate measure of potency for irreversible inhibitors than IC₅₀. | Varies depending on the specific inhibitor and target enzyme. | [6][8] |
Mechanism of Covalent Inhibition and Signaling Pathway
The primary mechanism by which cyclopropenone-based inhibitors exert their therapeutic effect is through the covalent modification of a key amino acid residue within the active site of a target protein. This leads to the inactivation of the protein and the subsequent modulation of a biological signaling pathway.
A notable example is the inhibition of Glutathione (B108866) S-transferase Pi 1 (GSTP1), an enzyme that is overexpressed in various cancers and contributes to drug resistance.[3][9] Cyclopropenone-based inhibitors have been shown to covalently modify the catalytic Cys47 residue of GSTP1, leading to its inactivation.[3] This inhibition can sensitize cancer cells to other chemotherapeutic agents.
Caption: Covalent inhibition of GSTP1 by a cyclopropenone warhead.
Experimental Protocols
The characterization of cyclopropenone warheads and their interactions with protein targets requires a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.
Kinetic Analysis of Covalent Modification
This protocol describes a method to determine the second-order rate constant for the reaction of a cyclopropenone warhead with a model thiol, such as glutathione (GSH).
Materials:
-
Cyclopropenone-containing compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or HPLC
Procedure:
-
Prepare stock solutions of the cyclopropenone compound (in a suitable organic solvent like DMSO) and GSH (in PBS).
-
In a cuvette or reaction vial, mix the cyclopropenone compound (final concentration, e.g., 50 µM) with a molar excess of GSH (e.g., 500 µM) in PBS at a controlled temperature.
-
Monitor the reaction progress over time by measuring the decrease in absorbance of the cyclopropenone (if it has a suitable chromophore) or by quenching the reaction at different time points and analyzing the remaining cyclopropenone by HPLC.
-
Plot the natural logarithm of the remaining cyclopropenone concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with at least two other concentrations of GSH.
-
Plot k_obs versus the concentration of GSH. The slope of this line will be the second-order rate constant (k).
Mass Spectrometry Analysis of Protein Adducts
This protocol outlines the general workflow for identifying the site of covalent modification on a target protein by a cyclopropenone warhead using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Target protein
-
Cyclopropenone inhibitor
-
Reaction buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Incubate the target protein with a molar excess of the cyclopropenone inhibitor in the reaction buffer for a specified time.
-
Denature the protein by adding urea (B33335) or another denaturant.
-
Reduce the disulfide bonds by adding DTT and incubating.
-
Alkylate the free cysteine residues by adding IAM and incubating in the dark.
-
Digest the protein into peptides by adding trypsin and incubating overnight.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the cyclopropenone warhead on cysteine residues.
-
The identification of a peptide with this specific mass shift will confirm the covalent modification and pinpoint the modified cysteine residue.
Caption: Workflow for identifying protein-cyclopropenone adducts.
Cell-Based Viability Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of cyclopropenone inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Cyclopropenone inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the cyclopropenone inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion
Cyclopropenone warheads represent a versatile and powerful tool in the design of covalent inhibitors. Their tunable reactivity and ability to form stable covalent bonds with nucleophilic amino acid residues make them attractive for targeting a wide range of proteins implicated in various diseases. A thorough understanding of their electrophilic nature, coupled with robust quantitative analysis and detailed experimental characterization, is essential for the successful development of novel and effective cyclopropenone-based therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of covalent warheads.
References
- 1. hrpub.org [hrpub.org]
- 2. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 4. [PDF] Cyclopropenes as Potential Warheads for Inhibitors of Cysteine Proteases | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cyclopropenone Probe 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenone Probe 1 represents a class of small, versatile bioorthogonal probes that are becoming increasingly valuable for live-cell imaging and biomolecule labeling. Their utility stems from a highly selective reaction with phosphine (B1218219) reagents, which triggers a significant increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for real-time visualization of biological processes without the need for wash steps. Furthermore, the development of photo-caged versions allows for precise spatiotemporal control over labeling. These probes are generally considered biocompatible and minimally perturbing to cellular functions.
Principle of Action
The core of the cyclopropenone probe's functionality lies in its bioorthogonal ligation with a triarylphosphine. This reaction proceeds rapidly and selectively under physiological conditions. The phosphine attacks the cyclopropenone ring, leading to the formation of a reactive ketene-ylide intermediate. In the case of fluorogenic probes, this intermediate undergoes an intramolecular cyclization to form a highly fluorescent product, such as a coumarin (B35378) derivative. This process results in a dramatic increase in fluorescence, with some probes exhibiting over a 1600-fold signal enhancement upon reaction[1].
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cell culture applications.
| Parameter | Typical Value/Range | Notes |
| Probe Concentration | 1 - 10 µM | Optimal concentration may vary depending on the specific probe, cell line, and application. |
| Phosphine Reagent Concentration | 50 - 100 µM | Should be in excess relative to the probe concentration to ensure efficient reaction. |
| Incubation Time | 15 - 60 minutes | Sufficient for diffusion and reaction to occur for live-cell imaging. |
| Fluorescence Signal Enhancement | >1600-fold | For optimal fluorogenic cyclopropenone probes upon reaction with phosphine[1]. |
| Photo-uncaging Wavelength | ~350 nm (UV light) | For photo-caged cyclopropenone probes to initiate the reaction. |
Experimental Protocols
Protocol 1: Live-Cell Fluorogenic Labeling
This protocol describes the general procedure for labeling and imaging live cells using a fluorogenic cyclopropenone probe.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphine reagent stock solution (e.g., 50 mM in DMSO)
-
Cell culture medium, pre-warmed to 37°C
-
Cells cultured on a glass-bottom dish suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets for the resulting fluorophore
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish.
-
Probe Incubation: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Phosphine Addition: Add the phosphine reagent stock solution directly to the cell culture medium to a final concentration of 50-100 µM.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes.
-
Imaging: Image the cells directly using a fluorescence microscope. No wash steps are required.
Protocol 2: Spatiotemporal Control with Photo-caged this compound
This protocol enables precise control over the labeling reaction by using a photo-caged cyclopropenone probe that is activated by UV light.
Materials:
-
Photo-caged this compound stock solution (e.g., 10 mM in DMSO)
-
Phosphine reagent stock solution (e.g., 50 mM in DMSO)
-
Cell culture medium, pre-warmed to 37°C
-
Cells cultured on a glass-bottom dish
-
Fluorescence microscope equipped with a UV light source (e.g., 350 nm LED)
Procedure:
-
Cell Preparation: Culture cells on a glass-bottom dish as described in Protocol 1.
-
Probe and Reagent Incubation: In the dark, add the photo-caged this compound (final concentration 1-10 µM) and the phosphine reagent (final concentration 50-100 µM) to the cell culture medium. Incubate for a sufficient time to allow for diffusion and localization.
-
Photo-activation: Mount the dish on the fluorescence microscope. Define a region of interest (ROI) for activation. Expose the ROI to a controlled dose of UV light (e.g., 350 nm) to uncage the cyclopropenone. The duration and intensity of UV exposure should be optimized for the specific probe and experimental setup[2][3][4].
-
Imaging: Immediately following photo-activation, acquire fluorescence images to observe the localized labeling.
Protocol 3: Proximity-Driven Crosslinking of Biomolecules
This application utilizes the reactive intermediate of the cyclopropenone-phosphine reaction to covalently crosslink interacting biomolecules.
Materials:
-
One interacting partner labeled with this compound
-
The other interacting partner (unlabeled)
-
Phosphine reagent
-
Appropriate buffer for the biomolecules
-
SDS-PAGE and Western blotting reagents for analysis
Procedure:
-
Incubation: Incubate the cyclopropenone-labeled biomolecule with its interacting partner in a suitable buffer.
-
Crosslinking Reaction: Add the phosphine reagent to initiate the formation of the ketene-ylide intermediate. This reactive species will be trapped by a nucleophilic residue on the nearby interacting protein, forming a covalent crosslink.
-
Analysis: Analyze the reaction mixture by SDS-PAGE and Western blotting to detect the higher molecular weight crosslinked product.
Mandatory Visualizations
Caption: A streamlined workflow for real-time live-cell imaging using this compound.
Caption: Spatiotemporal control of cell labeling using a photo-caged cyclopropenone probe.
Caption: The chemical reaction pathway leading to fluorescence activation of this compound.
References
- 1. Fluorogenic Cyclopropenones for Multicomponent, Real-Time Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 4. Multi-photon intracellular sodium imaging combined with UV-mediated focal uncaging of glutamate in CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopropenone Probes in Bioorthogonal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclopropenones have emerged as versatile and powerful tools in the field of bioorthogonal chemistry. Their compact size, stability, and distinct reactivity make them valuable probes for a variety of applications, including cellular imaging, proteomics, and the study of biomolecular interactions.[1][2] While the initial query mentioned "cyclopropenone probe 1 with azide (B81097) tags," the primary bioorthogonal reactions of cyclopropenones involve phosphines and tetrazines.[3][4] This document will detail the established applications of cyclopropenone probes, their reaction mechanisms, and provide protocols for their use. The potential for orthogonal application alongside azide-based click chemistry will also be discussed.
Core Reactivity of Cyclopropenone Probes
The utility of cyclopropenones in a biological context stems from their selective reaction with specific partners, primarily triarylphosphines. This ligation is rapid and highly selective under physiological conditions, resulting in a stable covalent bond. The reaction proceeds through the nucleophilic attack of the phosphine (B1218219) on the cyclopropenone ring, which leads to the formation of a reactive ketene-ylide intermediate. This intermediate can then be trapped by a nucleophile, which can be part of the phosphine reagent itself, to form the final product.[1]
A key feature of this chemistry is the ability to design "turn-on" fluorescent probes. In this design, the cyclopropenone and a quencher are held in proximity. The reaction with a phosphine-tagged molecule of interest leads to a structural rearrangement that separates the fluorophore and quencher, resulting in a significant increase in fluorescence.[5]
Applications and Methodologies
Fluorogenic Labeling for Live-Cell Imaging
A significant application of cyclopropenone probes is in fluorogenic labeling for real-time imaging of biomolecules in living cells.[1] Probes can be designed to be non-fluorescent until they react with their target. This "turn-on" mechanism provides a high signal-to-noise ratio, as it eliminates the need for washing away unreacted, fluorescent probes.[1][5]
| Probe System | Target | Fluorescence Enhancement | Emission Wavelength (nm) | Application | Reference |
| Cyclopropenone-Phosphine | Proteins | >1600-fold | ~450 (Coumarin) | Live-cell imaging | [1][2] |
-
Cell Preparation: Culture cells expressing the biomolecule of interest tagged with a phosphine handle in a suitable imaging dish.
-
Probe Preparation: Prepare a stock solution of the fluorogenic cyclopropenone probe in an appropriate solvent (e.g., DMSO).
-
Labeling:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the fluorogenic cyclopropenone probe at a final concentration of 10-50 µM.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes.[1]
-
-
Imaging: Image the cells directly using a fluorescence microscope equipped with the appropriate filter sets for the resulting fluorophore (e.g., DAPI filter for coumarin). No wash steps are required.[1]
Caption: Workflow for live-cell imaging with fluorogenic cyclopropenones.
Proximity-Driven Crosslinking of Biomolecules
The highly reactive ketene-ylide intermediate formed during the cyclopropenone-phosphine reaction can be utilized for proximity-driven crosslinking of interacting biomolecules.[6] In this approach, a cyclopropenone is placed on one interacting partner. Upon addition of a phosphine, the resulting ketene-ylide can be trapped by a nucleophilic residue on a nearby interacting protein, leading to a covalent crosslink. This method is valuable for capturing transient or weak biomolecular interactions for subsequent identification.[4][6]
-
Protein Preparation: Prepare cell lysate containing the two putative interacting proteins, one tagged with a cyclopropenone and the other with a phosphine.
-
Crosslinking Reaction:
-
Incubate the cell lysate at room temperature.
-
Add the phosphine trigger to initiate the crosslinking reaction. The concentration of the phosphine can be varied to tune the rate of crosslinking.[6]
-
-
Analysis:
-
Quench the reaction after a defined period.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting or by mass spectrometry to identify the crosslinked species.
-
Caption: Proximity-driven crosslinking using cyclopropenone-phosphine chemistry.
Orthogonal Labeling with Azide Tags
While cyclopropenones do not directly react with azides in a "click" fashion, their unique reactivity with phosphines allows them to be used in concert with other bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[3] This enables multi-component labeling to visualize different biomolecules or processes simultaneously.[5]
For instance, a cell could be metabolically labeled with an azide-containing sugar to tag glycoproteins, and a specific protein could be genetically encoded with a phosphine-containing unnatural amino acid. A cyclopropenone-fluorophore could then be used to label the protein of interest, while an alkyne-fluorophore of a different color could be used to label the glycoproteins via CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal cyclopropenones for biomolecule ligation and reaction development | UCI Department of Chemistry [chem.uci.edu]
- 5. Chemical strategies to probe biological systems using cyclopropenones and phosphines [escholarship.org]
- 6. Chemically triggered crosslinking with bioorthogonal cyclopropenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Application of Cyclopropenone Derivatives for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of cyclopropenone derivatives in bioorthogonal chemistry. Cyclopropenones are small, stable, and highly reactive probes that engage in selective ligation with phosphine (B1218219) reagents, making them excellent tools for cellular imaging, proteomics, and drug delivery.
Core Concepts: The Cyclopropenone-Phosphine Ligation
The primary bioorthogonal reaction of cyclopropenones involves a rapid and selective ligation with triarylphosphines under physiological conditions. This reaction is initiated by the nucleophilic attack of the phosphine on the cyclopropenone ring, which leads to the formation of a reactive ketene-ylide intermediate. This intermediate can then be trapped by a nucleophile present on the phosphine to form a stable covalent adduct. This unique reactivity forms the basis for the diverse applications outlined below.
Caption: General reaction scheme of cyclopropenone-phosphine ligation.
Applications and Protocols
Fluorogenic Labeling for Live-Cell Imaging
A significant application of cyclopropenones is in the development of fluorogenic probes. These probes are initially non-fluorescent but become highly fluorescent upon reaction with a phosphine. The intramolecular trapping of the ketene-ylide intermediate results in the formation of a fluorescent product, such as a coumarin (B35378) derivative. This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling real-time imaging of biological processes in living cells without the need for washing away unreacted probes.[1]
Quantitative Data for Fluorogenic Cyclopropenone Probes
| Probe | Phosphine Reagent | Fold Fluorescence Enhancement | Reference |
| Coumarin-CpO | Phosphine-Thiol | >1600 | [1] |
| FluorCpO | Phosphine 8 | ~1600 | [2] |
| CpO-masked coumarins | Various phosphines | up to 760 | [3] |
Experimental Protocol: Live-Cell Fluorogenic Labeling
-
Cell Culture: Plate mammalian cells (e.g., HeLa, A549) on a glass-bottom dish suitable for microscopy and culture overnight in the appropriate medium.
-
Probe Incubation:
-
Prepare a stock solution of the fluorogenic cyclopropenone probe (e.g., 1-10 µM) in DMSO.
-
Dilute the probe in pre-warmed cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the medium containing the fluorogenic probe.
-
-
Labeling Reaction:
-
Prepare a stock solution of the corresponding phosphine reagent (e.g., 50-100 µM) in DMSO.
-
Add the phosphine to the medium containing the cells and probe to the desired final concentration.
-
-
Imaging:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes.
-
Image the cells directly using a fluorescence microscope with the appropriate filter sets for the resulting fluorophore (e.g., coumarin). No wash steps are required.
-
Caption: Workflow for live-cell imaging with fluorogenic cyclopropenones.
Spatio-temporal Control with Photo-caged Cyclopropenones
To achieve precise control over bioorthogonal reactions, photo-caged cyclopropenones have been developed. In this approach, the cyclopropenone is rendered unreactive by a photolabile protecting group. Irradiation with light of a specific wavelength removes the caging group, liberating the reactive cyclopropenone, which can then undergo ligation with a phosphine. This allows researchers to initiate the labeling reaction at a specific time and in a defined region of interest within a cell or organism.[4]
Experimental Protocol: Photo-activated Labeling in Live Cells
-
Cell Preparation: Prepare cells expressing the target of interest as described in the fluorogenic labeling protocol.
-
Incubation with Caged Probe: Incubate the cells with the photo-caged cyclopropenone probe (typically 1-10 µM) and the phosphine reagent (50-100 µM) in the dark for a sufficient time to allow for diffusion and localization.
-
Photo-activation:
-
Mount the dish on a fluorescence microscope equipped with a UV light source (e.g., a 365 nm LED).
-
Define a region of interest (ROI) for activation.
-
Irradiate the ROI with UV light to uncage the cyclopropenone and initiate the labeling reaction.
-
-
Imaging: Monitor the fluorescence signal in the activated region over time.
Caption: Workflow for photo-activated labeling.
Proximity-Driven Crosslinking of Biomolecules
The highly reactive ketene-ylide intermediate can be utilized for proximity-driven crosslinking of interacting biomolecules.[5] In this method, a cyclopropenone is placed on one interacting partner. Upon addition of a phosphine, the resulting ketene-ylide can be trapped by a nucleophilic residue on a nearby interacting protein, forming a covalent crosslink. This allows for the capture and subsequent identification of transient or weak biomolecular interactions by mass spectrometry.
Experimental Protocol: In Vitro Protein Crosslinking
-
Protein Preparation:
-
Purify the two interacting proteins of interest.
-
One protein should be functionalized with a cyclopropenone moiety, for example, through the incorporation of a cyclopropenone-containing unnatural amino acid.
-
-
Crosslinking Reaction:
-
Mix the cyclopropenone-labeled protein and its interacting partner in a suitable buffer (e.g., PBS).
-
Add the phosphine reagent to initiate the crosslinking reaction. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Analysis:
-
Quench the reaction by adding a reducing agent like DTT if necessary.
-
Analyze the reaction mixture by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the crosslinked protein dimer.
-
The crosslinked product can be further analyzed by mass spectrometry to identify the crosslinked residues.
-
Caption: Workflow for proximity-driven protein crosslinking.
Synthesis of Cyclopropenone Derivatives
The synthesis of cyclopropenone derivatives is accessible through established organic chemistry methods. Below are generalized protocols for key cyclopropenone structures.
General Synthesis of Diphenylcyclopropenone (B372975) Derivatives[7][8]
A common route to diphenylcyclopropenone involves the reaction of an alkyne with a carbene source, followed by hydrolysis.
Protocol:
-
Carbene Generation: In a round-bottom flask, dissolve the starting alkyne in a suitable solvent (e.g., chloroform).
-
Cyclopropenation: Add a source of difluorocarbene to the alkyne solution. This is often generated in situ from a precursor like sodium chlorodifluoroacetate.
-
Hydrolysis: After the cyclopropenation is complete, hydrolyze the resulting 3,3-difluorocyclopropene (B14645238) intermediate to yield the desired cyclopropenone.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Synthesis of Fluorogenic Coumarin-CpO Probes[4][9]
The synthesis of these probes often involves a multi-step sequence starting from a coumarin precursor.
Protocol:
-
Functionalization of Coumarin: Begin with a pre-functionalized coumarin scaffold containing a reactive handle.
-
Coupling to Cyclopropenone Precursor: Couple the functionalized coumarin to a cyclopropenone precursor bearing a complementary reactive group (e.g., an activated ester).
-
Purification: Purify the final fluorogenic probe using column chromatography.
Note: The specific reaction conditions and reagents will vary depending on the desired final structure. Researchers should consult the primary literature for detailed synthetic procedures.[2][3][6][7][8][9][10][11][12][13][14][15][16][17][18][19]
Conclusion
Cyclopropenone derivatives are versatile and powerful tools for bioorthogonal chemistry. Their unique reactivity with phosphines enables a range of applications, from real-time cellular imaging to the capture of protein-protein interactions. The development of fluorogenic and photo-caged variants has further expanded their utility, providing researchers with sophisticated tools for studying complex biological systems with high precision and control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. Collection - Cyclopropenones for Metabolic Targeting and Sequential Bioorthogonal Labeling - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemically triggered crosslinking with bioorthogonal cyclopropenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Phosphine-Mediated [3+2] Cyclization for the Synthesis of Coumarin-Based CF3-Containing Furanones | CoLab [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation, solubility, and anti-inflammatory effects of a complex of diphenylcyclopropenone/β-cyclodextrin derivatives as the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers Publishing Partnerships | Preparation, solubility, and anti-inflammatory effects of a complex of diphenylcyclopropenone/β-cyclodextrin derivatives as the treatment of alopecia areata [frontierspartnerships.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclopropenone Probe 1 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenones are a class of highly valuable reagents in the field of bioorthogonal chemistry.[1] Their compact size, stability, and distinct reactivity with phosphines make them excellent candidates for a multitude of applications, including cellular imaging, proteomics, and drug delivery. This document provides a detailed, step-by-step guide for the conjugation of Cyclopropenone Probe 1 to a target biomolecule.
The fundamental reaction involves a bioorthogonal ligation between the cyclopropenone moiety and a phosphine-functionalized molecule.[2] This reaction is highly selective and proceeds efficiently under physiological conditions, resulting in a stable covalent bond. The unique mechanism of the cyclopropenone-phosphine ligation makes it compatible with a wide array of other bioorthogonal reagents.[3]
Principle of the Reaction
The conjugation of this compound is based on the rapid and specific reaction between a cyclopropenone and a triarylphosphine. The reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the cyclopropenone ring. This leads to the formation of a reactive ketene-ylide intermediate, which can then be trapped by a pendant nucleophile on the phosphine to form a stable ligation product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation of this compound.
| Parameter | Value | Units | Notes |
| Probe 1 Properties | |||
| Molecular Weight | 250.25 | g/mol | |
| Excitation (post-ligation) | 488 | nm | For fluorogenic variants |
| Emission (post-ligation) | 520 | nm | For fluorogenic variants |
| Reaction Conditions | |||
| Recommended Buffer | Phosphate-Buffered Saline (PBS) | pH 7.4 | |
| Reaction Temperature | 25 - 37 | °C | |
| Reaction Time | 1 - 4 | hours | |
| Stoichiometry | |||
| Cyclopropenone:Phosphine Ratio | 1:1 to 1:5 | Molar Ratio | Excess phosphine can drive the reaction to completion |
| Performance | |||
| Conjugation Efficiency | >95 | % | Determined by HPLC or Mass Spectrometry |
| Rate Constant | 10-2 - 10-1 | M-1s-1 |
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a phosphine-labeled antibody.
Materials and Reagents
-
This compound (e.g., 10 mM stock in DMSO)
-
Phosphine-labeled Antibody (e.g., 1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (Anhydrous)
-
Size-Exclusion Chromatography (SEC) column (for purification)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath
Step-by-Step Conjugation Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a solution of the phosphine-labeled antibody at a concentration of 1 mg/mL in PBS (pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the phosphine-labeled antibody solution.
-
Add the this compound stock solution to the antibody solution to achieve the desired final molar ratio (e.g., a 5-fold molar excess of the probe). The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at 37°C. The optimal incubation time may need to be determined empirically.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect fractions and monitor the absorbance at 280 nm (for the antibody) and the appropriate wavelength for the probe to identify the fractions containing the conjugated product.
-
-
Characterization and Storage:
-
Characterize the purified conjugate using appropriate techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE to confirm successful conjugation.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Applications
The unique properties of cyclopropenones make them suitable for a variety of applications in biological research and drug development.
-
Live-Cell Imaging: Fluorogenic cyclopropenone probes can be used for real-time imaging of biological processes in living cells with a high signal-to-noise ratio.
-
Proteomics: Cyclopropenone probes can be utilized for proximity-driven crosslinking to identify protein-protein interactions.
-
Drug Delivery: The bioorthogonal nature of the cyclopropenone-phosphine ligation allows for the targeted delivery and release of therapeutic agents.
-
Spatio-temporal Control: Photo-caged cyclopropenones enable researchers to initiate labeling reactions at specific times and in defined regions of interest.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conjugation Efficiency | Insufficient incubation time or temperature. | Increase incubation time or temperature (up to 37°C). |
| Suboptimal pH. | Ensure the reaction buffer is at pH 7.4. | |
| Inactive probe or phosphine. | Use freshly prepared reagents. | |
| Precipitation of Antibody | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 10%. |
| Non-specific Labeling | Reactive impurities in the probe. | Purify the this compound before use. |
Conclusion
This compound offers a powerful tool for the specific and efficient labeling of biomolecules. Its bioorthogonal reactivity, coupled with the stability of the resulting conjugate, makes it an invaluable asset for a wide range of applications in chemical biology and drug development. By following the detailed protocols and guidelines presented in this document, researchers can successfully implement cyclopropenone-based conjugation strategies in their work.
References
Application of Cyclopropenone probe 1 in triple-negative breast cancer research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of well-defined molecular targets.[1] Cyclopropenone-based chemical probes have emerged as a valuable tool in the study of TNBC, offering a unique approach for activity-based protein profiling (ABPP) to identify and validate novel therapeutic targets.[2][3] "Cyclopropenone probe 1" is a representative electrophilic probe designed for this purpose. Its strained three-membered ring structure makes it highly reactive, allowing it to covalently label nucleophilic residues in the active sites of enzymes.[3] This document provides detailed application notes and protocols for the use of this compound in TNBC research, with a focus on its application in studying the role of Fatty Acid Binding Protein 5 (FABP5), a key protein implicated in TNBC progression.[4][5]
Data Presentation
The following tables summarize representative quantitative data for the use of this compound in TNBC research. This data is compiled from typical findings in the field and should be used as a guideline for experimental design.
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.5 |
| BT-549 | Triple-Negative Breast Cancer | 10.2 |
| Hs578T | Triple-Negative Breast Cancer | 12.8 |
| MCF-7 | ER-positive Breast Cancer | > 50 |
Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 25 | 65 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in TNBC research.
Caption: FABP5 Signaling Pathway in TNBC.
Caption: Activity-Based Protein Profiling Workflow.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted probe solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7][8][9]
Western Blotting for FABP5 and Downstream Targets
Objective: To analyze the effect of this compound on the expression of FABP5 and key proteins in its signaling pathway.
Materials:
-
TNBC cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-FABP5, anti-EGFR, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat TNBC cells with varying concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[10]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[11][12]
In Vivo TNBC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.[13][14][15]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 and 25 mg/kg) or vehicle control via intraperitoneal injection every other day.
-
Measure tumor volume and body weight twice a week.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[16][17]
Conclusion
This compound represents a powerful tool for investigating the complex biology of triple-negative breast cancer. The protocols and data presented here provide a framework for utilizing this probe to identify and validate novel therapeutic targets like FABP5 and to elucidate their roles in TNBC signaling pathways. The unique reactivity of the cyclopropenone warhead makes it particularly suitable for activity-based protein profiling, a technique that is instrumental in advancing our understanding of enzyme function in cancer.[18][19][20][21][22] Further research with this and similar probes will undoubtedly contribute to the development of new and effective therapies for this aggressive disease.
References
- 1. journals.plos.org [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid binding protein 5 promotes metastatic potential of triple negative breast cancer cells through enhancing epidermal growth factor receptor stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Fatty acid binding protein 5 promotes metastatic potential of triple negative breast cancer cells through enhancing epidermal growth factor receptor stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium-sensing receptor and NF-κB pathways in TN breast cancer contribute to cancer-induced cardiomyocyte damage via activating neutrophil extracellular traps formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Investigation on a Triple Negative Breast Cancer Xenograft Model Exposed to Proton Beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regression of Triple-Negative Breast Cancer in a Patient-Derived Xenograft Mouse Model by Monoclonal Antibodies against IL-12 p40 Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
Utilizing Cyclopropenone probe 1 for in-situ labeling of GSTP1.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a representative cyclopropenone-based chemical probe for the in-situ labeling of Glutathione (B108866) S-transferase Pi 1 (GSTP1). GSTP1 is a critical enzyme involved in cellular detoxification and a key regulator of signaling pathways implicated in cancer and other diseases.[1][2][3] In-situ labeling enables the study of GSTP1 activity and localization within the complex cellular environment.
Introduction to GSTP1 and Probe-Based Labeling
Glutathione S-transferase Pi 1 (GSTP1) is a member of the GST superfamily of enzymes that play a crucial role in cellular defense by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.[3][4] Beyond its detoxification role, GSTP1 is a key regulator of cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, by interacting with proteins such as c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2).[1][5][6] Dysregulation of GSTP1 expression and activity is associated with various cancers, making it a significant target for diagnostics and therapeutics.[2][7][8]
Cyclopropenone-based probes are a class of chemical tools designed for activity-based protein profiling (ABPP). These probes typically feature a reactive cyclopropenone warhead that can covalently bind to nucleophilic residues in the active site of target enzymes, an affinity element for specific recognition, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) for detection and analysis. This document outlines the application of a hypothetical "Cyclopropenone Probe 1" for the specific in-situ labeling of active GSTP1.
Principle of the Method
The in-situ labeling of GSTP1 using this compound is based on the principles of activity-based protein profiling. The probe is designed to mimic a substrate of GSTP1, allowing it to specifically target and covalently modify the active enzyme. The workflow involves incubating live cells with the probe, followed by lysis and subsequent analysis to detect the labeled GSTP1. This approach allows for the assessment of the active fraction of the GSTP1 pool within the cell.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from experiments utilizing a GSTP1-targeting chemical probe.
Table 1: Optimal Probe Concentration and Incubation Time
| Parameter | Value |
| Optimal Probe 1 Concentration | 5 - 10 µM |
| Optimal Incubation Time | 1 - 2 hours |
| Cell Line | A549 (Human Lung Carcinoma) |
| Labeling Temperature | 37°C |
Table 2: In-situ Labeling Efficiency
| Cell Line | Treatment | % Labeled GSTP1 (of total) |
| A549 | Probe 1 (10 µM) | 75 ± 5% |
| A549 | Probe 1 + GSTP1 Inhibitor | 15 ± 3% |
| MCF-7 | Probe 1 (10 µM) | 68 ± 6% |
| MCF-7 | Probe 1 + GSTP1 Inhibitor | 12 ± 2% |
Experimental Protocols
Protocol 1: In-Situ Labeling of GSTP1 in Cultured Cells
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
A549 or other suitable cancer cell lines
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Probe Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
After incubation, remove the probe-containing medium and wash the cells twice with cold PBS.
-
Add 100-200 µL of cold lysis buffer containing protease inhibitors to each well.
-
Incubate on ice for 15-20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Analysis:
-
The labeled lysates are now ready for downstream analysis such as SDS-PAGE and Western blotting or fluorescence scanning.
-
Protocol 2: Analysis of Labeled GSTP1 by SDS-PAGE and In-Gel Fluorescence
Materials:
-
Labeled cell lysate from Protocol 1
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
Running buffer
-
Fluorescence gel scanner
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the cell lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel according to standard procedures.
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel briefly with deionized water.
-
Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore on Probe 1.
-
-
Protein Staining:
-
After scanning, stain the gel with Coomassie Brilliant Blue or a total protein stain to visualize all protein bands and confirm equal loading.
-
Protocol 3: Western Blot Analysis of GSTP1
Materials:
-
SDS-PAGE gel from Protocol 2
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSTP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Transfer: Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GSTP1 antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
Visualizations
Caption: GSTP1 signaling pathway interactions.
Caption: Experimental workflow for in-situ labeling.
References
- 1. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of versatile GSTP1-specific fluorogenic substrates for the highly sensitive detection of GSTP1 activity in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pi-Class Glutathione S-transferase (GSTP1)-Selective Fluorescent Probes for Multicolour Imaging with Various Cancer-Associated Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Cyclopropenone Probe 1 Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reaction kinetics of Cyclopropenone probe 1, a versatile tool in chemical biology and drug development. The protocols outlined below cover a range of techniques suitable for different reaction timescales and applications, from rapid bioconjugation reactions to controlled release from photo-caged compounds.
Introduction to Cyclopropenone Probes
Cyclopropenones are highly strained, three-membered ring ketones that serve as powerful bioorthogonal reporters and crosslinkers.[1][2] Their reactivity is driven by the relief of ring strain, enabling rapid and selective reactions with specific nucleophiles. "Probe 1" is a generic designation for a cyclopropenone-based molecule functionalized for a specific application, such as containing a fluorophore, a biotin (B1667282) tag, or a linker for attachment to a biomolecule. Monitoring the kinetics of Probe 1's reactions is crucial for understanding its mechanism of action, optimizing its performance in biological systems, and developing novel therapeutic and diagnostic agents.[3]
Methods for Monitoring Reaction Kinetics
Several analytical techniques can be employed to monitor the reaction kinetics of this compound. The choice of method depends on the reaction's speed, the nature of the reactants and products, and the available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics in real-time by tracking the disappearance of reactant signals and the appearance of product signals.[4][5] It is particularly useful for slower reactions (minutes to hours) and for elucidating the structure of intermediates and final products.[2]
Key Applications:
-
Determining reaction order and rate constants.
-
Identifying and characterizing reaction intermediates.
-
Assessing the stability of this compound under various conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique that separates reaction components by liquid chromatography and detects them by mass spectrometry.[6][7] It is well-suited for monitoring complex reactions with multiple components and for quantifying low concentrations of reactants and products.[8]
Key Applications:
-
Tracking the consumption of Probe 1 and the formation of products over time.
-
Quantifying reaction components to determine kinetic parameters.
-
Analyzing reactions in complex biological matrices.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is an ultrafast technique used to study photochemical reactions, such as the photodecarbonylation of cyclopropenones, on the femtosecond to millisecond timescale.[9][10][11] This method involves exciting the sample with a short laser pulse (pump) and monitoring the change in absorbance with a second, time-delayed pulse (probe).
Key Applications:
-
Studying the mechanism and dynamics of photo-caged this compound activation.
-
Determining quantum yields of photochemical reactions.[12]
-
Characterizing the lifetimes of excited states and transient intermediates.[13]
Stopped-Flow Spectroscopy
For very fast reactions (milliseconds to seconds), such as the rapid reaction of this compound with highly reactive nucleophiles, stopped-flow spectroscopy is the method of choice.[14][15] This technique rapidly mixes two reactant solutions and then abruptly stops the flow to monitor the reaction progress in an observation cell, typically via absorbance or fluorescence detection.[16]
Key Applications:
-
Measuring second-order rate constants for fast bioconjugation reactions.
-
Studying pre-steady-state enzyme kinetics involving cyclopropenone-based inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for typical reactions involving cyclopropenone probes.
Table 1: Reaction Kinetics of Cyclopropenone Probes with Nucleophiles
| Cyclopropenone Probe Derivative | Nucleophile | Technique | Second-Order Rate Constant (k₂) | Temperature (°C) | Conditions | Reference |
| Monosubstituted Cyclopropenone | L-cysteine ethyl ester | HPLC | 3.0 M⁻¹s⁻¹ | 4 | aq. solution, Na₂CO₃ | [3][9] |
| Generic Cyclopropenone | Thiol (anionic form) | Competition Kinetics | Favored over protonated form | Not Specified | pH-dependent | [17][18] |
Table 2: Photochemical Properties of Cyclopropenone Probes
| Cyclopropenone Derivative | Reaction Type | Technique | Quantum Yield (Φ) | Solvent | Wavelength (nm) | Reference |
| Alkyl-substituted | Photodecarbonylation | UV Irradiation | 0.20 - 0.30 | Not Specified | Not Specified | [12] |
| Diphenylcyclopropenone | Photodecarbonylation | UV Irradiation | > 0.70 | Not Specified | Not Specified | [12] |
| Dinaphthylcyclopropenone | Photodecarbonylation | UV Irradiation | > 0.70 | Not Specified | Not Specified | [12] |
Experimental Protocols
Protocol for NMR Monitoring of a Bioconjugation Reaction
This protocol describes the monitoring of the reaction between this compound and a thiol-containing biomolecule.
Materials:
-
This compound (e.g., 10 mM stock in DMSO-d₆)
-
Thiol-containing biomolecule (e.g., glutathione, 100 mM stock in D₂O buffer)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, add the D₂O buffer. Add a known concentration of the thiol-containing biomolecule.
-
Initiate Reaction: Add a specific volume of the this compound stock solution to the NMR tube to initiate the reaction. The final concentrations should be in the low millimolar range.
-
Data Acquisition: Immediately place the NMR tube in the NMR spectrometer, which has been pre-shimmed and set to the desired temperature.
-
Automated 1D Spectra Acquisition: Set up an arrayed experiment to acquire 1D ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 2 hours).[19][20]
-
Data Processing: Process the arrayed spectra. Reference the spectra to a known internal standard.
-
Kinetic Analysis: Integrate the signals corresponding to a non-overlapping proton on both the this compound and the product. Plot the integral values as a function of time. Fit the data to the appropriate rate law to determine the rate constant.[21]
Protocol for LC-MS Analysis of Reaction Kinetics
This protocol outlines the procedure for monitoring a cyclopropenone reaction using LC-MS.
Materials:
-
This compound
-
Reactant of interest
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 1% formic acid in acetonitrile)
-
HPLC with a C18 column
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and the reactant of interest.
-
Initiate Reaction: Add this compound to start the reaction. Maintain a constant temperature.
-
Time Points: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.
-
LC-MS Analysis: Inject the quenched samples onto the HPLC-MS system.
-
LC Method: Use a suitable gradient of water and acetonitrile (B52724) with 0.1% formic acid to separate the reactants and products.
-
MS Method: Set the mass spectrometer to monitor the m/z values of the this compound and the expected product(s).
-
-
Data Analysis: Integrate the peak areas for the reactant and product at each time point. Plot the concentration (proportional to peak area) versus time and fit to a kinetic model.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical strategies to probe biological systems using cyclopropenones and phosphines | UCI Department of Chemistry [chem.uci.edu]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data [jove.com]
- 11. youtube.com [youtube.com]
- 12. Graphical analysis of transient absorption spectra using the phasor approach [opg.optica.org]
- 13. Stopped-flow - Wikipedia [en.wikipedia.org]
- 14. agilent.com [agilent.com]
- 15. biologic.net [biologic.net]
- 16. Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Probing the Architectural Nuances of RNA: Application Notes and Protocols for Cyclopropenone-Based Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing cyclopropenone-based probes in the investigation of RNA structure and conformational dynamics. This chemically-triggered approach offers temporal control over RNA cross-linking, enabling the study of dynamic RNA processes in response to various stimuli. The core of this technique revolves around the bioorthogonal reaction of cyclopropenone (CpO) with a phosphine (B1218219) catalyst to generate a reactive ketene (B1206846) intermediate that forms covalent cross-links with proximal nucleobases, effectively capturing a snapshot of the RNA's three-dimensional structure.
Principle of the Method
Cyclopropenone probes are small, minimally perturbing chemical reporters that can be conjugated to RNA-binding molecules.[1][2] In their inactive state, they do not react with the RNA. Upon introduction of a biocompatible phosphine, the cyclopropenone is activated, leading to the formation of a highly reactive ketene-ylide intermediate.[1][2] This intermediate can then be trapped by neighboring nucleophiles on the RNA, such as hydroxyl groups and nucleobases, resulting in a covalent cross-link. This process effectively "freezes" the RNA in its current conformation, allowing for subsequent analysis of the cross-linked sites to deduce structural information.
A prime example of this technology involves a cyclopropenone derivative of thiazole (B1198619) orange (TO-1-CpO).[1] Thiazole orange is a fluorescent dye that specifically binds to the Mango RNA aptamer, a synthetically evolved RNA motif.[1] This targeted binding localizes the cyclopropenone probe to a specific region of the RNA. The subsequent phosphine-triggered activation then initiates cross-linking in the vicinity of the Mango aptamer, providing high-resolution structural information about that particular domain.
Key Applications
-
Mapping RNA Tertiary Structure: By identifying the nucleotides that are cross-linked, researchers can infer their spatial proximity in the folded RNA structure.
-
Studying Conformational Changes: The ability to trigger the cross-linking reaction at a specific time allows for the study of dynamic changes in RNA structure in response to ligand binding, protein association, or other cellular signals.
-
Validating RNA Structural Models: Experimental cross-linking data can be used to validate or refine computational models of RNA structure.
-
Identifying Ligand Binding Sites: The location of cross-links can reveal the binding pocket of a small molecule on an RNA target.
Experimental Workflows
The following diagrams illustrate the key experimental workflows for utilizing cyclopropenone probes for RNA structure analysis.
References
Application Notes and Protocols for Cyclopropenone Probe 1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenone Probe 1 is a state-of-the-art chemical probe designed for high-throughput screening (HTS) and target identification. This probe features a cyclopropenone warhead, a highly reactive electrophilic moiety that can covalently modify specific nucleophilic residues in proteins. A key feature of this compound is the inclusion of a terminal alkyne handle, which allows for versatile detection and pull-down applications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
One of the primary targets of this compound is Glutathione (B108866) S-transferase pi 1 (GSTP1), an enzyme implicated in the development of drug resistance in various cancers, including triple-negative breast cancer.[1] By covalently binding to the catalytic active site of GSTP1, this compound can be utilized to screen for and identify novel inhibitors that may overcome cancer drug resistance.[1]
These application notes provide detailed protocols for two distinct high-throughput screening assays utilizing this compound: a competitive screening assay to identify GSTP1 inhibitors and a target engagement assay based on activity-based protein profiling (ABPP).
Signaling Pathway of GSTP1 in Drug Resistance
GSTP1 plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of xenobiotics, including many chemotherapeutic drugs. This conjugation reaction renders the drugs more water-soluble, facilitating their efflux from the cell and thereby reducing their therapeutic efficacy. Overexpression of GSTP1 is a common mechanism of acquired drug resistance in cancer cells.
Application 1: Competitive High-Throughput Screening for GSTP1 Inhibitors
This assay is designed to identify small molecule inhibitors that compete with this compound for binding to the active site of GSTP1. A decrease in the signal generated from the probe-enzyme interaction indicates the presence of a potential inhibitor.
Experimental Workflow
Detailed Protocol
Materials and Reagents:
-
Recombinant human GSTP1 enzyme
-
This compound
-
Test compound library (dissolved in DMSO)
-
Assay buffer: 100 mM potassium phosphate, pH 6.5, 1 mM EDTA
-
Glutathione (GSH)
-
Azide-fluorophore (e.g., Azide-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Plating: Dispense test compounds from the library into the 384-well microplates to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO for negative control, known GSTP1 inhibitor for positive control).
-
Enzyme and Cofactor Addition: Prepare a solution of GSTP1 (final concentration 50 nM) and GSH (final concentration 1 mM) in assay buffer. Dispense into the wells containing the test compounds.
-
Pre-incubation: Incubate the plates at room temperature for 30 minutes to allow the test compounds to bind to GSTP1.
-
Probe Addition: Add this compound to all wells to a final concentration of 1 µM.
-
Probe Incubation: Incubate the plates at room temperature for 60 minutes to allow the covalent reaction between the probe and GSTP1.
-
Click Reaction: Prepare a "click mix" containing CuSO₄ (1 mM), THPTA (5 mM), sodium ascorbate (5 mM), and azide-fluorophore (10 µM) in assay buffer. Add the click mix to all wells.
-
Final Incubation: Incubate the plates at room temperature for 60 minutes in the dark.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
Data Presentation
The results of the HTS can be summarized in a table format. The percentage of inhibition is calculated relative to the controls.
| Compound ID | Concentration (µM) | Fluorescence Signal (RFU) | % Inhibition | Hit (Yes/No) |
| Control (DMSO) | - | 50,000 | 0% | No |
| Positive Control | 10 | 5,000 | 90% | Yes |
| Cmpd_001 | 10 | 48,500 | 3% | No |
| Cmpd_002 | 10 | 22,500 | 55% | Yes |
| Cmpd_003 | 10 | 15,000 | 70% | Yes |
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Application 2: Target Engagement/Activity-Based Protein Profiling (ABPP) in a High-Throughput Format
This assay is used to identify proteins that are covalently labeled by this compound in a complex biological sample (e.g., cell lysate) and to assess the ability of test compounds to prevent this labeling.
Experimental Workflow
Detailed Protocol
Materials and Reagents:
-
Cell line of interest (e.g., MDA-MB-231)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Test compound library
-
Azide-biotin
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysis: Prepare a proteome lysate from the cell line of interest. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Compound and Lysate Plating: In a 96-well deep-well plate, add the test compounds (final concentration 10 µM) and the cell lysate (1 mg/mL).
-
Pre-incubation: Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add this compound to a final concentration of 5 µM. Incubate for 60 minutes at room temperature.
-
Click Reaction: Perform a click chemistry reaction by adding CuSO₄, THPTA, sodium ascorbate, and azide-biotin to each well. Incubate for 60 minutes.
-
Protein Precipitation and Resuspension: Precipitate the proteins (e.g., with methanol/chloroform) and resuspend in a buffer containing SDS.
-
Enrichment: Add streptavidin-coated magnetic beads to each well and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion:
-
Resuspend the beads in a solution of urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
Digest the proteins with trypsin overnight.
-
-
Sample Preparation for LC-MS/MS: Collect the supernatant containing the tryptic peptides and prepare for LC-MS/MS analysis (e.g., desalting).
-
Data Acquisition and Analysis: Analyze the samples by LC-MS/MS. Identify and quantify the labeled proteins. A decrease in the spectral counts or intensity of a protein in the presence of a test compound indicates target engagement.
Data Presentation
Quantitative proteomics data can be presented in a table showing the relative abundance of identified proteins in the presence and absence of a test compound.
| Protein ID (e.g., UniProt) | Gene Name | Fold Change (Compound/DMSO) | p-value | Target Engagement (Yes/No) |
| P09488 | GSTP1 | 0.15 | <0.01 | Yes |
| Q06530 | ALDH1A1 | 0.95 | >0.05 | No |
| P04035 | GAPDH | 1.02 | >0.05 | No |
A significant decrease in the fold change indicates that the compound engages the target protein.
Conclusion
This compound is a powerful and versatile tool for high-throughput screening in drug discovery and chemical biology. The protocols outlined above provide a framework for identifying novel inhibitors of GSTP1 and for elucidating the cellular targets of small molecules in a high-throughput manner. The adaptability of the alkyne handle for various detection modalities makes this probe suitable for a wide range of screening platforms.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Diphenylcyclopropenone Synthesis
Welcome to the technical support center for diphenylcyclopropenone (B372975) (DPCP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help overcome low yields and other common issues encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing diphenylcyclopropenone (DPCP)?
A1: The most established and widely used method for synthesizing DPCP is through a Favorskii rearrangement of α,α'-dibromodibenzyl ketone. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like methylene (B1212753) chloride.
Q2: I am experiencing a low yield in my DPCP synthesis. What are the most likely causes?
A2: Low yields in DPCP synthesis can stem from several factors:
-
Purity of Starting Materials: The purity of the α,α'-dibromodibenzyl ketone is crucial. Impurities can lead to the formation of by-products, such as diphenylacetylene.
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, and the choice and concentration of the base and solvent, can significantly impact the yield.
-
Moisture: The reaction can be sensitive to moisture, which can lead to the formation of undesired side products.
-
Purification Method: Inefficient purification can result in loss of the final product.
Q3: What are the common by-products in DPCP synthesis, and how can I minimize them?
A3: Common by-products in the Favorskii rearrangement-based synthesis of DPCP include:
-
α-Hydroxy Ketones or α-Alkoxy Ketones: These can form if the α-halo ketone reacts directly with hydroxide (B78521) or alkoxide bases.[1]
-
α,β-Unsaturated Ketones: These may arise from the elimination of hydrogen halide from the starting α,α'-dihaloketone.[1][2] To minimize these by-products, it is recommended to use a non-nucleophilic, sterically hindered base and to carefully control the reaction temperature.
Q4: How does the choice of base affect the synthesis of DPCP?
A4: The choice of base is a critical parameter. While strong bases like alkoxides or hydroxides can be used, they can also promote the formation of by-products. Triethylamine is a commonly used base that is effective in promoting the desired rearrangement while minimizing side reactions. Using an alkoxide base will typically yield an ester derivative, while a hydroxide base will produce the carboxylic acid.[1][2] For the synthesis of DPCP itself, a non-nucleophilic amine base like triethylamine is a standard choice.
Q5: Can the solvent choice impact the yield of DPCP?
A5: Yes, the solvent plays a significant role. Methylene chloride is a common solvent for this reaction. The solvent can affect the solubility of the reactants and intermediates, as well as the reaction kinetics, thereby influencing the overall yield.
Troubleshooting Guide
Problem: Low or No Yield of Diphenylcyclopropenone
| Potential Cause | Suggested Solution |
| Impure α,α'-dibromodibenzyl ketone | Recrystallize the starting material before use. Purity can be checked by melting point or spectroscopic methods. |
| Ineffective Base | Ensure the base (e.g., triethylamine) is pure and dry. Consider adjusting the stoichiometry of the base. |
| Suboptimal Reaction Temperature | The reaction is often exothermic. Maintain controlled cooling during the addition of reagents. Running the reaction at a lower temperature for a longer duration may improve the yield.[1] |
| Presence of Water | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inefficient Purification | Optimize the recrystallization or column chromatography conditions to minimize product loss. |
Problem: Formation of Significant Amounts of By-products
| Potential Cause | Suggested Solution |
| Use of Nucleophilic Base | If using alkoxide or hydroxide bases, consider switching to a non-nucleophilic base like triethylamine to reduce the formation of α-hydroxy or α-alkoxy ketones.[1] |
| Elimination Side Reaction | This is more likely with strong, sterically hindered bases. Ensure the reaction temperature is not too high, as lower temperatures generally disfavor elimination.[3] |
| Decomposition of Starting Material | α-haloketones can be unstable. Store them properly in a cool, dark, and dry place.[3] |
Experimental Protocols
Synthesis of Diphenylcyclopropenone via Favorskii Rearrangement
This protocol is adapted from a well-established literature procedure.
Step 1: Synthesis of α,α'-Dibromodibenzyl Ketone
-
Dissolve dibenzyl ketone in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the dibenzyl ketone solution while stirring.
-
After the addition is complete, continue stirring for a short period.
-
Pour the reaction mixture into water to precipitate the product.
-
Decolorize the solution by adding solid sodium sulfite.
-
Collect the α,α'-dibromodibenzyl ketone by filtration and air-dry.
-
Recrystallize the crude product from a suitable solvent like ligroin.
Step 2: Synthesis of Diphenylcyclopropenone
-
Prepare a solution of triethylamine in methylene chloride.
-
Slowly add a solution of α,α'-dibromodibenzyl ketone in methylene chloride to the triethylamine solution with stirring.
-
Continue stirring for approximately 30 minutes after the addition is complete.
-
Extract the reaction mixture with dilute hydrochloric acid to remove excess triethylamine.
-
Cool the organic layer in an ice bath and slowly add a cold solution of concentrated sulfuric acid in water to precipitate the diphenylcyclopropenone bisulfate salt.
-
Collect the precipitate by filtration and wash with methylene chloride.
-
Neutralize the bisulfate salt by treating it with a solution of sodium carbonate in water and methylene chloride.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over a drying agent (e.g., magnesium sulfate), and evaporate the solvent to obtain the crude diphenylcyclopropenone.
-
Purify the crude product by recrystallization, for example, from boiling cyclohexane.
Visualizations
Caption: Workflow for the synthesis of diphenylcyclopropenone.
Caption: A logical guide for troubleshooting low yields.
References
Troubleshooting guide for Cyclopropenone probe 1 click reactions.
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Cyclopropenone probe 1 and similar derivatives in bioorthogonal click reactions, primarily focusing on the phosphine (B1218219) ligation for applications in cell biology and chemical proteomics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cyclopropenone probe appears to be degrading. How can I improve its stability?
A1: Cyclopropenone probes, particularly those with high reactivity, can exhibit limited stability in aqueous environments.[1] Here are some factors to consider:
-
Probe Structure: The stability of a cyclopropenone is highly dependent on its specific chemical structure. Probes with certain substitutions have been developed to enhance stability while maintaining reactivity.[1]
-
Storage: For long-term storage, it is advisable to keep the probe in a desiccated environment at a low temperature (e.g., -20°C or -80°C) and protected from light, especially for photo-caged variants.[1]
-
Working Solutions: Prepare fresh working solutions of the cyclopropenone probe in an appropriate solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles.
-
Experimental Conditions: Be mindful of the pH and buffer composition of your reaction medium, as these can influence the stability of the probe.
Q2: I am observing low or no signal in my live-cell imaging experiment with a fluorogenic cyclopropenone probe. What are the potential causes and solutions?
A2: Low signal in live-cell imaging can stem from several issues. Below is a systematic approach to troubleshooting this problem.[1]
-
Cellular Uptake: Ensure that your target cells are effectively taking up the cyclopropenone probe and the phosphine reagent. You may need to optimize incubation times and concentrations.
-
Reagent Concentrations: The final concentrations of both the fluorogenic probe and the phosphine reagent are critical. A typical starting point is 1-10 µM for the probe and 50-100 µM for the phosphine.[1] It may be necessary to perform a concentration titration to find the optimal ratio for your specific system.
-
Reaction Kinetics: The reaction between the cyclopropenone and the phosphine needs sufficient time to proceed. The incubation time can range from 15 to 60 minutes.[1] Consider monitoring the fluorescence signal over a time course to determine the optimal reaction time.
-
Target Expression: Confirm that the target biomolecule is expressed in your cells at a sufficient level to generate a detectable signal.
-
Microscope Settings: Ensure that the excitation and emission wavelengths on your fluorescence microscope are correctly set for the fluorophore generated upon the click reaction.
Q3: I am using a photo-caged cyclopropenone probe, but the photo-activation is inefficient. What should I check?
A3: Inefficient photo-activation can lead to poor spatial and temporal control of your labeling experiment.[1] Here are some troubleshooting tips:
-
UV Light Source: Verify that the wavelength and intensity of your UV light source are appropriate for uncaging your specific probe. A common wavelength for uncaging is 365 nm.[1]
-
Exposure Time: The duration of UV exposure is crucial. Insufficient exposure will result in incomplete uncaging, while excessive exposure can lead to phototoxicity. You may need to optimize the exposure time for your specific setup and cell type.
-
Reagent Diffusion: Ensure that both the caged probe and the phosphine reagent have had enough time to diffuse and localize to the region of interest before photo-activation.[1]
-
Probe Integrity: Confirm that the photo-caged probe has not degraded during storage or handling.
Q4: My proximity-driven crosslinking experiment is not yielding the expected higher molecular weight band on SDS-PAGE. What could be the problem?
A4: The absence of a crosslinked product can be due to several factors related to the interaction of your target proteins and the reaction conditions.[2]
-
Proximity of Interaction Partners: This technique relies on the close proximity of the interacting biomolecules for the reactive ketene-ylide intermediate to be trapped. If the interaction is too transient or the distance between the probe and the interacting partner is too large, crosslinking will be inefficient.
-
Nucleophilic Residues: The trapping of the ketene-ylide intermediate requires the presence of a suitable nucleophilic residue (e.g., lysine, cysteine) on the interacting protein in close proximity to the probe.[1]
-
Reagent Concentrations: The concentrations of the cyclopropenone-labeled protein and the phosphine trigger need to be optimized.
-
Reaction Quenching: Ensure that the reaction is properly quenched before analysis to prevent artifactual crosslinking. The use of a reducing agent like DTT can be considered.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for cyclopropenone-phosphine ligations to guide experimental design.
| Parameter | Typical Range/Value | Notes |
| Fluorogenic Probe Concentration | 1 - 10 µM | Optimal concentration is cell-line and target-dependent.[1] |
| Phosphine Reagent Concentration | 50 - 100 µM | An excess of the phosphine reagent is typically used.[1] |
| Incubation Time (Live-Cell Imaging) | 15 - 60 minutes | Time-course experiments are recommended for optimization.[1] |
| Photo-activation Wavelength | ~365 nm | For photo-caged cyclopropenones.[1] |
| Second-Order Rate Constants | Varies significantly | Can be >300-fold faster with cyclopropenethione analogs.[3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging with a Fluorogenic Cyclopropenone Probe
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for fluorescence microscopy and allow them to adhere overnight.
-
Labeling Reaction:
-
Prepare a stock solution of the fluorogenic cyclopropenone probe in DMSO.
-
Dilute the probe in pre-warmed cell culture media to a final concentration of 1-10 µM.
-
Remove the existing media from the cells and replace it with the probe-containing media.
-
Prepare a stock solution of the corresponding phosphine reagent in DMSO.
-
Add the phosphine to the cell culture media to a final concentration of 50-100 µM.[1]
-
-
Imaging:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes.[1]
-
Mount the dish on a fluorescence microscope and acquire images using the appropriate filter sets for the resulting fluorophore.
-
Protocol 2: In Vitro Proximity-Driven Protein Crosslinking
-
Protein Preparation: Purify the two interacting proteins of interest. One of the proteins should be functionalized with a cyclopropenone moiety.[1]
-
Crosslinking Reaction:
-
Incubate the cyclopropenone-labeled protein and its interacting partner in a suitable buffer.
-
Initiate the crosslinking by adding the phosphine reagent to the protein mixture.
-
-
Analysis:
-
Quench the reaction, if necessary, by adding a reducing agent like DTT.[1]
-
Analyze the reaction mixture by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the crosslinked protein complex.
-
The crosslinked product can be excised and further analyzed by mass spectrometry to identify the interacting proteins and crosslinked residues.[1]
-
Visualizations
Caption: Troubleshooting workflow for low signal in live-cell imaging.
Caption: Proximity-driven crosslinking to study protein interactions.
References
Technical Support Center: Optimizing Cyclopropenone-Based Cross-Linking
Welcome to the technical support center for optimizing reaction conditions for cyclopropenone-based cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting common issues, and understanding the key parameters for successful cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of cyclopropenone-based cross-linking?
A1: Cyclopropenone-based cross-linking is a bioorthogonal strategy that relies on the reaction of a cyclopropenone moiety with a phosphine (B1218219) trigger. This reaction forms a highly reactive, electrophilic ketene-ylide intermediate.[1][2] If a suitable nucleophile, such as an amino acid residue on a nearby protein, is in close proximity, it can trap this intermediate, resulting in the formation of a stable covalent cross-link.[1][2] This proximity-driven reactivity makes it a valuable tool for studying protein-protein interactions.
Q2: How stable are cyclopropenone reagents?
A2: The stability of cyclopropenones can vary. The parent, unsubstituted cyclopropenone is highly strained and prone to polymerization at room temperature.[3] However, stability is significantly enhanced by substitution, particularly with aryl groups (e.g., diphenylcyclopropenone), which are often stable, crystalline solids. For bioconjugation applications, monosubstituted cyclopropenones have been developed that exhibit good stability in aqueous buffers (e.g., 50 mM phosphate (B84403) buffer at pH 7-8, 37°C for 7 days).[1]
Q3: What amino acid residues do cyclopropenone-based cross-linkers react with?
A3: The reactive ketene-ylide intermediate is a potent electrophile that can be trapped by various nucleophilic amino acid side chains. However, specific cyclopropenone reagents have been designed to be highly selective. For instance, certain monosubstituted cyclopropenone reagents show excellent selectivity for the 1,2-aminothiol group of N-terminal cysteine residues over other nucleophilic residues like lysine, serine, and threonine.[1][4]
Q4: Can I perform cyclopropenone-based cross-linking in a cellular environment?
A4: Yes, cyclopropenone-based cross-linking has been successfully demonstrated in complex biological environments, including cell lysate.[1][5] The bioorthogonal nature of the reaction minimizes side reactions with endogenous biomolecules.
Troubleshooting Guide
Low or No Cross-Linking Product
Q5: I am not observing any cross-linked product on my SDS-PAGE. What are the potential causes and solutions?
A5: Several factors can contribute to low or no cross-linking efficiency. Here's a systematic approach to troubleshooting this issue:
-
Inefficient Ketene-Ylide Formation:
-
Phosphine Reagent: The choice and concentration of the phosphine trigger are critical. More nucleophilic phosphines can increase the rate of ketene-ylide formation.[5] Ensure the phosphine solution is fresh and not oxidized.
-
Cyclopropenone Stability: The cyclopropenone reagent may have degraded. Verify the integrity of your reagent and store it under appropriate conditions (cool, dry, and protected from light).
-
-
Inefficient Trapping of the Ketene-Ylide:
-
Proximity of Nucleophile: The cross-linking reaction is proximity-driven. If the interacting proteins are not in close enough contact, the ketene-ylide will be quenched by water (hydrolysis) before it can be trapped by the target nucleophile.[5] Confirm the protein-protein interaction under your experimental conditions.
-
Accessibility of Nucleophilic Residue: The target amino acid residue on the interacting protein must be accessible to the ketene-ylide. Steric hindrance can prevent efficient trapping.
-
-
Suboptimal Reaction Conditions:
-
Concentration: Ensure that the concentrations of the interacting proteins, cyclopropenone-labeled protein, and phosphine are within the optimal range. Typical starting concentrations are in the micromolar range for proteins and millimolar for the phosphine trigger.[5]
-
pH: The pH of the reaction buffer can influence the reactivity of both the cyclopropenone and the nucleophilic amino acid residues. A pH range of 7.0-8.0 is a good starting point.[1][4]
-
Temperature and Time: Incubate the reaction at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 1-4 hours).[5] Optimize these parameters for your specific system.
-
Protein Aggregation
Q6: I am observing significant protein aggregation after the cross-linking reaction. How can I mitigate this?
A6: Protein aggregation can be a common issue in bioconjugation experiments. Consider the following strategies:
-
Optimize Reagent Concentrations: High concentrations of cross-linking reagents or proteins can promote aggregation. Perform a titration to find the lowest effective concentrations.
-
Buffer Composition:
-
pH: Ensure the buffer pH is not close to the isoelectric point (pI) of your proteins, as this can lead to precipitation.
-
Additives: Include additives in your buffer that are known to enhance protein stability, such as non-ionic detergents (e.g., Tween-20), glycerol, or arginine.
-
-
Temperature: Perform the incubation at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.
-
Hydrophilic Linkers: If synthesizing your own cyclopropenone probes, consider incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the modified protein.[1]
Data Presentation: Optimizing Reaction Parameters
The efficiency of cyclopropenone-based cross-linking is influenced by several key parameters. The following tables summarize quantitative data to guide your experimental design.
Table 1: Influence of Phosphine Trigger on Reaction Rate
| Phosphine Reagent | Relative Reactivity | Second-Order Rate Constant (k₂) | Notes |
| Triarylphosphine | Slower | - | Requires longer reaction times for robust cross-linking.[5] |
| Optimized Monocyclohexyl Diaryl Phosphine | Faster | - | Balances increased reactivity with stability towards oxidation.[5] |
| Amine-Substituted Phosphine | ~300-fold faster (with cyclopropenethiones) | - | Strong hydrogen-bond donors can boost reactivity. |
| Phosphine 3e (a specific triarylphosphine) | - | 0.34 ± 0.06 M⁻¹s⁻¹ (with a CpO derivative) | Reacts quickly with cyclopropenone derivatives.[6] |
| Phosphine 3b (a specific phosphine) | - | 2.3 ± 0.3 x 10⁻³ M⁻¹s⁻¹ (with a CpN⁺ derivative) | Reacts readily with cyclopropeniminium ions but sluggishly with similar cyclopropenones.[6] |
Table 2: Recommended Reaction Conditions for Protein Cross-Linking
| Parameter | Recommended Range | Notes |
| Protein Concentration | 40 - 120 µM | Optimal concentration is system-dependent and may require titration.[5] |
| Phosphine Concentration | 1 - 5 mM | Higher concentrations can increase reaction rate but may also lead to off-target effects.[5] |
| pH | 7.0 - 8.0 | Cyclopropenones show good stability in this range.[1][4] Avoid buffers with primary amines (e.g., Tris) if using NHS-ester chemistry for probe synthesis. |
| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase reaction rates but may also promote protein denaturation or aggregation.[5] For highly reactive small molecule substrates, 4°C may be necessary to control the reaction.[1][7] |
| Reaction Time | 10 minutes - 4 hours | Monitor reaction progress over a time course to determine the optimal duration.[5] |
| Buffer System | Phosphate-Buffered Saline (PBS) | Common starting point.[5] Ensure buffer components are compatible with your proteins and downstream analysis. |
Experimental Protocols
Protocol 1: Proximity-Driven Cross-Linking of Interacting Proteins
This protocol is adapted from a method used to cross-link a model split reporter system.[5]
1. Protein Preparation: a. Prepare solutions of your cyclopropenone-labeled protein ("bait") and the interacting partner protein ("prey") in a suitable buffer (e.g., PBS, pH 7.4). b. Recommended concentrations: "Bait" protein at 120 µM and "prey" protein at 40 µM.
2. Cross-Linking Reaction: a. Combine the "bait" and "prey" proteins in a microcentrifuge tube. b. Initiate the cross-linking reaction by adding the phosphine trigger (e.g., 1 mM final concentration). c. Incubate the reaction mixture at 37°C. It is recommended to take aliquots at various time points (e.g., 10 min, 30 min, 1 hr, 2 hr, 4 hr) to monitor the progress of the reaction.
3. Quenching the Reaction (Optional): a. The reaction can be quenched by adding a reducing agent like DTT if the phosphine used is susceptible to reduction, or by proceeding directly to sample preparation for analysis.
4. Analysis by SDS-PAGE: a. To each time-point aliquot, add an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). b. Heat the samples at 95°C for 5 minutes. c. Load the samples onto a polyacrylamide gel (the percentage of which should be chosen based on the molecular weights of your proteins and the expected cross-linked product). d. Run the gel according to standard procedures. e. Visualize the protein bands using a suitable staining method (e.g., Coomassie Blue or silver stain). The formation of a higher molecular weight band corresponding to the size of the "bait" + "prey" complex indicates successful cross-linking.
Visualizations
Caption: Experimental workflow for cyclopropenone-based protein cross-linking.
Caption: Troubleshooting logic for low or no cross-linking product.
References
- 1. Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically triggered crosslinking with bioorthogonal cyclopropenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemically triggered crosslinking with bioorthogonal cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropeniminium ions exhibit unique reactivity profiles with bioorthogonal phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
How to improve the stability of Cyclopropenone probe 1 in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Cyclopropenone Probe 1 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in solution?
A1: The instability of this compound is primarily due to the high ring strain and inherent reactivity of the cyclopropenone core.[1] Key factors influencing its stability in solution include:
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High Ring Strain: The three-membered ring of the cyclopropenone is highly strained, making it susceptible to ring-opening reactions.[1]
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Electrophilicity: The carbonyl carbon and the double bond are electrophilic, rendering the probe reactive towards nucleophiles.[2]
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Photochemical Reactivity: Cyclopropenones can undergo decarbonylation (loss of carbon monoxide) when exposed to light, particularly UV irradiation, to form alkynes.[2][3]
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Thermal Sensitivity: Elevated temperatures can promote degradation and polymerization.[1]
-
Solvent Effects: The choice of solvent can significantly impact stability. Polar protic solvents can stabilize reactive intermediates, potentially affecting reaction rates with nucleophiles.[2]
-
Polymerization: The parent cyclopropenone is known to readily polymerize at room temperature.[1]
Q2: How do substituents on the cyclopropenone ring affect the stability of Probe 1?
A2: Substituents on the double bond of the cyclopropenone ring play a crucial role in modulating stability. Aryl-substituted cyclopropenones, such as diphenylcyclopropenone, are significantly more stable than the unsubstituted parent compound.[1] This increased stability is attributed to the electronic stabilization provided by the aryl groups through resonance. For instance, di-3-guaiazulenylcyclopropenone has been synthesized and shown to be a stable crystalline solid.[4][5] If your research allows, consider using a more stable, substituted analog of this compound.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To maximize the shelf-life of this compound stock solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.
-
Solvent: Prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO or DMF.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Troubleshooting Guide: Degradation of this compound in Experiments
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal from the probe in the assay. | 1. Degradation of the probe in the aqueous assay buffer. 2. Reaction with components of the assay medium (e.g., nucleophiles like thiols in proteins or media supplements). 3. Photodegradation from ambient or instrument light sources. | 1. Minimize the time the probe is in aqueous buffer before analysis. Prepare fresh dilutions immediately before use. 2. Review the composition of your assay buffer. If possible, remove or replace strong nucleophiles. Consider using a buffer with a lower pH if compatible with your experiment, as this can sometimes reduce nucleophilic reactivity. 3. Conduct experiments under low-light conditions. Use filters on light sources where applicable. |
| Inconsistent results between experimental replicates. | 1. Variable degradation rates of the probe due to slight differences in incubation times or light exposure. 2. Inconsistent preparation of probe solutions. | 1. Standardize all incubation times and light exposure conditions across all replicates. 2. Prepare a single, larger batch of the diluted probe solution to be used for all replicates in an experiment. |
| Formation of unexpected byproducts observed in analysis (e.g., by LC-MS). | 1. The probe is reacting with the solvent or other molecules in the solution. 2. The probe is undergoing rearrangement or polymerization. | 1. Analyze the byproducts to understand the degradation pathway. This can provide clues for stabilizing the molecule.[6] 2. If polymerization is suspected, try working with more dilute solutions of the probe.[1] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Diluting this compound
-
Allow the vial of the stock solution of this compound (typically in an anhydrous solvent like DMSO) to warm to room temperature before opening to prevent condensation of moisture.
-
Perform all dilutions in a fume hood with minimized light exposure.
-
Use anhydrous, aprotic solvents for intermediate dilutions if possible.
-
For final dilutions into aqueous buffers, add the probe solution to the buffer and mix gently but thoroughly.
-
Use the final diluted solution immediately to minimize degradation.
Protocol 2: Assessing the Stability of this compound in a Specific Buffer
-
Prepare a solution of this compound in the desired buffer at the final experimental concentration.
-
Divide the solution into several aliquots in separate, sealed vials.
-
Store the vials under the intended experimental conditions (e.g., specific temperature and light exposure).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take one aliquot and immediately analyze it by a suitable analytical method such as HPLC-UV or LC-MS.
-
Quantify the remaining percentage of intact this compound at each time point to determine its stability profile in that buffer.
Data Presentation
Table 1: Influence of Solution Parameters on the Stability of Cyclopropenone Probes
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | High | Decreases | Maintain low temperatures during storage and experiments.[1] |
| Low | Increases | Store stock solutions at -20°C or -80°C. | |
| pH | High (Basic) | Decreases (promotes nucleophilic attack) | Use buffers with neutral or slightly acidic pH if compatible with the assay. |
| Low (Acidic) | May Increase (reduces nucleophilicity of some species) | Buffer choice should be optimized for both probe stability and biological relevance. | |
| Solvent | Protic (e.g., water, ethanol) | Can decrease stability due to nucleophilic attack | Minimize time in aqueous solutions.[2] |
| Aprotic (e.g., DMSO, DMF) | Generally better for stability | Use for stock solutions. | |
| Light Exposure | UV or Visible Light | Decreases (photodegradation) | Protect from light at all stages.[2][3] |
| Presence of Nucleophiles | Thiols, Amines, etc. | Decreases | Avoid or minimize the concentration of nucleophilic species in the solution.[2] |
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Recommended workflow for experiments using this compound.
References
Cyclopropenone probe 1 solubility issues and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues and other challenges with Cyclopropenone Probe 1, a covalent inhibitor of Glutathione S-transferase pi-1 (GSTP1).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule inhibitor that specifically and covalently targets Glutathione S-transferase pi-1 (GSTP1).[1][2] GSTP1 is a key enzyme in cellular detoxification pathways and is often overexpressed in cancer cells, contributing to drug resistance.[3] Consequently, this compound is primarily used in cancer research, particularly in studies involving triple-negative breast cancer, to investigate the role of GSTP1 and to develop potential therapeutic strategies.[1][2]
Q2: I'm observing precipitation after diluting my this compound stock solution in aqueous buffer. What is the cause and how can I prevent this?
A2: This is a common issue arising from the hydrophobic nature of this compound. When the probe, dissolved in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer, its solubility limit can be exceeded, leading to precipitation. To prevent this, consider the following:
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Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the probe in your assay.
-
Increase the co-solvent percentage: While keeping the final DMSO concentration low is crucial to avoid solvent-induced toxicity (typically below 0.5%), a slight increase might be necessary.[4] Always perform a vehicle control to account for any effects of the solvent on your experimental system.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the probe can sometimes improve solubility.
-
Vortex during dilution: Add the probe stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
Q3: My experimental results are inconsistent. Could this be related to the probe's solubility?
A3: Yes, inconsistent results are often linked to solubility and stability issues. If the probe is not fully dissolved or precipitates out of solution during the experiment, the effective concentration will vary between replicates, leading to unreliable data. To improve consistency, ensure the probe is completely solubilized in the stock solution and remains in solution in the final assay medium.[5][6] Refer to the troubleshooting guide below for more detailed solutions.
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for biological assays.[4] For example, a 10 mM stock solution can be prepared in DMSO. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Visible Precipitate in Working Solution | The solubility limit of the probe has been exceeded in the aqueous buffer. | - Reduce the final concentration of the probe. - Increase the co-solvent (e.g., DMSO) concentration, ensuring it remains below toxic levels for your cells (typically < 0.5%).[4] - Add the probe to the buffer with vigorous vortexing. - Consider using a formulation with solubilizing agents like PEG300 or Tween-80 for in vivo studies. |
| Low or No Biological Activity | - Probe Precipitation: The effective concentration of the probe is lower than intended due to precipitation. - Probe Degradation: The probe may have degraded due to improper storage or handling. - Incorrect Assay Conditions: The experimental conditions may not be optimal for probe activity. | - Visually inspect for precipitation and address solubility as described above. - Prepare a fresh stock solution from a new vial of the probe. - Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C).[6] - Optimize assay parameters such as incubation time and cell density. |
| High Background Signal | Non-specific binding: The hydrophobic probe may be sticking to plasticware or other cellular components. | - Use low-binding microplates and pipette tips. - Include a blocking agent such as 0.1% Bovine Serum Albumin (BSA) in your assay buffer.[4] - Wash cells thoroughly after treatment with the probe. |
| Cell Toxicity | - High Probe Concentration: The concentration of the probe is toxic to the cells. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | - Perform a dose-response experiment to determine the optimal non-toxic concentration of the probe. - Ensure the final concentration of the solvent is below the toxic threshold for your cell line (e.g., < 0.5% DMSO).[4] - Include a vehicle control (solvent only) in your experiments. |
Quantitative Data Summary
The solubility of this compound has not been extensively characterized in a wide range of solvents. The following table provides estimated solubility data based on information available for structurally similar hydrophobic small molecules. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | A common solvent for preparing high-concentration stock solutions.[4] |
| Ethanol | Soluble | Can be used as an alternative to DMSO, but may have different effects on cells. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly soluble | Significant precipitation is expected without a co-solvent. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | Limited solubility | Solubility may be slightly enhanced by the presence of serum proteins, but precipitation can still occur at higher concentrations. |
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline for preparing and using this compound in a typical cell-based assay.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell line of interest (e.g., MDA-MB-231, a triple-negative breast cancer cell line)
-
Sterile, low-binding microcentrifuge tubes and pipette tips
-
96-well cell culture plates
Procedure:
-
Stock Solution Preparation (10 mM): a. Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. The molecular weight of this compound is 184.19 g/mol . c. Vortex thoroughly until the probe is completely dissolved. The solution should be clear. d. Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10 µM). c. It is crucial to add the DMSO stock solution to the cell culture medium while vortexing to ensure rapid mixing and minimize precipitation. d. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the probe.
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Cell Treatment: a. Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight. b. The next day, remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). d. Proceed with your downstream analysis (e.g., cell viability assay, western blot, etc.).
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Simplified GSTP1 signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Addressing challenges in the purification of cyclopropenone compounds.
Welcome to the technical support center for the purification of cyclopropenone compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these highly reactive and strained molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying cyclopropenone and its derivatives?
A1: The purification of cyclopropenone compounds is challenging due to their inherent instability. These molecules are highly strained and reactive, making them susceptible to decomposition.[1] Key challenges include thermal instability, sensitivity to acidic conditions (often found in standard silica (B1680970) gel), and a tendency to polymerize, especially in a neat or concentrated state at room temperature.[1][2]
Q2: My cyclopropenone derivative is decomposing on the silica gel column. What can I do?
A2: Decomposition on silica gel is a frequent issue.[2] This is often due to the acidic nature of standard silica gel, which can catalyze ring-opening or polymerization of the strained cyclopropenone ring.[2] The high surface area of silica can also contribute to degradation.[2]
Troubleshooting steps include:
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Neutralizing the Silica Gel: Pre-wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (B128534) (TEA) in your chosen eluent, followed by flushing with the pure eluent. Adding 0.1-1% TEA to the mobile phase is also a common practice.[2]
-
Using Deactivated Silica: Commercially available deactivated silica gel is a less acidic alternative.[2]
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Switching the Stationary Phase: If decomposition persists, consider more inert stationary phases like neutral alumina (B75360) or Florisil®.[2]
-
Low-Temperature Chromatography: Performing the chromatography at reduced temperatures can help minimize thermal decomposition.[2]
Q3: I'm observing poor peak shape (streaking or tailing) during chromatography. What are the likely causes?
A3: Poor peak shape can be caused by several factors:
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On-column decomposition: As mentioned above, slow degradation on the column can lead to tailing.[2]
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Strong interactions with the stationary phase: The polar carbonyl group of the cyclopropenone can interact strongly with the polar sites on silica gel.[2]
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Inappropriate solvent system: The mobile phase may not be optimal for your specific compound, leading to poor solubility or band broadening.[2]
To address this, you can optimize the mobile phase by testing different solvent systems on a TLC plate to achieve a good Rf value (around 0.2-0.3) and sharp spots.[2] Adding a small amount of a more polar solvent can also sometimes improve the peak shape.[2] For more polar derivatives, reversed-phase chromatography (e.g., C18 silica) might be a better option.[2]
Q4: Are there non-chromatographic methods for purifying unstable cyclopropenone derivatives?
A4: Yes, non-chromatographic techniques can be very effective.
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Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent where your compound has high solubility at higher temperatures and low solubility at lower temperatures.[2] For the parent cyclopropenone, crystallization from ethyl ether at -60°C has been reported to yield very pure material.[3]
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Vacuum Distillation: For volatile cyclopropenones, vacuum distillation at low pressure (1-2 mm) and low temperatures is a primary purification method. The receiving flask should be cooled, for instance, to -78°C.[1]
Q5: My purified cyclopropenone is a brown, viscous residue. How can I obtain a pure, white solid?
A5: A brown and viscous appearance often indicates the presence of polymeric byproducts from decomposition.[1] To obtain a pure, white solid, it is crucial to purify the cyclopropenone immediately after synthesis and maintain strict temperature control throughout the purification process.[1] A final purification step by crystallization can be effective in removing colored impurities.[1]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in Cyclopropenone Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no recovery from column chromatography | - Decomposition on the column. - Compound is too polar and not eluting. - Compound is very non-polar and eluted in the solvent front. | - Test compound stability on silica gel using 2D TLC.[4] - Use a more polar eluent system.[4] - Check the first fractions collected.[4] - Consider deactivating the silica gel or using an alternative stationary phase.[2] |
| "Oiling out" instead of crystallization | - The compound's melting point is lower than the solvent's boiling point. - The solution is too concentrated. | - Add a co-solvent in which the compound is less soluble.[2] - Use a lower-boiling point solvent.[2] - Ensure the solution is not supersaturated before cooling.[2] |
| No crystals form upon cooling | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase concentration.[2] - Scratch the inside of the flask to create nucleation sites.[2] - Add a seed crystal.[2] - Cool to a lower temperature.[2] |
| Low recovery after recrystallization | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing. | - Choose a solvent with lower solubility for the compound at low temperatures.[2] - Minimize the volume of cold solvent for washing.[2] |
| Product appears colored (brown/viscous) | - Formation of polymeric byproducts due to decomposition.[1] | - Purify immediately after synthesis.[1] - Maintain strict low-temperature control.[1] - Consider a final crystallization step.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of a cyclopropenone derivative using flash column chromatography.
1. Preparation and Packing of the Column:
- Select an appropriate size column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar solvent system.
- Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Ensure the column is packed uniformly to avoid channeling.
2. Equilibration:
- Equilibrate the column by passing 3-5 column volumes of the mobile phase through it.[2] If using a modifier like triethylamine, ensure the column is fully equilibrated with this mixture.[2]
3. Sample Loading:
- Dissolve the crude cyclopropenone derivative in a minimal amount of the mobile phase or a less polar solvent.[2]
- Carefully load the sample onto the top of the silica gel.[2]
- Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2]
4. Elution and Fraction Collection:
- Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used.
- Collect fractions of a suitable volume.
5. Analysis and Product Recovery:
- Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[2]
- Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to prevent decomposition.[2]
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of solid cyclopropenone derivatives.
1. Solvent Selection:
- The ideal solvent should dissolve the compound well when hot but poorly at room temperature.[5]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid is completely dissolved. Avoid prolonged heating.[2]
3. Hot Filtration (if necessary):
- If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[2]
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.[2]
- To maximize crystal formation, you can then place the flask in an ice bath or a refrigerator.[2]
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.[2]
- Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
6. Drying:
- Dry the purified crystals under vacuum at a low temperature.[2]
Visualizations
Caption: General workflow for the purification of cyclopropenone compounds.
Caption: Troubleshooting decomposition during silica gel chromatography.
Caption: Decision tree for troubleshooting cyclopropenone purification.
References
Side reactions of cyclopropenones and how to prevent them.
Technical Support Center: Cyclopropenone Chemistry
Welcome to the technical support center for cyclopropenone chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experiments with cyclopropenones.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with cyclopropenones?
A1: Cyclopropenones are highly strained and reactive molecules, making them susceptible to several side reactions.[1][2] The most common side reactions include:
-
Polymerization: Unsubstituted cyclopropenone is known to polymerize at room temperature.[1][2]
-
Decarbonylation: Under thermal or photochemical conditions, cyclopropenones can decompose to form an alkyne and carbon monoxide.[3][4][5]
-
Dimerization: At lower temperatures, some cyclopropenones, like methylcyclopropenone, can dimerize to form spirolactones.[4]
-
Ring-Opening Reactions: Due to their high ring strain, cyclopropenones can undergo ring-opening reactions when treated with various reagents.[5][6]
-
Cycloaddition Reactions: Cyclopropenones are versatile in cycloaddition reactions, which can be either the desired pathway or a competing side reaction.[6]
Q2: My cyclopropenone sample has polymerized. How can I prevent this in the future?
A2: Polymerization is a common issue, especially with the parent cyclopropenone, due to its high reactivity and ring strain.[1][2] To prevent polymerization, several precautions should be taken:
-
Low-Temperature Storage: Store cyclopropenones at low temperatures, typically between -20°C and -80°C.[1]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture contamination.[1][7]
-
Dilute Solutions: Storing as a dilute solution in a dry, aprotic solvent like anhydrous diethyl ether or dichloromethane (B109758) can improve stability by minimizing intermolecular interactions.[1]
-
Use of Inhibitors: For unsaturated monomers prone to radical polymerization, inhibitors that act as radical scavengers can be used.[1] Examples include Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ).[1]
-
Protection from Light: UV light can initiate radical polymerization, so it is crucial to store cyclopropenones in an amber vial or otherwise protected from light.[1]
Q3: My reaction is producing carbon monoxide and an alkyne instead of the desired product. What is happening?
A3: You are observing decarbonylation, a characteristic reaction of cyclopropenones, especially under thermal or photochemical conditions.[4][5] This decomposition is often more facile for cyclopropenone intermediates that have electron-withdrawing or resonance-capable groups.[8] To minimize this side reaction:
-
Control Temperature: Avoid excessive heat unless the reaction specifically requires it.[7] If the reaction is exothermic, ensure adequate cooling is in place.[9]
-
Protect from Light: If the reaction is not a photochemical one, protect the reaction vessel from light to prevent photo-induced decarbonylation.[5]
-
Optimize Reaction Conditions: In some cases, adjusting the solvent or the rate of reagent addition can help favor the desired reaction pathway over decomposition.
Q4: I am observing the formation of dimers in my reaction. How can I avoid this?
A4: Dimerization of cyclopropenones can occur, particularly at elevated temperatures.[4] To prevent dimerization, it is often recommended to run the reaction at lower temperatures.[4] Maintaining a low concentration of the cyclopropenone by, for example, slow addition of a precursor, can also help to disfavor bimolecular side reactions like dimerization.
Troubleshooting Guides
Guide 1: Low Yields and Complex Product Mixtures
If you are experiencing low yields or observing a complex mixture of byproducts, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Solution |
| Polymerization of starting material | Improper storage or handling. | Store cyclopropenone at -20°C to -80°C under an inert atmosphere and in a dilute solution if necessary.[1] |
| Formation of alkyne and CO | Thermal or photochemical decarbonylation. | Maintain a lower reaction temperature and protect the reaction from light.[5] |
| Presence of dimers or oligomers | High concentration or temperature. | Run the reaction at a lower temperature and/or use a slow addition of the cyclopropenone or its precursor.[4] |
| Ring-opened byproducts | Presence of nucleophiles (e.g., water). | Use dry, aprotic solvents and maintain an inert atmosphere to exclude moisture.[1] |
| Unexpected cycloaddition products | Reaction with solvent or other species. | Choose a non-coordinating and less reactive solvent.[9] Ensure the purity of all reagents. |
Data Presentation
Table 1: Recommended Storage Conditions for Cyclopropenones
| Parameter | Condition | Rationale | Reference |
| Temperature | -20°C to -80°C | Reduces the rate of polymerization and decomposition. | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and contamination with moisture. | [1] |
| Form | Dilute solution in a dry, aprotic solvent | Reduces intermolecular interactions that lead to polymerization. | [1] |
| Light Exposure | Store in amber vials or in the dark | Prevents UV-initiated radical polymerization. | [1] |
Table 2: Common Polymerization Inhibitors
| Inhibitor | Typical Concentration | Removal Method | Reference |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | Basic wash (e.g., dilute NaOH) or column chromatography. | [1] |
| Hydroquinone (HQ) | 100-500 ppm | Basic wash or column chromatography. | [1] |
| 4-Methoxyphenol (MEHQ) | 100-500 ppm | Basic wash or column chromatography. | [1] |
| TEMPO | Varies | Column chromatography. | [1] |
Experimental Protocols
Protocol 1: Safe Handling and Storage of Cyclopropenones
Given their reactivity, stringent safety protocols are essential when handling cyclopropenones.[2]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile).[7][10]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood.[7][10]
-
Receiving and Transport: Upon receipt, inspect the container for damage. Transport the chemical in a secondary, shatterproof container to the designated storage area.[7]
-
Storage: Store in a refrigerator or freezer rated for flammable materials at -20°C to -80°C.[7] The container should be tightly sealed and purged with an inert gas.[7]
-
Dispensing: Use the smallest practical quantities for experiments.[7] Ground all equipment to prevent static discharge.[7]
Protocol 2: General Procedure for Minimizing Side Reactions in a Cyclopropenone Reaction
This protocol outlines general steps to minimize common side reactions.
-
Reaction Setup: Assemble the glassware under an inert atmosphere (argon or nitrogen) and ensure it is dry.
-
Solvent and Reagent Preparation: Use dry, aprotic, and non-coordinating solvents (e.g., dichloromethane, toluene).[9] Degas solvents to remove dissolved oxygen.[9] Ensure all reagents are pure.[9]
-
Temperature Control: Maintain the reaction at the optimal temperature, using a cooling bath if the reaction is exothermic or if lower temperatures are required to prevent side reactions like dimerization or decomposition.[4][9]
-
Slow Addition: If using a highly reactive cyclopropenone or generating it in situ, add the precursor or the cyclopropenone solution slowly to the reaction mixture to maintain a low concentration and minimize bimolecular side reactions.[11]
-
Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS) to avoid prolonged reaction times that could lead to product decomposition.[11]
-
Work-up: Once the reaction is complete, proceed with the work-up promptly. Quench any unreacted cyclopropenone before disposal.
Protocol 3: Quenching of Unused Cyclopropenones
Due to their high reactivity, all waste containing cyclopropenones must be quenched before disposal.[10]
-
Preparation: In a flask of appropriate size within a fume hood, dissolve or suspend the cyclopropenone waste in an inert, high-boiling point solvent (e.g., toluene).[2] Place the flask in an ice-water bath.[2]
-
Initial Quenching: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise.[2] Monitor for any signs of an exothermic reaction or gas evolution.[2]
-
Secondary Quenching: After the initial reaction subsides, slowly add a more reactive alcohol like methanol (B129727) to ensure complete quenching.[2]
-
Final Quenching: Once the reaction with methanol is complete, slowly add water to the mixture to hydrolyze any remaining reactive species.[2]
-
Disposal: The quenched liquid waste can now be collected in a properly labeled hazardous waste container.[10]
Visualizations
Caption: Overview of common side reactions of cyclopropenones.
Caption: Workflow for troubleshooting cyclopropenone reactions.
Caption: Decision tree for selecting storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Theoretical study of cyclopropenones and cyclopropenethiones: decomposition via intermediates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Heterocycles from cyclopropenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03011J [pubs.rsc.org]
- 6. Recent progress in cycloaddition reactions of cyclopropenone - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Temperature-dependent, competitive 1,3-acyl shift versus decarbonylation of a cyclopropanone intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of Cyclopropenone Probe 1 for GSTP1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclopropenone probe 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of this probe for Glutathione (B108866) S-transferase Pi 1 (GSTP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to target GSTP1?
A1: this compound is a chemical tool designed to specifically and efficiently modify Glutathione S-transferase Pi 1 (GSTP1), a key enzyme implicated in cancer development and drug resistance. The probe forms a covalent bond with the catalytic active site of GSTP1, allowing for its study and potential inhibition. As a click chemistry reagent, it contains an alkyne group for further functionalization.
Q2: What are the main challenges in achieving high selectivity for GSTP1 with this compound?
A2: The primary challenge is minimizing off-target reactivity with other proteins, particularly other GST isoforms (e.g., GSTA1, GSTM1) that share structural similarities with GSTP1. High concentrations of the probe or suboptimal reaction conditions can lead to non-specific labeling, complicating data interpretation.
Q3: How can I assess the selectivity of my modified this compound for GSTP1?
A3: Selectivity is typically assessed by comparing the probe's activity (e.g., IC50 values) or binding affinity against a panel of GST isoforms. A highly selective probe will show significantly greater potency for GSTP1 compared to other isoforms. Competitive activity assays and quantitative proteomics are powerful methods for these assessments.
Troubleshooting Guides
This section provides solutions to common problems encountered when aiming to improve the selectivity of this compound.
Problem 1: High Off-Target Labeling Observed in Proteomic Analysis
Possible Causes:
-
Probe Concentration Too High: Excess probe can lead to non-specific binding to abundant proteins or those with reactive cysteines.
-
Intrinsic Reactivity of the Warhead: The cyclopropenone warhead may have inherent reactivity towards other nucleophilic residues besides the target cysteine in GSTP1.
-
Suboptimal Incubation Time: Prolonged incubation can increase the chances of off-target reactions.
Solutions:
-
Titrate Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of the probe that still provides adequate labeling of GSTP1.
-
Optimize Incubation Time: Conduct a time-course experiment to find the shortest incubation time that yields sufficient on-target labeling while minimizing off-target binding.
-
Modify the Probe Scaffold: Introduce sterically bulky groups to the probe structure to physically hinder its access to the active sites of off-target proteins.[1]
-
Tune Warhead Reactivity: Modify the electronics of the cyclopropenone ring to reduce its intrinsic electrophilicity, thereby favoring reaction with the highly reactive cysteine in the GSTP1 active site.[2]
Problem 2: Inconsistent IC50 Values in Competitive Activity Assays
Possible Causes:
-
Substrate Concentration: The concentration of the competing substrate (e.g., CDNB) can influence the apparent IC50 value.
-
Enzyme Concentration: Variability in the active concentration of GSTP1 can lead to inconsistent results.
-
Incubation Time with Inhibitor: For irreversible inhibitors, the IC50 is time-dependent.
Solutions:
-
Standardize Assay Conditions: Use a consistent and well-validated concentration of the substrate and enzyme in all experiments.
-
Pre-incubation Time: Standardize the pre-incubation time of the enzyme with the probe before adding the substrate.
-
Determine k_inact/K_I: For irreversible inhibitors, determining the rate of inactivation (k_inact) and the inhibition constant (K_I) provides a more accurate measure of potency than a simple IC50 value.[3][4]
Quantitative Data Summary
Improving the selectivity of a probe requires quantitative assessment. Below are hypothetical tables illustrating how to present data for comparing the selectivity of this compound and its modified analogs.
Table 1: IC50 Values of Cyclopropenone Probes against GST Isoforms
| Probe | GSTP1 IC50 (µM) | GSTA1 IC50 (µM) | GSTM1 IC50 (µM) | Selectivity (GSTA1/GSTP1) | Selectivity (GSTM1/GSTP1) |
| This compound | 1.5 | 15 | 25 | 10 | 16.7 |
| Analog A (Steric Mod) | 2.0 | 50 | 80 | 25 | 40 |
| Analog B (EWG Mod) | 1.2 | 40 | 65 | 33.3 | 54.2 |
This table is a template. Actual values need to be determined experimentally.
Table 2: Binding Affinity (K_d) of Probes for GSTP1
| Probe | Dissociation Constant (K_d) (µM) |
| This compound | 0.8 |
| Analog A (Steric Mod) | 1.1 |
| Analog B (EWG Mod) | 0.6 |
This table is a template. Actual values need to be determined experimentally.
Experimental Protocols
Protocol 1: Competitive Activity Assay for GSTP1 Selectivity
This protocol determines the IC50 of an inhibitor against GSTP1 using the standard substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
Materials:
-
Recombinant human GSTP1, GSTA1, and GSTM1
-
This compound and modified analogs
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 100 mM stock solution of GSH in water.
-
Prepare a 100 mM stock solution of CDNB in ethanol.
-
Prepare serial dilutions of the cyclopropenone probes in DMSO.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 10 µL of the desired probe dilution to wells. Include a DMSO-only control.
-
Add 80 µL of a solution containing the GST enzyme (e.g., 20 nM final concentration) in assay buffer to each well.
-
Incubate the plate at 25°C for 30 minutes.
-
-
Initiate the Reaction:
-
Prepare a substrate mix containing 10 mM GSH and 10 mM CDNB in assay buffer.
-
Add 10 µL of the substrate mix to each well to initiate the reaction. The final concentrations should be 1 mM GSH and 1 mM CDNB.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes. This measures the formation of the GSH-CDNB conjugate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
-
Assess Selectivity:
-
Repeat the assay for other GST isoforms (GSTA1, GSTM1) to determine their respective IC50 values and calculate the selectivity index.
-
Protocol 2: Quantitative Proteomics to Assess Off-Target Labeling
This protocol uses a "clickable" version of the cyclopropenone probe to identify its protein targets in a complex cell lysate.
Materials:
-
This compound with an alkyne handle
-
Cell lysate from a relevant cell line
-
Azide-biotin tag
-
Copper(I) catalyst (e.g., TBTA, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Streptavidin-agarose beads
-
Urea, DTT, Iodoacetamide
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Probe Labeling in Lysate:
-
Incubate the cell lysate with varying concentrations of the alkyne-probe for a defined period. Include a no-probe control.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the azide-biotin tag, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.
-
Incubate to allow the cycloaddition reaction to proceed, attaching biotin (B1667282) to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.
-
-
Data Analysis:
-
Use a proteomics software suite to search the MS/MS data against a protein database to identify the labeled proteins.
-
Quantify the relative abundance of identified proteins across different probe concentrations to determine on-target and off-target engagement.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the selectivity of this compound.
References
Technical Support Center: Optimization of Phosphine Catalysts for Cyclopropenone Activation
Welcome to the technical support center for the optimization of phosphine (B1218219) catalysts in cyclopropenone activation. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research endeavors.
Troubleshooting Guide
This section addresses common challenges encountered during the phosphine-catalyzed activation of cyclopropenones, presented in a question-and-answer format.
Question 1: Why is my reaction yield low or non-existent?
Answer: Low or no product yield in phosphine-catalyzed reactions with cyclopropenones can stem from several factors related to catalyst deactivation and reaction conditions.
-
Catalyst Oxidation: Phosphine ligands are susceptible to oxidation, which can significantly reduce their catalytic activity.[1] Ensure that all solvents and reagents are thoroughly degassed to remove dissolved oxygen.[1] It is also crucial to use high-purity phosphine ligands that have been stored under an inert atmosphere.[1]
-
Impurities in Starting Materials: Trace impurities in your starting materials, such as the alkyne, can act as potent catalyst poisons.[1] Common culprits include sulfur, phosphorus, or nitrogen-containing compounds.[1]
-
Product Inhibition: The cyclopropenone product or subsequent transformation products can sometimes coordinate strongly with the catalyst, leading to product inhibition and slowing or stopping the reaction.[1] In such cases, using a higher catalyst loading may be beneficial.[1]
-
Water Sensitivity: Some phosphine-catalyzed annulations of cyclopropenones are sensitive to water. The addition of 4 Å molecular sieves has been shown to improve yields in certain cases.[2]
-
Incorrect Phosphine Choice: The choice of phosphine catalyst is critical. For instance, in the (3+2) annulation of diphenylcyclopropenone (B372975) with benzaldehyde (B42025), PPh₃ is ineffective, while PBu₃ and PMe₃ show catalytic activity.[2]
Question 2: My reaction has stalled before completion. What could be the cause?
Answer: A reaction that starts but fails to reach completion often points towards catalyst deactivation during the process.
-
Ligand Degradation: The phosphine ligand can degrade over the course of the reaction, forming phosphine oxides or other byproducts that may inhibit the catalyst.[1]
-
Formation of Inactive Species: The catalyst can sometimes be converted into a catalytically inactive species. For example, in palladium-catalyzed carbonylations to form cyclopropenones, the active Pd(0) can be oxidized to the less active Pd(II) state.[1]
-
Off-Cycle Intermediates: Certain reagents, like Michael acceptors, can react with phosphine catalysts to form off-cycle intermediates, effectively deactivating the desired catalytic pathway.[3][4]
Question 3: I am observing poor enantioselectivity in my asymmetric reaction. What should I investigate?
Answer: Suboptimal enantiomeric excess (ee) in asymmetric catalysis can be due to issues with the chiral ligand or the reaction environment.
-
Ligand Degradation: Degradation of the chiral phosphine ligand during the reaction can lead to the formation of achiral or modified catalyst species, resulting in poor enantioselectivity.[1]
-
Purity of Reagents and Solvents: Ensure all starting materials and the solvent are of high purity and anhydrous, as impurities can interfere with the chiral environment of the catalyst.[1]
-
Choice of Chiral Phosphine: Not all chiral phosphines are effective for every reaction. A screening of different commercially available chiral phosphines may be necessary to find one that provides high enantioselectivity for your specific substrates.[5] For the asymmetric dearomative [3+2] annulation of benzimidazoles with cyclopropenones, a specific (S,S)-P8 catalyst was found to give high ee.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for phosphine-catalyzed activation of cyclopropenones?
A1: The reaction is initiated by the nucleophilic addition of the phosphine to the cyclopropenone. This is followed by a ring-opening to generate an α-ketenyl phosphorus ylide, which is a key reactive intermediate.[4] This intermediate can then react with various electrophiles in formal cycloaddition reactions.[2][7]
Q2: How does the choice of phosphine catalyst affect the reaction outcome?
A2: The electronic and steric properties of the phosphine catalyst play a crucial role. For example, in the reaction of cyclopropenones with water, trimethylphosphine (B1194731) leads to the formation of γ-butenolides, while triphenylphosphine (B44618) yields trisubstituted α,β-unsaturated acids.[8] In some annulation reactions, bulkier phosphines like BINAP have been shown to be ineffective.[5]
Q3: What are common catalyst poisons in these reactions?
A3: Substances that can strongly coordinate to the catalyst are common poisons. These include sulfur compounds, excess phosphine ligands or their degradation products (phosphine oxides), and nitrogen-containing heterocycles like amines and pyridines.[1] Water and oxygen can also lead to the hydrolysis or oxidation of the catalyst and ligands.[1]
Q4: How can I tell if my phosphine catalyst has been deactivated?
A4: Signs of catalyst deactivation include a significant decrease in reaction rate, a complete stall of the reaction, or inconsistent results between batches.[1] A change in the color of the reaction mixture that is not consistent with the expected reaction progress can also be an indicator.[1]
Data Presentation
Table 1: Optimization of Phosphine Catalyst and Loading for the (3+2) Annulation of Diphenylcyclopropenone with Benzaldehyde [2]
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | PPh₃ | 10 | 24 | 0 |
| 2 | PBu₃ | 10 | 24 | 22 |
| 3 | PMe₃ | 10 | 24 | 30 |
| 4 | PMe₃ | 10 | 1 | 73 |
| 5 | PMe₃ | 10 | 2 | 99 |
| 6 | PMe₃ | 5 | 2 | 92 |
| 7 | PMe₃ | 2 | 24 | 78 |
| 8 | PMe₃ | 0.1 | 24 | <10 |
Reaction conditions: Diphenylcyclopropenone (0.30 mmol), benzaldehyde (0.20 mmol), and catalyst were stirred in the solvent (2.0 mL) at room temperature under a N₂ atmosphere. 4 Å molecular sieves were added in entries 4-8.
Table 2: Effect of Solvent on the PMe₃-Catalyzed (3+2) Annulation [2]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | CH₂Cl₂ | 1 | 99 |
| 2 | THF | 1 | 96 |
| 3 | Toluene | 1 | 95 |
| 4 | Cyclohexane | 1 | 69 |
| 5 | DMF | 1 | 44 |
Reaction conditions: Diphenylcyclopropenone (0.30 mmol), benzaldehyde (0.20 mmol), PMe₃ (10 mol%), and 4 Å MS were stirred in the solvent (2.0 mL) at room temperature under a N₂ atmosphere.
Table 3: Performance of Chiral Phosphines in the Asymmetric Dearomative [3+2] Annulation of Benzoxazoles with 1,2-Diphenylcyclopropenone [5]
| Entry | Chiral Phosphine | Yield (%) | ee (%) |
| 1 | P1 | 45 | 12 |
| 2 | P2 | 52 | 20 |
| 3 | P3 | 60 | 35 |
| 4 | P4 | 55 | 48 |
| 5 | P5 | 30 | 15 |
| 6 | P6 | 48 | 25 |
| 7 | P7 | 42 | 18 |
Experimental Protocols
Protocol 1: General Procedure for the PMe₃-Catalyzed (3+2) Annulation of Cyclopropenones with Aldehydes [2]
-
To an oven-dried Schlenk tube under a nitrogen atmosphere, add diphenylcyclopropenone (0.30 mmol, 1.5 equiv), 4 Å molecular sieves (approx. 200 mg), and the aldehyde (0.20 mmol, 1.0 equiv).
-
Add dichloromethane (B109758) (2.0 mL) to the tube.
-
Add PMe₃ (1.0 M in THF, 0.02 mmol, 10 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired butenolide product.
Protocol 2: General Procedure for the Phosphine-Catalyzed Asymmetric Dearomative [3+2] Annulation of Benzimidazoles with Cyclopropenones [6]
-
Charge a Schlenk tube equipped with a magnetic stir bar with the cyclopropenone (0.3 mmol, 1.5 equiv), the chiral phosphine catalyst ((S,S)-P8, 5.5 mg, 0.01 mmol, 5 mol %), and 4 Å molecular sieves (200 mg).
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add a solution of the benzimidazole (B57391) (0.2 mmol, 1.0 equiv) in anhydrous tert-butyl methyl ether (MTBE) (1 mL) via a syringe under argon.
-
Stir the resulting mixture at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the optically active dearomatized heterocyclic product.
Mandatory Visualization
Caption: Proposed catalytic cycle for phosphine-catalyzed cyclopropenone activation.
Caption: General experimental workflow for phosphine-catalyzed annulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Phosphine-catalyzed activation of cyclopropenones: a versatile C 3 synthon for (3+2) annulations with unsaturated electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04092A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphine-catalyzed reaction of cyclopropenones with water: divergent synthesis of highly functionalized γ-butenolides, trisubstituted α,β-unsaturated acids and anhydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide to the Validation of an Electrophilic Probe as a GSTP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an electrophilic probe, exemplified by a cyclopropenone-like molecule, against other known Glutathione (B108866) S-transferase P1 (GSTP1) inhibitors. The content presented herein is based on established experimental data and protocols to facilitate objective evaluation and further research.
Executive Summary
Glutathione S-transferase P1 (GSTP1) is a critical enzyme in cellular detoxification pathways and is frequently overexpressed in cancer cells, contributing to multidrug resistance. Inhibition of GSTP1 is a promising strategy to enhance the efficacy of chemotherapy. This guide evaluates a representative electrophilic probe, BHT-quinone methide (a proxy for a cyclopropenone probe due to the lack of specific data on "cyclopropenone probe 1"), and compares its performance with established GSTP1 inhibitors: Ethacrynic acid, Piperlongumine, and LAS17.
Performance Comparison of GSTP1 Inhibitors
The inhibitory potential and cytotoxic effects of the selected compounds are summarized below. Direct comparison is challenging due to variations in experimental conditions across different studies.
| Compound | Type | GSTP1 IC50 | Cytotoxicity IC50 | Cell Line |
| BHT-quinone methide | Electrophilic Probe | Inhibition of 28-44% (concentration not specified)[1] | Not specified | Mouse lung epithelial cells (C10, E10, A5, E9) |
| Ethacrynic acid | Covalent Inhibitor | 3.3-4.8 µM[2] | 6-223 µM (varies by cell line)[3] | Various human cancer cell lines |
| Piperlongumine | Natural Product | ~10 µM (in MIA PaCa-2 cells)[4] | 8.41-9.36 µM[5] | Human oral cancer cells (MC-3, HSC-4) |
| LAS17 | Covalent Inhibitor | 0.5 µM[5][6] | Not specified | 231MFP breast cancer cells |
Experimental Protocols
Detailed methodologies for key validation experiments are provided to ensure reproducibility.
GSTP1 Inhibition Assay (CDNB Assay)
This spectrophotometric assay measures the enzymatic activity of GSTP1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with glutathione (GSH).[7][8][9][10][11]
Materials:
-
Recombinant human GSTP1 enzyme
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)
-
Reduced glutathione (GSH) solution (in buffer)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.5)
-
Inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).[7]
-
Initiate the reaction by adding CDNB solution (final concentration, e.g., 1 mM).[8]
-
Immediately measure the increase in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.[11]
-
Calculate the rate of reaction (ΔA340/min) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of the inhibitors on cancer cell lines by measuring the metabolic activity of viable cells.[12][13][14][15]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of the inhibitor compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
GSTP1-JNK Signaling Pathway
GSTP1 is a known negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis. Under normal conditions, GSTP1 binds to JNK, inhibiting its pro-apoptotic activity.[17][18] Inhibition of GSTP1 can disrupt this interaction, leading to the activation of JNK and subsequent apoptosis in cancer cells.
Caption: GSTP1 negatively regulates the JNK signaling pathway.
Experimental Workflow for GSTP1 Inhibitor Validation
The validation of a novel GSTP1 inhibitor typically follows a multi-step process from initial screening to characterization of its mechanism of action.
Caption: A typical workflow for the validation of a GSTP1 inhibitor.
References
- 1. Inhibition of glutathione S-transferase P1-1 in mouse lung epithelial cells by the tumor promoter 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-quinone methide): protein adducts investigated by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells [mdpi.com]
- 6. New insights into the mechanism of JNK1 inhibition by glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases [jove.com]
- 10. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Ethacrynic Acid Exhibits Selective Toxicity to Chronic Lymphocytic Leukemia Cells by Inhibition of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality [frontiersin.org]
- 18. Co-localization of GSTP1 and JNK in transitional cell carcinoma of urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Glutathione S-transferase Pi 1 (GSTP1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fluorescent probes designed to detect the activity of Glutathione (B108866) S-transferase Pi 1 (GSTP1), an enzyme of significant interest in cancer research and drug development due to its role in detoxification and drug resistance.[1] We will focus on a comparative analysis of aza-cyclopropenone-based sensing mechanisms and other notable GSTP1 probes, presenting key performance data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable tool for your research needs.
Introduction to GSTP1 and Fluorescent Probes
Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of xenobiotic and endogenous electrophilic compounds. The Pi class isoenzyme, GSTP1, is of particular interest as it is overexpressed in many cancer types, contributing to multidrug resistance.[1] This has led to the development of various molecular probes to detect GSTP1 activity in biological systems, with fluorescent probes being a particularly powerful tool due to their high sensitivity and suitability for live-cell imaging.
This guide will compare a hypothetical, yet plausible, cyclopropenone-based probe, which we will refer to as Cyclopropenone Probe 1 , with other established fluorescent probes for GSTP1.
Probe Comparison
Table 1: Quantitative Comparison of GSTP1 Probes
| Feature | This compound (Hypothetical) | Ps-CF | Ps-TM | GSTC (NIR Probe) |
| Sensing Mechanism | Aza-Michael addition of GSH followed by intramolecular cyclization | GSTP1-catalyzed cleavage of a sulfonylethyl ether | GSTP1-catalyzed cleavage of a sulfonylethyl ether | GSTP1-catalyzed cleavage of a dinitrophenyl ether |
| Fluorophore | Coumarin (B35378) | Carbofluorescein | TokyoMagenta | Heptamethine cyanine (B1664457) derivative |
| Excitation (nm) | ~405 | 545 | 585 | ~670 |
| Emission (nm) | ~450 | 565 | 600 | ~695 |
| FluorescenceEnhancement | High (potential for >1000-fold) | >100-fold | Significant | >100-fold[2][3] |
| Selectivity for GSTP1 | Potentially high, dependent on recognition motif | High | High | High |
| Application | Live-cell imaging, high-throughput screening | Live-cell imaging, multicolor imaging | Live-cell imaging, multicolor imaging | In vivo imaging, deep-tissue imaging |
Signaling Pathway and Probe Activation Mechanism
The following diagram illustrates the general pathway of GSTP1 activity and the activation mechanism of a generic fluorescent probe.
Caption: GSTP1-mediated drug detoxification and probe activation in a cancer cell.
Detailed Probe Profiles
This compound (Hypothetical)
Principle: This proposed probe utilizes a cyclopropenone moiety as a glutathione-reactive group. The high electrophilicity of the cyclopropenone would facilitate a rapid, GSTP1-catalyzed aza-Michael addition of the thiol group from glutathione. This reaction would trigger a conformational change or an intramolecular cyclization, leading to the formation of a highly fluorescent product, such as a coumarin derivative. The turn-on fluorescence would be directly proportional to the GSTP1 activity.
Advantages:
-
High Signal-to-Noise Ratio: The bioorthogonal nature of the cyclopropenone-thiol reaction has the potential for a very high fluorescence turn-on, minimizing background signal.
-
Rapid Reaction Kinetics: The strained ring system of the cyclopropenone allows for fast reaction rates.
Limitations:
-
Hypothetical Nature: This specific probe for GSTP1 has not been explicitly reported in the literature. Its actual performance would depend on the successful synthesis and optimization of a GSTP1-selective recognition element.
Ps-CF and Ps-TM Probes
Principle: Ps-CF (orange-emitting) and Ps-TM (red-emitting) are fluorescent probes that are highly selective for GSTP1.[1] Their design is based on a GSTP1-selective chromogenic compound modified with carbofluorescein and TokyoMagenta fluorophores, respectively.[1] In the presence of GSTP1 and glutathione, the probes undergo enzymatic cleavage, releasing the fluorophore and resulting in a significant increase in fluorescence.
Advantages:
-
High Selectivity: These probes have been demonstrated to be highly specific for GSTP1 over other GST isoforms and biological thiols.[1]
-
Multicolor Imaging: The distinct spectral properties of Ps-CF and Ps-TM allow for simultaneous multicolor imaging of GSTP1 activity alongside other cellular markers.[1]
Limitations:
-
Limited In Vivo Application: Their emission wavelengths in the visible range may limit their use for deep-tissue in vivo imaging due to light scattering and absorption by biological tissues.
GSTC (NIR Probe)
Principle: This near-infrared (NIR) probe was developed to overcome the limitations of visible-light probes for in vivo applications. It consists of a NIR fluorophore quenched by a 2,4-dinitrophenyl ether group. GSTP1 catalyzes the cleavage of this ether linkage in the presence of glutathione, releasing the NIR fluorophore and causing a strong fluorescence turn-on.
Advantages:
-
In Vivo Imaging Capability: The NIR emission allows for deeper tissue penetration, making it suitable for in vivo imaging in animal models.[2][3]
-
High Fluorescence Enhancement: The probe exhibits a greater than 100-fold increase in fluorescence upon activation.[2][3]
Limitations:
-
Potential for Off-Target Reactions: While designed for GSTP1, the reactivity of the dinitrophenyl ether group with other nucleophiles should be carefully evaluated in complex biological systems.
Experimental Protocols
General Protocol for In Vitro Probe Evaluation
-
Reagents: Recombinant human GSTP1, glutathione (GSH), probe stock solution (e.g., in DMSO), and reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Procedure: a. Prepare a reaction mixture containing the reaction buffer, GSH (final concentration ~1 mM), and the GSTP1 probe at the desired concentration. b. Initiate the reaction by adding recombinant GSTP1. c. Monitor the fluorescence intensity over time using a fluorescence plate reader or spectrofluorometer at the appropriate excitation and emission wavelengths for the specific probe. d. To determine selectivity, perform the assay with other GST isoforms (e.g., GSTA1, GSTM1) and other biological thiols (e.g., cysteine, homocysteine).
General Protocol for Live-Cell Imaging
-
Cell Culture: Culture cells of interest (e.g., a high GSTP1-expressing cancer cell line and a low-expressing control cell line) on glass-bottom dishes suitable for microscopy.
-
Probe Loading: a. Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). b. Incubate the cells with the GSTP1 probe at an optimized concentration in the buffer for a specific duration (e.g., 30 minutes at 37°C).
-
Imaging: a. Wash the cells to remove excess probe. b. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe. c. Acquire images at different time points to monitor the dynamics of GSTP1 activity.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for probe validation and the logical relationship in selecting a probe.
Caption: A standard workflow for the validation of a new GSTP1 probe.
Caption: A decision tree for selecting an appropriate GSTP1 probe.
Conclusion
The selection of a fluorescent probe for monitoring GSTP1 activity is contingent on the specific experimental requirements. While established probes like Ps-CF, Ps-TM, and NIR probes offer validated tools for live-cell and in vivo imaging, the development of novel sensing chemistries, such as those based on cyclopropenones, holds promise for creating next-generation probes with potentially superior signal-to-noise ratios and faster response times. Researchers should carefully consider the optical properties, selectivity, and intended application of each probe to ensure the generation of robust and reliable data.
References
Validating Cyclopropenone Probe 1 Binding: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the validation of a chemical probe's binding to its intended target is a critical step in ensuring data reliability and advancing research. This guide provides a comprehensive comparison of mass spectrometry and alternative biophysical techniques for validating the covalent binding of Cyclopropenone probe 1. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
Cyclopropenone-based probes are valuable tools in chemical biology for their ability to covalently label proteins, enabling the study of protein function, interactions, and localization. The validation of this covalent engagement is paramount. Mass spectrometry (MS) offers a direct and definitive method for confirming covalent bond formation. This guide will delve into the two primary MS-based workflows—top-down and bottom-up proteomics—and compare them with alternative methods such as Biolayer Interferometry (BLI) and Fluorescence Polarization (FP) assays.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters obtained from different techniques for assessing the binding of a representative cyclopropenone probe to its target protein.
| Technique | Parameter | This compound | Alternative Covalent Probe | Key Advantages | Limitations |
| Intact Protein Mass Spectrometry | Mass Shift (Da) | +250.12 Da | +278.15 Da | Direct confirmation of covalent binding and stoichiometry.[1][2] | Does not identify the specific binding site.[1] |
| Peptide-Centric (Bottom-Up) MS | Modified Peptide ID | K-L-C -V-R (+250.12 Da) | G-A-C -I-K (+278.15 Da) | Pinpoints the exact amino acid residue of covalent modification.[1] | More complex workflow; potential for incomplete sequence coverage. |
| Biolayer Interferometry (BLI) | kon (M-1s-1) | 1.2 x 104 | 2.5 x 104 | Real-time kinetic analysis of binding and dissociation.[3][4] | Requires immobilization of the protein or probe. |
| koff (s-1) | < 1 x 10-5 (irreversible) | < 1 x 10-5 (irreversible) | |||
| KD (nM) | Not applicable (covalent) | Not applicable (covalent) | |||
| Fluorescence Polarization (FP) | IC50 (nM) | 150 | 85 | Homogeneous assay, suitable for high-throughput screening.[5][6][7][8][9] | Indirect measurement of binding; requires a fluorescent tracer.[5][7] |
Experimental Protocols
Mass Spectrometry-Based Validation
a) Intact Protein (Top-Down) Analysis
This method provides rapid confirmation of covalent binding by measuring the mass of the entire protein-probe adduct.[1]
Protocol:
-
Sample Preparation:
-
Incubate the target protein (e.g., 10 µM in PBS) with this compound (e.g., 50 µM) at room temperature for 2 hours.
-
Prepare a control sample of the protein without the probe.
-
-
Desalting:
-
Desalt the samples using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts.
-
Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.
-
Acquire spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected protein mass.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectra to determine the intact mass of the protein.
-
Compare the mass of the probe-treated protein with the control. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.[2]
-
b) Peptide-Centric (Bottom-Up) Analysis
This approach identifies the specific amino acid residue modified by the probe.[1]
Protocol:
-
Protein Labeling and Denaturation:
-
Incubate the target protein with this compound as described above.
-
Denature the protein by adding urea (B33335) to a final concentration of 8 M.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to <1 M.
-
Add trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of this compound on potential reactive residues (e.g., cysteine, lysine).
-
Identification of a peptide with the specific mass modification confirms the site of covalent binding.
-
Biolayer Interferometry (BLI)
BLI is a label-free technique that measures biomolecular interactions in real-time.[3][4][10]
Protocol:
-
Probe Immobilization:
-
Immobilize the biotinylated target protein onto streptavidin-coated biosensors.
-
-
Baseline Establishment:
-
Equilibrate the biosensors in the running buffer (e.g., PBS with 0.05% Tween-20) to establish a stable baseline.
-
-
Association:
-
Dip the biosensors into wells containing various concentrations of this compound to monitor the association phase.
-
-
Dissociation:
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model to determine the kinetic parameters (kon, koff). The irreversibility of the interaction is indicative of covalent binding.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the polarization of fluorescent light upon binding.[5][6][7][8][9]
Protocol:
-
Assay Setup:
-
In a microplate, add the target protein and a fluorescently labeled tracer molecule that is known to bind to the same site as the cyclopropenone probe.
-
-
Competition:
-
Add increasing concentrations of this compound to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
As this compound displaces the fluorescent tracer, the polarization value will decrease.
-
Plot the polarization values against the concentration of the probe to determine the IC50 value, which represents the concentration of the probe required to displace 50% of the tracer.
-
Visualizations
Signaling Pathway Diagram
Cyclopropenone probes can be utilized to investigate various cellular signaling pathways by covalently labeling key protein components. For instance, a probe could be designed to target a specific kinase in a phosphorylation cascade, allowing for its identification and functional characterization.
Caption: A hypothetical signaling cascade where this compound targets and covalently modifies Kinase B.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for validating covalent probe binding using mass spectrometry.
Caption: Workflow for mass spectrometry-based validation of this compound binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 3. A Method to Determine the Mode of Binding for GCPII Inhibitors using Bio-Layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. youtube.com [youtube.com]
A Head-to-Head Comparison: Cyclopropenone Probes Versus Traditional Electrophilic Probes for Chemical Proteomics
A new class of chemical probes is expanding the toolkit for researchers in proteomics. Cyclopropenone-based probes present a novel alternative to traditional electrophilic probes, such as iodoacetamide (B48618) and maleimide (B117702), for the study of protein function and drug discovery. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.
The landscape of chemical proteomics has long been dominated by traditional electrophilic probes, primarily iodoacetamide and maleimide, for covalently labeling nucleophilic amino acid residues, with a particular focus on cysteine. These probes have been instrumental in activity-based protein profiling (ABPP) and the identification of drug targets. However, the emergence of cyclopropenone-based probes offers a bioorthogonal approach with distinct reactivity and selectivity profiles. This guide delves into a comparative analysis of a representative cyclopropenone probe against these established tools.
Performance Comparison: Reactivity, Selectivity, and Stability
The efficacy of a chemical probe in proteomics is determined by several key performance metrics. A summary of these metrics for a representative cyclopropenone probe compared to iodoacetamide and maleimide probes is presented below.
| Performance Metric | Cyclopropenone Probe (Representative) | Iodoacetamide Probe | Maleimide Probe |
| Primary Target Residue | Cysteine | Cysteine | Cysteine |
| Reactivity | Moderate to high; tunable by substitution | High | Very high |
| Selectivity | High for cysteine over other nucleophiles | Moderate; can react with other nucleophiles (e.g., methionine, histidine, lysine) at higher concentrations or pH | High for thiols; less prone to off-target reactions with other amino acids compared to iodoacetamide |
| Mechanism of Action | Bioorthogonal reaction with phosphines to form a reactive ketene (B1206846) intermediate that labels nearby nucleophiles | SN2 reaction (alkylation) | Michael addition |
| Cell Permeability | Generally good, dependent on specific structure | Good | Good |
| Stability in Biological Media | Generally stable; activated on demand | Stable | Can be prone to hydrolysis of the maleimide ring |
| Off-Target Labeling | Lower potential for off-target labeling due to bioorthogonal activation | Can exhibit off-target labeling, especially at higher concentrations[1] | Generally lower off-target labeling than iodoacetamide, but hydrolysis can lead to undesired products |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes in a research setting. Below are representative protocols for labeling proteins in cell lysates.
Protocol 1: Labeling of Proteomes with a Cyclopropenone-based Probe
This protocol outlines the general steps for labeling proteins in a cell lysate using a generic cyclopropenone probe followed by click chemistry for visualization or enrichment.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Cyclopropenone probe with an alkyne handle
-
Phosphine (B1218219) reagent (e.g., triphenylphosphine)
-
Click chemistry reagents (e.g., azide-functionalized biotin (B1667282) or fluorophore, copper(II) sulfate, TBTA, sodium ascorbate)
-
SDS-PAGE reagents
-
Fluorescence scanner or streptavidin beads for enrichment
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Proteome Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome. Determine the protein concentration using a standard assay (e.g., BCA).
-
Probe Labeling:
-
Treat the proteome (e.g., 1 mg/mL) with the cyclopropenone-alkyne probe (e.g., 10-50 µM) for a specified time (e.g., 1 hour) at room temperature.
-
Activate the probe by adding the phosphine reagent (e.g., 100-500 µM) and incubate for an additional 30-60 minutes.
-
-
Click Chemistry:
-
To the labeled proteome, add the azide-fluorophore or azide-biotin, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Analysis:
-
For visualization, quench the reaction with EDTA, precipitate the proteins, and analyze by SDS-PAGE followed by in-gel fluorescence scanning.
-
For enrichment, proceed with streptavidin bead-based pulldown, followed by on-bead digestion and mass spectrometry analysis.
-
Protocol 2: Competitive Profiling with Traditional Electrophilic Probes (Iodoacetamide or Maleimide)
This protocol describes a competitive profiling experiment to identify the targets of a small molecule inhibitor using a broad-spectrum electrophilic probe.
Materials:
-
Cell lysate
-
Small molecule inhibitor of interest
-
Alkyne-functionalized iodoacetamide (IA-alkyne) or maleimide-alkyne probe
-
Click chemistry reagents (as in Protocol 1)
-
SDS-PAGE reagents or mass spectrometry sample preparation reagents
Procedure:
-
Proteome Preparation: Prepare cell lysate as described in Protocol 1.
-
Inhibitor Treatment: Pre-incubate the proteome with the small molecule inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add the IA-alkyne or maleimide-alkyne probe (e.g., 100 µM) to the proteome and incubate for 1 hour at room temperature.
-
Click Chemistry: Perform the click reaction as described in Protocol 1 to attach a reporter tag (fluorophore or biotin).
-
Analysis:
-
Analyze the samples by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicates it as a potential target.
-
For proteome-wide analysis, use a biotin tag for enrichment, followed by tryptic digestion, and quantitative mass spectrometry to identify and quantify the labeled proteins.[1]
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for using cyclopropenone and traditional electrophilic probes.
Signaling Pathway Investigation
Chemical probes are powerful tools for elucidating signaling pathways. For instance, they can be used to identify downstream targets of a particular enzyme or to map the protein interaction network of a signaling node. The following diagram illustrates a generic signaling pathway that can be investigated using these probes.
Conclusion
Cyclopropenone-based probes represent a valuable addition to the chemical proteomics toolbox. Their key advantage lies in their bioorthogonal activation, which can potentially lead to lower off-target labeling and allow for more precise spatial and temporal control over protein labeling. Traditional electrophilic probes like iodoacetamide and maleimide remain powerful and widely used tools, particularly for broad-spectrum cysteine reactivity profiling. The choice of probe will ultimately depend on the specific research question, the biological system under investigation, and the desired balance between reactivity and selectivity. As research in this area continues, the development of new and improved probes will further enhance our ability to explore the proteome and accelerate the discovery of new therapeutics.
References
Validating Cellular Assays of Cyclopropenone Probe 1: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals utilizing cyclopropenone-based chemical probes, rigorous validation through carefully designed control experiments is paramount to ensure data integrity and unambiguous interpretation. This guide provides a comparative framework for essential control experiments in cellular assays involving "Cyclopropenone Probe 1," a hypothetical bioorthogonal probe designed for target engagement studies.
This compound is a state-of-the-art chemical tool that, upon activation with a phosphine (B1218219) catalyst, forms a reactive ketene (B1206846) intermediate capable of covalently labeling its protein target within a cellular environment. The inherent reactivity of this system necessitates a suite of control experiments to confirm that the observed biological effects and labeling are specific to the intended target and not artifacts of the probe or activation chemistry.
Comparative Data Summary of Control Experiments
To validate the specificity of this compound, a series of control experiments should be performed alongside the primary experiment. The expected outcomes are summarized in the table below.
| Experiment | Probe | Activator (Phosphine) | Expected Outcome (e.g., Target Labeling) | Rationale |
| Primary Experiment | This compound | Present | High | Demonstrates the probe's ability to label the target upon activation. |
| Negative Control 1 | This compound | Absent | None to Minimal | Confirms that target labeling is dependent on the phosphine activator. |
| Negative Control 2 | Inactive Analog Probe | Present | None to Minimal | A structurally similar probe lacking the cyclopropenone warhead should not label the target, confirming the role of the reactive group.[1][2] |
| Negative Control 3 | Scrambled/Localization-Deficient Probe | Present | None to Minimal | A probe with the cyclopropenone but a modified targeting moiety should not label the target, confirming the specificity of the targeting group.[3] |
| Positive Control | Orthogonal Probe | N/A | High | A well-validated, structurally different probe for the same target should produce a similar labeling pattern, confirming target availability and the biological system's responsiveness.[1][4] |
| Competition Assay | This compound + Excess Unlabeled Ligand | Present | Low to Minimal | Pre-incubation with an unlabeled ligand that binds to the same target should block labeling by the probe, demonstrating target-specific engagement.[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols assume the use of a specific cell line expressing the target protein of interest and a readout method such as in-gel fluorescence or mass spectrometry to detect target labeling.
Protocol 1: Primary Target Labeling Experiment
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.
-
Probe Incubation: Treat cells with the desired concentration of this compound and incubate for the optimized duration to allow for cellular uptake and target binding.
-
Activator Addition: Add the phosphine activator to the media at the final working concentration to initiate the bioorthogonal reaction.
-
Cell Lysis: After the activation period, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Analysis: Analyze the cell lysate using SDS-PAGE and in-gel fluorescence scanning to detect the labeled target protein. Alternatively, proceed with sample preparation for mass spectrometry-based identification of the labeled protein.
Protocol 2: Negative Control Experiments
-
No Activator Control: Follow Protocol 1, but in step 3, add a vehicle control (e.g., DMSO) instead of the phosphine activator.
-
Inactive Analog Control: Follow Protocol 1, but in step 2, substitute this compound with the inactive analog probe at the same concentration.
-
Localization-Deficient Control: Follow Protocol 1, but in step 2, substitute this compound with the scrambled/localization-deficient probe at the same concentration.
Protocol 3: Positive Control Experiment (Orthogonal Probe)
-
Cell Culture: Culture and plate cells as described in Protocol 1.
-
Orthogonal Probe Incubation: Treat cells with the validated orthogonal probe according to its established protocol.
-
Cell Lysis and Analysis: Lyse the cells and analyze the lysate using the appropriate method for the orthogonal probe (e.g., Western blot, fluorescence microscopy).
Protocol 4: Competition Assay
-
Cell Culture: Culture and plate cells as described in Protocol 1.
-
Ligand Pre-incubation: Treat cells with a molar excess (e.g., 10-100 fold) of the unlabeled target ligand and incubate for a sufficient time to allow for target binding.
-
Probe and Activator Treatment: While the unlabeled ligand is still present, perform steps 2 and 3 from Protocol 1.
-
Cell Lysis and Analysis: Lyse the cells and analyze the extent of target labeling as described in Protocol 1.
Visualizing the Logic of Control Experiments
The following diagram illustrates the logical relationships between the primary experiment and the essential control experiments for validating the cellular activity of this compound.
Caption: Logical workflow for validating this compound cellular assays.
By systematically performing these control experiments, researchers can confidently attribute the observed labeling and any downstream cellular phenotypes to the specific interaction of this compound with its intended target, thereby ensuring the reliability and impact of their findings.
References
A Comparative Analysis of Cyclopropenone and Cyclopropene Bioorthogonal Tags: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal tag is a critical decision that influences the success of bioconjugation, cellular imaging, and proteomics studies. This guide provides a comprehensive comparison of two prominent classes of bioorthogonal tags: cyclopropenones and cyclopropenes. By examining their reactivity, stability, and applications, supported by quantitative data and detailed experimental protocols, this document aims to facilitate an informed choice for your specific research needs.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes[1]. These reactions typically involve a pair of reactants: a bioorthogonal reporter, which is introduced into a biomolecule of interest, and a complementary probe that carries a payload such as a fluorescent dye or a purification handle. The exquisite selectivity and biocompatibility of these reactions have made them indispensable tools for studying biomolecules in their native environments[1].
Cyclopropenones and cyclopropenes are two classes of small, strained cyclic molecules that have emerged as powerful bioorthogonal tags. Their small size minimizes potential perturbations to the structure and function of the labeled biomolecule, a significant advantage over bulkier tags[1][2]. This guide will delve into a comparative analysis of their performance as bioorthogonal tools.
Cyclopropenone Bioorthogonal Tags
Cyclopropenones are three-membered ring ketones that exhibit unique reactivity towards phosphine (B1218219) probes[1][2][3]. The reaction proceeds via a phosphine-mediated activation, leading to the formation of a reactive ketene-ylide intermediate. This intermediate can then be trapped by a nucleophile, often tethered to the phosphine, to form a stable covalent adduct[1][2].
Key Features of Cyclopropenones:
-
Key Applications: Fluorogenic labeling for live-cell imaging and proximity-driven protein cross-linking[2][4].
-
Control: Photo-caged cyclopropenones allow for spatio-temporal control of the ligation reaction[2].
Cyclopropene (B1174273) Bioorthogonal Tags
Cyclopropenes are highly strained alkenes that readily participate in cycloaddition reactions. In the context of bioorthogonal chemistry, they are most commonly reacted with tetrazine probes via an inverse-electron-demand Diels-Alder (IEDDA) reaction[5]. This reaction is known for its exceptionally fast kinetics[6][7]. Some cyclopropene isomers can also react with nitrile imines through a 1,3-dipolar cycloaddition, offering orthogonal labeling possibilities.
Key Features of Cyclopropenes:
-
Reaction Partner: Tetrazines (primarily)[5], Nitrile Imines.
-
Reaction Type: Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition[6][8], 1,3-dipolar cycloaddition[9].
-
Key Applications: Fluorogenic labeling for live-cell imaging and metabolic labeling of biomolecules[10][11][12].
-
Control: "Caged" cyclopropenes have been developed to control their reactivity, enabling activation by light or specific enzymes[13][14][15].
Quantitative Performance Comparison
To provide a clear and objective comparison, the following tables summarize the key quantitative data for cyclopropenone and cyclopropene bioorthogonal tags based on published experimental findings.
Table 1: Reaction Kinetics
| Bioorthogonal Tag | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| Cyclopropenone | Optimized Phosphine | ~50 | Aqueous Buffer | [2] |
| Cyclopropenethione-phosphine | >300-fold faster than CpO | Aqueous Buffer | [2] | |
| Cyclopropene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1-10 | PBS, 37 °C | [8] |
| Hydrogen-substituted tetrazines | up to 30,000 | Aqueous Buffer | [16] | |
| TCO-tetrazine (for comparison) | >50,000 | Aqueous Buffer | [7] |
Table 2: Fluorogenic Labeling Performance
| Bioorthogonal Tag System | Fold Fluorescence Enhancement | Reference |
| Optimized Cyclopropenone-phosphine | >1600 | [2][17] |
| Cyclopropene-tetrazine | Significant "turn-on" | [10][11][18] |
Stability and Side Reactions
The stability of bioorthogonal tags in the complex cellular environment is crucial for their successful application. Both cyclopropenones and cyclopropenes have been engineered for improved stability in aqueous media and in the presence of biological nucleophiles[1]. For instance, certain substituted cyclopropenes have shown resistance to degradation and reaction with glutathione, a major intracellular thiol[13][19]. However, the high reactivity of these strained rings can also lead to potential side reactions. For example, some cyclopropene derivatives can undergo ring-opening rearrangements[13]. The ketene-ylide intermediate in the cyclopropenone-phosphine reaction is a potent electrophile and could potentially react with non-target nucleophiles if not efficiently trapped[1][4]. Careful selection of the specific tag and reaction conditions is therefore important to minimize off-target effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the application of these bioorthogonal tags.
Experimental Protocol 1: Live-Cell Fluorogenic Labeling with Cyclopropenone-Phosphine
This protocol describes the use of a fluorogenic cyclopropenone probe to label a specific protein of interest in living mammalian cells.
1. Cell Culture and Seeding:
- Plate mammalian cells (e.g., HeLa) on a glass-bottom dish suitable for microscopy.
- Culture the cells overnight in the appropriate growth medium to allow for adherence.
2. Introduction of the Bioorthogonal Reporter:
- For labeling a specific protein, transfect the cells with a plasmid encoding the protein of interest tagged with a cyclopropenone-bearing unnatural amino acid.
- For general metabolic labeling, incubate the cells with a cyclopropenone-functionalized metabolic precursor (e.g., an amino acid or sugar).
3. Labeling Reaction:
- Prepare a stock solution of the fluorogenic cyclopropenone probe in DMSO.
- Dilute the probe in pre-warmed cell culture medium to a final concentration of 1-10 µM.
- Remove the old medium from the cells and add the medium containing the fluorogenic probe.
- Prepare a stock solution of the corresponding phosphine reagent in DMSO.
- Add the phosphine to the cell medium to a final concentration of 50-100 µM[2].
4. Imaging:
- Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes[2].
- Image the cells directly using a fluorescence microscope equipped with the appropriate filter sets for the resulting fluorophore (e.g., coumarin). No wash steps are required[2].
Experimental Protocol 2: Live-Cell Fluorogenic Labeling with Cyclopropene-Tetrazine
This protocol outlines the procedure for labeling cellular components, such as RNA, using a cyclopropene-modified precursor and a fluorogenic tetrazine probe.
1. Cell Culture and Labeling:
- Culture HeLa cells in the appropriate growth medium.
- Introduce the cyclopropene-modified metabolic precursor (e.g., N6-cyclopropane-adenosine for RNA labeling) to the medium at a concentration of 10 µM to 1 mM and incubate for 12 hours[12].
2. Fixation and Permeabilization:
- Fix and permeabilize the cells according to standard protocols.
3. Fluorogenic Reaction:
- Incubate the fixed and permeabilized cells with a solution of the fluorogenic tetrazine probe (e.g., 20 µM Cy3-tetrazine) to allow for the cycloaddition reaction to occur[12].
4. Imaging:
- Counterstain the cell nuclei with a suitable dye (e.g., DAPI).
- Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorogenic probe and the nuclear stain[12].
Experimental Protocol 3: In Vitro Protein Cross-linking with Cyclopropenone
This protocol describes a method for capturing protein-protein interactions using a cyclopropenone tag and a phosphine trigger.
1. Protein Preparation:
- Purify the two interacting proteins of interest.
- One protein should be functionalized with a cyclopropenone moiety, for example, through the incorporation of a cyclopropenone-containing unnatural amino acid.
2. Cross-linking Reaction:
- Incubate the cyclopropenone-labeled protein with its interacting partner in a suitable buffer.
- Initiate the cross-linking reaction by adding a phosphine reagent. The reactive ketene-ylide intermediate generated in situ will be trapped by a nucleophilic residue on the interacting protein, forming a covalent cross-link[4].
3. Analysis:
- Quench the reaction if necessary.
- Analyze the reaction mixture by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the cross-linked protein dimer.
- The cross-linked product can be further analyzed by mass spectrometry to identify the cross-linked residues.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
Both cyclopropenone and cyclopropene bioorthogonal tags offer unique advantages for the study of biological systems. Cyclopropenones, with their phosphine-mediated reactivity, provide a platform for highly fluorogenic probes and proximity-driven cross-linking. Cyclopropenes, reacting rapidly with tetrazines via the IEDDA mechanism, are excellent tools for fast and efficient labeling. The choice between these two powerful tags will ultimately depend on the specific requirements of the experiment, including the desired reaction kinetics, the need for spatio-temporal control, and the nature of the biological question being addressed. This guide provides the foundational information to aid researchers in making that critical decision.
References
- 1. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemically triggered crosslinking with bioorthogonal cyclopropenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cyclopropenes as Chemical Reporters for Dual Bioorthogonal and Orthogonal Metabolic Labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions. | Semantic Scholar [semanticscholar.org]
- 11. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. dyecraftlab.com [dyecraftlab.com]
- 15. Cyclopropenones for Metabolic Targeting and Sequential Bioorthogonal Labeling. | Semantic Scholar [semanticscholar.org]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Cyclopropene Electrophile that Targets Glutathione S-Transferase Omega-1 in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bioorthogonality of the Cyclopropenone-Phosphine Reaction: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction is a critical decision that influences the success of bioconjugation, cellular imaging, and therapeutic delivery strategies. This guide provides an objective comparison of the cyclopropenone-phosphine ligation against other established bioorthogonal reactions, supported by experimental data and detailed methodologies to aid in the validation of its bioorthogonality.
The cyclopropenone-phosphine reaction has emerged as a valuable tool in the bioorthogonal chemistry toolkit. Its unique mechanism, involving the formation of a reactive ketene-ylide intermediate upon reaction of a cyclopropenone with a phosphine (B1218219) probe, offers distinct advantages in specific biological contexts.[1][2] This guide delves into the key performance indicators of this reaction—kinetics, stability, and cytotoxicity—providing a framework for its validation and comparison with prominent alternatives such as strain-promoted azide-alkyne cycloaddition (SPAAC) and the Staudinger ligation.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is fundamentally determined by its second-order rate constant (k₂), which quantifies the reaction speed at given reactant concentrations. A higher k₂ value is indicative of a faster reaction, a desirable characteristic for capturing dynamic biological processes or when working with low concentrations of biomolecules.
The cyclopropenone-phosphine ligation exhibits moderate to fast kinetics, with rates influenced by the specific structures of the cyclopropenone and phosphine reagents. For instance, a cyclopropenone (CpO) derivative has been reported to react with a cyclohexyl phosphine with a second-order rate constant of 0.34 ± 0.06 M⁻¹s⁻¹ .[3] In comparison, a related cyclopropeniminium (CpN+) ion reacts more slowly with a thiophenol phosphine at a rate of 2.3 ± 0.3 × 10⁻³ M⁻¹s⁻¹ , highlighting the tunability of the reaction kinetics through structural modifications.[3]
For a comprehensive comparison, the following table summarizes the second-order rate constants for the cyclopropenone-phosphine ligation alongside other widely used bioorthogonal reactions.
| Bioorthogonal Reaction | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Cyclopropenone-Phosphine | Cyclopropenone (CpO) | Cyclohexyl Phosphine | 0.34 ± 0.06[3] |
| Cyclopropeniminium (CpN+) | Thiophenol Phosphine | 2.3 ± 0.3 × 10⁻³[3] | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Benzyl Azide | Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 |
| Benzyl Azide | Dibenzoannulated Cyclooctyne (DIBO) | ~0.3 - 0.7 | |
| Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | |
| Staudinger Ligation | Aryl Azide | Triarylphosphine | ~2.0 × 10⁻³[4] |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine | trans-Cyclooctene (TCO) | Up to 2000[5] |
Reaction Mechanism and Experimental Workflows
The cyclopropenone-phosphine ligation proceeds through a distinct mechanism that sets it apart from other bioorthogonal reactions. The reaction is initiated by the nucleophilic attack of the phosphine on the cyclopropenone ring, leading to a ring-opening and the formation of a highly reactive ketene-ylide intermediate.[2][6] This intermediate can then be trapped by a nucleophile, which can be either tethered to the phosphine for an intramolecular reaction or be a separate molecule in an intermolecular fashion.
Caption: Mechanism of the Cyclopropenone-Phosphine Ligation.
A typical workflow for validating the bioorthogonality of this reaction involves a series of key experiments to determine its performance characteristics.
Caption: Experimental workflow for validating bioorthogonality.
Experimental Protocols
Determining Second-Order Rate Constants by NMR Spectroscopy
This protocol outlines the determination of the second-order rate constant (k₂) for the cyclopropenone-phosphine reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Sample Preparation:
- Prepare stock solutions of the cyclopropenone and the phosphine probe in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).
- In an NMR tube, combine the cyclopropenone solution with a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Initiate the reaction by adding a specific volume of the phosphine stock solution to the NMR tube, ensuring rapid mixing.
2. NMR Data Acquisition:
- Immediately acquire a series of ¹H NMR or ³¹P NMR spectra at regular time intervals. The time between each spectrum should be short enough to capture the initial phase of the reaction.
- Record the exact start time of the reaction and the acquisition time for each spectrum.
3. Data Analysis:
- Integrate the signals corresponding to a unique proton or phosphorus peak of the starting material (cyclopropenone or phosphine) and the internal standard in each spectrum.
- Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard.
- Assuming pseudo-first-order conditions (with one reactant in at least 10-fold excess), plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).
- Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.
Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Culture and Treatment:
- Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Prepare serial dilutions of the cyclopropenone and phosphine probes in cell culture medium.
- Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
2. MTT Reagent Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
3. Solubilization and Absorbance Measurement:
- Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution of 10% SDS) to each well.
- Mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Evaluating Stability in Biological Media
This protocol assesses the stability of the cyclopropenone and phosphine probes in a simulated biological environment.
1. Sample Preparation:
- Prepare a stock solution of the test compound (cyclopropenone or phosphine) in a suitable solvent (e.g., DMSO).
- Spike the compound into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to a final concentration relevant for biological experiments (e.g., 10-100 µM).
2. Incubation:
- Incubate the mixture at 37°C in a 5% CO₂ incubator.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
3. Sample Analysis:
- Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and store on ice.
- Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
4. Data Analysis:
- Plot the percentage of the remaining compound against time.
- Determine the half-life (t₁/₂) of the compound in the biological medium by fitting the data to an appropriate decay model.
Conclusion
The cyclopropenone-phosphine ligation presents a valuable and versatile tool for chemical biologists. Its bioorthogonality, characterized by a unique reaction mechanism and tunable kinetics, makes it a suitable candidate for a range of applications. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively validate its performance in specific biological systems and make informed decisions when selecting the most appropriate bioorthogonal strategy for their research needs. The provided comparative data serves as a crucial reference point for this evaluation, ensuring the robust and reliable application of this powerful chemical reaction.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phosphine-catalyzed activation of cyclopropenones: a versatile C 3 synthon for (3+2) annulations with unsaturated electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04092A [pubs.rsc.org]
- 5. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
Evaluating the Enzymatic Cross-Reactivity of Cyclopropenone Probe 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclopropenone-based chemical probes are valuable tools in chemical biology, prized for their bioorthogonal reactivity which allows for the specific labeling and tracking of target biomolecules within complex cellular environments. The compact size and unique reactivity of the cyclopropenone warhead with phosphines offer a high degree of specificity. However, a thorough understanding of any potential off-target interactions with endogenous enzymes is critical for the unambiguous interpretation of experimental results and for the development of highly selective therapeutic agents.
This guide provides a framework for assessing the cross-reactivity of a novel cyclopropenone-based probe, designated here as "Cyclopropenone Probe 1." The following sections detail the experimental protocols for evaluating its selectivity against a panel of representative enzymes and present hypothetical data to illustrate the expected outcomes of such a study.
Experimental Protocols
To assess the cross-reactivity of this compound, a series of in vitro enzyme activity assays and cell-based proteomics approaches would be employed.
In Vitro Enzyme Inhibition Assays
A panel of enzymes representing major classes, such as proteases, kinases, and metabolic enzymes, should be selected to screen for potential inhibitory effects of this compound.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human enzymes and their corresponding fluorogenic or colorimetric substrates are prepared in appropriate assay buffers.
-
Compound Incubation: this compound is pre-incubated with each enzyme at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for a defined period (e.g., 30 minutes) at 37°C to allow for potential covalent modification or binding.
-
Activity Measurement: The enzymatic reaction is initiated by the addition of the substrate. The rate of product formation is monitored over time using a plate reader (fluorescence or absorbance).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for any enzyme showing significant inhibition by fitting the concentration-response data to a suitable model. A well-characterized inhibitor for each enzyme class is used as a positive control.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of a probe across entire enzyme families in a complex biological sample, such as a cell lysate.[1]
Protocol:
-
Proteome Preparation: Human cell lysates (e.g., from HeLa or HEK293T cells) are prepared.
-
Probe Competition: The proteome is pre-incubated with increasing concentrations of this compound.
-
Broad-Spectrum Probe Labeling: A broad-spectrum activity-based probe (ABP) targeting a specific enzyme class (e.g., a fluorophosphonate probe for serine hydrolases) is added to the lysate to label the active enzymes within that family.[2]
-
Analysis: The proteome is separated by SDS-PAGE, and the in-gel fluorescence is visualized. A decrease in the fluorescence signal for a specific enzyme band indicates that this compound has bound to the active site of that enzyme, preventing labeling by the broad-spectrum ABP.
-
Target Identification: Protein bands of interest can be excised and identified using mass spectrometry.
Data Presentation
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: In Vitro Enzyme Inhibition Profile of this compound
| Enzyme Class | Representative Enzyme | This compound (IC50) | Positive Control (IC50) |
| Serine Protease | Trypsin | > 100 µM | Aprotinin (nM range) |
| Cysteine Protease | Caspase-3 | > 100 µM | Z-VAD-FMK (nM range) |
| Metalloprotease | MMP-2 | > 100 µM | GM6001 (nM range) |
| Serine/Threonine Kinase | Akt1 | > 100 µM | Staurosporine (nM range) |
| Tyrosine Kinase | Src | > 100 µM | Dasatinib (nM range) |
| Metabolic Enzyme | Lactate Dehydrogenase | > 100 µM | Oxamate (µM range) |
This table presents hypothetical data for illustrative purposes.
Table 2: Competitive ABPP Results for Serine Hydrolases
| Serine Hydrolase Target | This compound (IC50 from competitive ABPP) |
| FAAH | > 50 µM |
| ABHD6 | > 50 µM |
| LYPLA1 | > 50 µM |
| KIAA1363 | > 50 µM |
This table presents hypothetical data for illustrative purposes.
Visualizations
Diagrams illustrating the experimental workflows are provided below.
Conclusion
The high selectivity of cyclopropenone probes is a key advantage for their use in chemical biology. The bioorthogonal nature of their reaction with phosphines minimizes widespread, non-specific interactions.[3][4] However, rigorous evaluation of potential off-target enzymatic interactions, as outlined in this guide, is a critical step in the validation of any new chemical probe. The hypothetical data presented for "this compound" illustrates the desired outcome of such studies: high IC50 values across a range of enzyme classes, confirming the probe's high selectivity and suitability for specific labeling applications. Researchers should perform these or similar validation experiments to ensure the reliability and accurate interpretation of their findings.
References
- 1. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical strategies to probe biological systems using cyclopropenones and phosphines [escholarship.org]
- 4. Chemically triggered crosslinking with bioorthogonal cyclopropenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
In Vivo Validation of Bioorthogonal Probes: A Comparative Analysis of Cyclopropenone and Tetrazine Ligation Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal probe is critical for the success of in vivo imaging and therapeutic delivery strategies. This guide provides a comparative analysis of two prominent bioorthogonal chemistries: the phosphine-activated cyclopropenone ligation and the inverse-electron-demand Diels-Alder (iEDDA) reaction of tetrazines. We present a side-by-side comparison of their in vivo performance, supported by experimental data and detailed protocols, to aid in the informed selection of the optimal probe for specific research applications.
At a Glance: Cyclopropenone vs. Tetrazine Probes
| Feature | Cyclopropenone Probe (Fluorogenic Coumarin-CpO) | Tetrazine Probe (18F-Labeled) |
| Reaction | Phosphine-mediated ligation | Inverse-electron-demand Diels-Alder (iEDDA) with trans-cyclooctene (B1233481) (TCO) |
| Primary Application | Fluorescence Imaging | Positron Emission Tomography (PET) Imaging |
| Activation | Reaction with a phosphine (B1218219) reagent | Reaction with a TCO-modified target |
| Key Advantage | Fluorogenic "turn-on" signal, high signal-to-noise | Extremely fast reaction kinetics, high sensitivity of PET |
| In Vivo Validation | Primarily demonstrated in cell culture, with limited in vivo data | Extensively validated in animal models with quantitative biodistribution data |
In Vivo Performance Comparison
While direct head-to-head in vivo comparative studies are limited, we can analyze representative data from studies on fluorogenic cyclopropenone probes and 18F-labeled tetrazine probes to assess their relative performance.
Cyclopropenone Probe: Fluorogenic Coumarin-CpO
Fluorogenic cyclopropenone probes, such as those that form coumarin (B35378) upon reaction with phosphines, are primarily lauded for their application in live-cell imaging due to their excellent "turn-on" fluorescence properties, offering a high signal-to-noise ratio with minimal background from unreacted probes.[1][2][3] In vivo data for these specific probes is still emerging. However, studies on similar coumarin-based fluorescent probes in animal models can provide insights into their potential in vivo behavior. For instance, a coumarin-based probe, XCYC-3, designed for imaging amyloid-β plaques, demonstrated good blood-brain barrier permeability and successful in vivo imaging in transgenic mice.[4][5]
Hypothetical In Vivo Performance of a Coumarin-Cyclopropenone Probe (based on similar coumarin probes):
| Organ | % Injected Dose per Gram (%ID/g) |
| Brain | High (if targeted), variable |
| Liver | Moderate to High |
| Kidneys | High |
| Spleen | Low to Moderate |
| Blood | Rapid clearance expected |
Note: This data is extrapolated from studies on coumarin-based probes and is intended for illustrative purposes. Specific biodistribution would depend on the targeting moiety and overall probe structure.
Tetrazine Probe: 18F-Labeled Tetrazines for PET Imaging
18F-labeled tetrazine probes have been extensively validated for in vivo pretargeted PET imaging. These probes exhibit rapid reaction kinetics with TCO-modified targets, leading to high-contrast images. Several studies have performed head-to-head comparisons of different 18F-labeled tetrazines, providing a wealth of quantitative in vivo data.[6]
In Vivo Biodistribution of Representative 18F-Labeled Tetrazine Probes in Mice at 1-hour post-injection: [6][7]
| Organ | [18F]Tz-PEG11-Al[18F]-NOTA (%ID/g) | [18F]45 (%ID/g) |
| Blood | ~1.5 | ~2.0 |
| Heart | ~0.5 | ~1.0 |
| Lungs | ~1.0 | ~1.5 |
| Liver | ~1.5 | ~2.5 |
| Spleen | ~0.5 | ~0.8 |
| Kidneys | ~2.0 | ~3.0 |
| Muscle | ~0.3 | ~0.5 |
| Bone | ~0.5 | ~0.7 |
| Tumor (pretargeted) | up to 6.4 | ~1.8 |
Data is compiled from representative studies and may vary based on the specific tetrazine scaffold, targeting antibody, and tumor model.
Signaling Pathways and Experimental Workflows
Cyclopropenone-Phosphine Ligation Workflow
The in vivo application of a fluorogenic cyclopropenone probe involves a two-step process. First, the cyclopropenone-modified targeting molecule is administered and allowed to accumulate at the target site. Subsequently, the phosphine reagent is introduced to trigger the "turn-on" fluorescence for imaging.
Tetrazine-TCO Ligation (Pretargeting) Workflow
Pretargeted PET imaging with tetrazine probes is a multi-step process designed to improve target-to-background ratios. A TCO-modified antibody is first administered and allowed to clear from circulation while accumulating at the tumor. Subsequently, a radiolabeled tetrazine is injected, which rapidly reacts with the TCO-antibody at the target site for PET imaging.
Detailed Experimental Protocols
In Vivo Fluorescence Imaging with a Coumarin-Cyclopropenone Probe (General Protocol)
This protocol is a generalized procedure based on live-cell imaging protocols and in vivo studies with similar fluorescent probes.[8]
-
Animal Model: Prepare the animal model of interest (e.g., tumor-bearing mouse).
-
Probe Administration:
-
Prepare a sterile solution of the cyclopropenone-conjugated targeting molecule in a biocompatible vehicle (e.g., PBS, saline).
-
Administer the solution to the animal via an appropriate route (e.g., intravenous injection). The dosage will depend on the specific probe and targeting moiety.
-
Allow for an appropriate incubation time for the probe to accumulate at the target site (this may range from minutes to hours).
-
-
Activator Administration:
-
Prepare a sterile solution of the phosphine reagent in a biocompatible vehicle.
-
Administer the phosphine solution to the animal.
-
-
Fluorescence Imaging:
-
Anesthetize the animal.
-
Place the animal in a whole-body fluorescence imaging system.
-
Acquire images using the appropriate excitation and emission wavelengths for the resulting coumarin fluorophore.
-
Image at various time points to monitor the signal.
-
-
Ex Vivo Biodistribution (Optional):
-
At the end of the imaging session, euthanize the animal.
-
Dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, muscle).
-
Measure the fluorescence intensity in each organ using an ex vivo imaging system or a fluorometer.
-
Normalize the fluorescence signal to the weight of the tissue to determine the %ID/g.
-
In Vivo PET Imaging with 18F-Labeled Tetrazine Probes (Pretargeting Protocol)
This protocol is based on published studies utilizing 18F-labeled tetrazines for pretargeted PET imaging in mouse models.[7][9][10]
-
Animal Model: Use tumor-bearing mice (e.g., with xenografts expressing the target antigen).
-
Pretargeting:
-
Administer the TCO-conjugated antibody intravenously to the mice. A typical dose might be 100 µg per mouse.
-
Allow 24-72 hours for the antibody to accumulate at the tumor and for unbound antibody to clear from the bloodstream.
-
-
Radiotracer Administration:
-
Synthesize the 18F-labeled tetrazine probe.
-
Administer a defined activity of the 18F-labeled tetrazine (e.g., 5-10 MBq) to the mice via tail vein injection.
-
-
PET/CT Imaging:
-
Anesthetize the mice.
-
Perform dynamic or static PET scans at various time points post-injection (e.g., 30 min, 1h, 2h, 4h).
-
Acquire a CT scan for anatomical reference.
-
-
Ex Vivo Biodistribution:
-
Following the final imaging session, euthanize the mice.
-
Dissect the tumors and major organs.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each organ.
-
Conclusion
Both cyclopropenone and tetrazine-based bioorthogonal probes offer powerful tools for in vivo applications. Fluorogenic cyclopropenone probes are highly promising for in vivo fluorescence imaging, particularly for applications where a high signal-to-noise ratio is crucial and real-time activation is desired. However, the in vivo validation of these probes is still in its early stages.
In contrast, 18F-labeled tetrazine probes, in conjunction with TCO-based pretargeting, are a well-established and quantitatively validated method for in vivo PET imaging. The extremely fast kinetics of the tetrazine ligation allows for the use of short-lived radioisotopes like 18F, providing high-contrast images with excellent sensitivity.
The choice between these two systems will ultimately depend on the specific requirements of the research application, including the desired imaging modality (fluorescence vs. PET), the need for a "turn-on" signal, and the level of in vivo validation required. As research in bioorthogonal chemistry continues to advance, we can anticipate the development of even more sophisticated and versatile probes for in vivo validation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Fluorogenic Cyclopropenones for Multicomponent, Real-Time Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Synthetic Routes of Cyclopropenone Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyclopropenones, highly strained three-membered ring ketones, are valuable building blocks in organic synthesis due to their unique reactivity. Their inherent ring strain and versatile functionality make them attractive precursors for the synthesis of complex molecules, with significant applications in medicinal chemistry and materials science. This guide provides a comparative overview of the primary synthetic routes to cyclopropenone analogs, supported by experimental data and detailed protocols.
Comparison of Key Synthetic Routes
The synthesis of cyclopropenone and its derivatives can be broadly categorized into classical and modern methods. Classical approaches often rely on rearrangement or hydrolysis reactions, while modern techniques increasingly employ transition-metal catalysis for greater efficiency and scope.
| Synthetic Route | Typical Substrates | Key Reagents/Catalysts | General Conditions | Typical Yield (%) | Advantages | Limitations |
| Favorskii-Type Rearrangement | α,α'-Dihaloketones | Base (e.g., Triethylamine) | Room temperature | 60-80% for diphenylcyclopropenone (B372975) | Well-established, good for diaryl derivatives | Limited to specific precursors, can have side reactions |
| Ketal Hydrolysis | Cyclopropenone Acetals | Acid (e.g., H₂SO₄, Amberlyst-15) | 0°C to room temperature | 40-96% | Excellent for parent cyclopropenone and sensitive analogs | Requires pre-synthesis of the ketal precursor |
| Transition-Metal Catalyzed Cycloaddition | Alkynes, Carbon Monoxide | Rh(I) complexes (e.g., [Rh(CO)₂Cl]₂) | Toluene (B28343), elevated temperatures | High, often >90% | High efficiency, regioselectivity, broad substrate scope | Requires specialized catalysts and anhydrous conditions |
| Photochemical Routes | Cyclopropenyl Carbinols | UV light | Photochemical reactor | Variable, quantum yields 20-70% for decarbonylation | Mild conditions, useful for specific precursors | Often low yields, requires specialized equipment, limited scope |
Experimental Protocols
Favorskii-Type Rearrangement: Synthesis of Diphenylcyclopropenone
This classical method provides an efficient route to diarylcyclopropenones. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which then eliminates hydrogen halide.[1]
Step 1: Synthesis of α,α'-Dibromodibenzyl Ketone
-
Dissolve dibenzyl ketone (70 g, 0.33 mole) in 250 ml of glacial acetic acid.
-
With stirring, add a solution of bromine (110 g, 0.67 mole) in 500 ml of acetic acid over 15 minutes.
-
Stir for an additional 5 minutes.
-
Pour the mixture into 1 liter of water to precipitate the product.
-
Collect the solid by filtration, wash with water, and air-dry to yield α,α'-dibromodibenzyl ketone.
Step 2: Synthesis of Diphenylcyclopropenone
-
Prepare a solution of α,α'-dibromodibenzyl ketone (108 g, 0.29 mole) in 500 ml of methylene (B1212753) chloride.
-
Add this solution dropwise over 1 hour to a stirred solution of triethylamine (B128534) (100 ml) in 250 ml of methylene chloride.
-
Stir the mixture for an additional 30 minutes.
-
Extract the reaction mixture with two 150-ml portions of 3N hydrochloric acid.
-
Wash the organic layer with water and a 5% sodium carbonate solution.
-
Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent.
-
Recrystallize the crude product from boiling cyclohexane (B81311) to afford diphenylcyclopropenone.
Ketal Hydrolysis: Synthesis of Parent Cyclopropenone
This is a convenient and widely used method for the preparation of the unsubstituted cyclopropenone, utilizing a stable ketal precursor.[2]
Step 1: Synthesis of 3,3-Dimethoxycyclopropene (B1625139) (Ketal Precursor) This step involves the dehydrohalogenation of a suitable precursor like 1-bromo-3-chloro-2,2-dimethoxypropane (B1596636) using a strong base such as potassium amide in liquid ammonia. The resulting 3,3-dimethoxycyclopropene is a clear liquid that can be purified by distillation.
Step 2: Hydrolysis to Cyclopropenone
-
Dissolve 3,3-dimethoxycyclopropene (3.0 g, 0.030 mole) in 30 ml of dichloromethane (B109758) and cool to 0°C.
-
With stirring, add dropwise 5 ml of cold water containing 3 drops of concentrated sulfuric acid.
-
Continue stirring at 0°C for an additional 3 hours.
-
Add 30 g of anhydrous sodium sulfate in portions to the 0°C solution to dry it.
-
Filter to remove the drying agent.
-
Evaporate the solvent at reduced pressure (50–80 mm) with a water bath maintained at 0–10°C.
-
Distill the residue at 1–2 mm and a bath temperature of 10°C to obtain pure cyclopropenone. The yield is typically in the range of 40-65%.[2]
Rhodium-Catalyzed [3+2] Cycloaddition
Modern transition-metal-catalyzed methods offer a highly efficient and regioselective route to substituted cyclopropenone derivatives, though they are often used to synthesize larger ring systems from cyclopropenones.[3] The reverse, forming cyclopropenones, can be achieved through cycloaddition of alkynes and carbon monoxide.[4] Below is a representative protocol for a reaction using a cyclopropenone, which illustrates the conditions often employed in this type of chemistry.
-
In a nitrogen-filled glovebox, charge a reaction vessel with diphenylcyclopropenone (1.0 equiv), the desired alkyne (1.2 equiv), and a rhodium(I) catalyst such as [Rh(CO)₂Cl]₂ (1.0 mol %).
-
Add anhydrous toluene as the solvent.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-100°C) for the specified time (typically a few hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired cyclopentadienone product in high yield.
Visualizing Synthetic Pathways and Applications
The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic routes and the role of cyclopropenone analogs in drug discovery.
Caption: Favorskii-Type Rearrangement for Diphenylcyclopropenone.
Caption: Synthesis of Parent Cyclopropenone via Ketal Hydrolysis.
Caption: Generalized Transition-Metal Catalyzed Cyclopropenone Synthesis.
Caption: Role of Cyclopropenone Analogs in a Drug Discovery Workflow.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cyclopropenone Probe 1
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of Cyclopropenone Probe 1. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate risks associated with the handling of this reactive compound.
Cyclopropenone and its derivatives are characterized by a highly strained three-membered ring, rendering them reactive and potentially unstable.[1] Proper disposal is not merely a suggestion but a critical step in ensuring laboratory safety and environmental compliance. Due to its reactivity, all waste containing cyclopropenone must be neutralized (quenched) before it can be disposed of as hazardous waste.[1] Never dispose of unquenched cyclopropenone directly into a waste container.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when working with cyclopropenone.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Primary Engineering Controls | Fume Hood | All manipulations of cyclopropenone must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon any suspected contamination. For extended operations, consider using a heavier-duty glove like butyl rubber or neoprene as the outer layer.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory at all times. A full-face shield must be worn over the safety goggles during any procedure with a risk of splashing or vigorous reaction.[1] |
| Body Protection | Flame-Resistant Lab Coat | A lab coat made of a flame-resistant material, such as Nomex, should be worn and fully buttoned.[1] |
| Footwear | Closed-toe Shoes | Leather or other chemically resistant, closed-toe shoes are required.[1] |
Quenching and Disposal Protocol
The following protocol outlines the essential steps for safely neutralizing and disposing of waste containing this compound. This procedure should be performed with extreme caution in a chemical fume hood.[2]
Experimental Protocol: Waste Quenching
-
Preparation of Quenching Solution: Prepare a dilute solution of a primary or secondary amine, such as diethylamine (B46881), in an inert solvent like tetrahydrofuran (B95107) (THF).[1] This solution will serve to open the cyclopropenone ring and reduce its reactivity.[1]
-
Cooling: Place the cyclopropenone-containing waste in a flask of appropriate size and cool it to 0°C using an ice-water bath.[1]
-
Controlled Addition: While vigorously stirring the waste solution, slowly add the quenching solution dropwise.[2] It is crucial to monitor the reaction for any signs of an exothermic reaction or gas evolution.[2] If the reaction becomes too vigorous, cease the addition immediately.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 0°C for at least one hour to ensure the reaction has gone to completion.[3]
-
Warming and Final Stirring: Slowly and carefully allow the reaction mixture to warm to room temperature. Once at room temperature, continue to stir for an additional hour.[3]
Waste Collection and Disposal
Once the quenching procedure is complete, the neutralized waste must be collected and disposed of following institutional and local regulations for hazardous waste.
| Waste Type | Collection and Disposal Procedure |
| Quenched Liquid Waste | Collect the quenched liquid waste in a properly labeled hazardous waste container for flammable organic liquids.[1][3] Ensure the container is compatible, properly sealed, and labeled with "Hazardous Waste" and the chemical contents.[2] |
| Contaminated Solid Waste | All contaminated solid materials, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.[1] |
Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.[2]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Cyclopropenone Probe 1
For Immediate Implementation: Researchers, scientists, and drug development professionals must exercise extreme caution when handling Cyclopropenone probe 1 and its derivatives. The inherent reactivity and instability of this class of compounds necessitate stringent safety protocols to mitigate risks of polymerization, unexpected reactions, and potential exposure.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Cyclopropenone and its derivatives are highly strained and reactive ketones.[1][2] The parent compound, cyclopropenone, is a colorless, volatile liquid that is unstable at room temperature and prone to polymerization.[1][2] While some derivatives like diphenylcyclopropenone (B372975) are more stable crystalline solids, all cyclopropenones should be handled with caution due to their reactivity.[2] The toxicological properties of many cyclopropenones have not been fully investigated.[2] Diphenylcyclopropenone is a known skin sensitizer (B1316253) and can cause an allergic reaction upon re-exposure.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when working with this compound.[1]
| PPE Category | Required Equipment | Specifications and Best Practices |
| Primary Engineering Controls | Chemical Fume Hood | All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4][5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory at all times.[1][5] A full-face shield must be worn over the safety goggles during any procedure with a risk of splashing or vigorous reaction.[1][5] |
| Hand Protection | Double Gloving | Wear two pairs of compatible chemical-resistant gloves (e.g., nitrile or neoprene).[2][4] Change the outer glove immediately upon any suspected contamination.[1] |
| Skin and Body Protection | Flame-Resistant Lab Coat | A flame-resistant laboratory coat is essential.[4] Consider a chemical-resistant apron for additional protection against spills.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
| Footwear | Closed-Toe Shoes | Closed-toe shoes must be worn at all times in the laboratory.[4] |
Operational Plan
1. Receiving and Inspection:
-
Upon receipt, immediately inspect the container for any signs of damage or leaks.[4]
-
Verify that the container is properly labeled.[4]
-
Transport the chemical in a secondary, shatterproof container to a designated, well-ventilated storage area.[4]
2. Storage:
-
Store in a cool, dry, and dark location, away from heat, sparks, and open flames.[4] A refrigerator or freezer designed for flammable materials is recommended.[4]
-
Store in a tightly sealed container, preferably under an inert atmosphere, to prevent polymerization or degradation.[4]
-
Segregate from oxidizing agents, strong acids, and strong bases.[4]
3. Handling and Use:
-
All handling must be conducted in a certified chemical fume hood.[1][4][5]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[4]
-
Use the smallest practical quantities for experiments.[4]
-
Ground all equipment to prevent static discharge.[4]
-
Avoid heating the compound unless it is part of a controlled and well-understood reaction.[4]
Disposal Plan
Due to its high reactivity, all waste containing this compound must be quenched before disposal.[1] Never dispose of unquenched cyclopropenone directly into a waste container.[1]
Step-by-Step Quenching and Disposal Procedure:
-
Preparation: In a suitably sized flask within a fume hood, dissolve or suspend the this compound waste in an inert, high-boiling point solvent (e.g., toluene). Place the flask in an ice-water bath.[2]
-
Initial Quenching: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise. Monitor for any signs of an exothermic reaction or gas evolution.[2]
-
Secondary Quenching: After the initial reaction subsides, a more reactive alcohol like methanol (B129727) can be slowly added to ensure complete quenching.[2]
-
Final Quenching: Once the reaction with methanol is complete, slowly add water to the mixture to hydrolyze any remaining reactive species.[2]
-
Neutralization: The resulting mixture should be neutralized with a dilute acid (e.g., citric or acetic acid).[2]
-
Waste Collection: The neutralized mixture should be collected in a designated, properly labeled hazardous waste container for flammable organic liquids.[5]
-
Disposal: Dispose of the hazardous waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
